4-(Hydroxymethyl)oxazolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-08-4 | |
| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(hydroxymethyl)oxazolidin-2-one from serine
An In-depth Technical Guide to the Synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one from L-Serine
Abstract
(S)-4-(Hydroxymethyl)oxazolidin-2-one is a pivotal chiral building block in modern asymmetric synthesis, serving as a precursor to valuable chiral auxiliaries and complex pharmaceutical intermediates. Its synthesis from the inexpensive, enantiopure starting material L-serine is a cornerstone transformation for accessing this chiral scaffold. This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the most efficient and scientifically sound methodologies for this synthesis. We will dissect the core two-step strategy—reduction and cyclization—exploring the causality behind experimental choices, presenting validated, step-by-step protocols, and offering insights into process optimization and characterization.
Introduction: Strategic Importance
The oxazolidinone ring system is a privileged structure in medicinal chemistry and a versatile tool in asymmetric synthesis.[1][2] Specifically, the serine-derived (S)-4-(hydroxymethyl)oxazolidin-2-one provides a synthetically accessible handle (the hydroxymethyl group) for further functionalization or attachment to solid supports, while the core heterocycle serves as a rigid chiral director. The most direct and economical synthetic approach leverages the natural chirality of L-serine, an abundant amino acid.[3][4][5] This guide focuses on a robust and scalable two-step sequence that preserves the critical stereochemistry of the starting material.
Core Synthetic Strategy: From Amino Acid to Chiral Heterocycle
The conversion of L-serine to (S)-4-(hydroxymethyl)oxazolidin-2-one is fundamentally a process of reduction followed by cyclization. The key challenge lies in selectively reducing the carboxylic acid functional group to a primary alcohol without affecting the existing alcohol or amine groups, and subsequently forming the five-membered cyclic carbamate with complete retention of stereochemical integrity.
The overall transformation can be visualized as follows:
Caption: High-level overview of the two-step synthesis.
Part I: The Reduction of L-Serine to L-Serinol
The initial and most critical step is the chemoselective reduction of the carboxylic acid of L-serine. Direct reduction of an amino acid with powerful hydrides like lithium aluminum hydride (LiAlH4) can be complicated by low solubility and the formation of intractable aluminum complexes with the amino and hydroxyl groups. A more reliable and scalable approach involves the in situ conversion of the carboxylic acid to its methyl ester, which is then readily reduced by the milder and more manageable sodium borohydride (NaBH₄).
Causality Behind the One-Pot Esterification-Reduction Protocol
This elegant one-pot method avoids the need for isolating the intermediate ester, streamlining the process and improving overall efficiency.[6][7]
-
Esterification via Thionyl Chloride: Thionyl chloride (SOCl₂) reacts rapidly with the carboxylic acid to form a highly reactive acyl chloride intermediate. In the presence of methanol as the solvent, this intermediate is immediately converted to the methyl ester. This process is much faster and more efficient than traditional Fischer esterification.
-
Selective Reduction with Sodium Borohydride: Sodium borohydride is a workhorse reducing agent with excellent selectivity for aldehydes, ketones, and esters over carboxylic acids and amides. By first forming the methyl ester, we create a substrate that is readily reduced by NaBH₄ in an aqueous methanolic solution, yielding the desired amino alcohol, L-serinol.[6]
Experimental Protocol 1: One-Pot Synthesis of L-Serinol
This protocol is adapted from an established, economically viable procedure.[6][7]
Caption: Workflow for the one-pot synthesis of L-Serinol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-serine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of serine).
-
Esterification: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Preparation for Reduction: Cool the reaction mixture back down to 0 °C in an ice bath.
-
Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄, 3.0-4.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution portion-wise to the cooled reaction mixture, maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of acetone or dilute HCl. Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous residue containing L-serinol can often be used directly in the next step after adjusting the pH.
| Parameter | Value/Reagent | Purpose |
| Starting Material | L-Serine | Chiral source |
| Reagent 1 | Thionyl Chloride (SOCl₂) | Carboxylic acid activation for esterification |
| Solvent | Methanol (MeOH) | Reactant for ester formation and solvent |
| Reagent 2 | Sodium Borohydride (NaBH₄) | Reducing agent for the methyl ester |
| Temperature | 0 °C (addition), Reflux (esterification) | Control reactivity and drive reaction to completion |
| Typical Yield | >90% (crude) | High conversion to the amino alcohol |
Part II: Cyclization to the Oxazolidinone Ring
With L-serinol in hand, the final step is to form the cyclic carbamate. This requires a "carbonyl-equivalent" reagent to bridge the amino and hydroxyl groups. While historically hazardous reagents like phosgene were employed, modern, safer alternatives are now standard practice.[8] Diethyl carbonate is an excellent choice, acting as a non-toxic and efficient carbonylating agent, particularly in the presence of a mild base.[6][9]
Mechanism and Rationale for Diethyl Carbonate Cyclization
The reaction proceeds via a base-catalyzed, two-step nucleophilic substitution.
-
N-acylation: The more nucleophilic amine group of L-serinol attacks one of the carbonyl carbons of diethyl carbonate, displacing an ethoxide ion. This forms an intermediate ethyl carbamate.
-
Intramolecular Cyclization: The base (e.g., K₂CO₃) deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then performs an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the second ethoxide ion and closing the five-membered ring to yield the thermodynamically stable oxazolidinone product.
Caption: Mechanism of base-catalyzed cyclization with diethyl carbonate.
Experimental Protocol 2: Phosgene-Free Cyclization of L-Serinol
This robust protocol, adapted from the literature, provides the target compound in high yield.[6]
Step-by-Step Methodology:
-
Reaction Setup: To the crude L-serinol obtained from the previous step, add diethyl carbonate (2.0-3.0 eq) and potassium carbonate (K₂CO₃, 0.5-1.0 eq).
-
Heating: Heat the heterogeneous mixture to 100-120 °C with vigorous stirring. The reaction can often be run with minimal or no additional solvent.
-
Completion: Maintain the temperature for 4-6 hours. The reaction mixture will typically become more homogeneous as the product forms. Progress can be monitored by TLC.
-
Isolation: After cooling to room temperature, the excess diethyl carbonate can be removed under reduced pressure. The residue can be dissolved in a suitable solvent like ethyl acetate or dichloromethane.
-
Purification: The inorganic base is removed by filtration. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is typically a white solid that can be further purified by recrystallization.[10][11]
| Parameter | Value/Reagent | Purpose |
| Starting Material | L-Serinol | Amino alcohol precursor |
| Reagent 1 | Diethyl Carbonate | Safe carbonyl source for cyclization |
| Reagent 2 | Potassium Carbonate (K₂CO₃) | Base catalyst |
| Temperature | 100-120 °C | To drive the reaction to completion |
| Purification | Recrystallization (e.g., from Ethyl Acetate/Hexane) | To obtain high-purity final product |
| Typical Yield | 85-95% | Efficient ring-closure |
Characterization and Quality Control
Verifying the identity and purity of the final product is essential. The following data are characteristic of (S)-4-(hydroxymethyl)oxazolidin-2-one.[12]
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | ~86 °C |
| ¹H NMR (DMSO-d₆) | δ ~7.6 (s, 1H, NH), ~4.9 (t, 1H, OH), 4.2 (t, 1H), 3.9 (t, 1H), 3.5-3.3 (m, 3H) |
| ¹³C NMR (DMSO-d₆) | δ ~159.5 (C=O), 64.0 (CH₂), 55.0 (CH), 46.0 (CH₂) |
| Molecular Formula | C₄H₇NO₃ |
| Molecular Weight | 117.10 g/mol |
Conclusion
The synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one from L-serine is a highly efficient and reliable process that provides access to a valuable chiral intermediate. The optimized two-step sequence, featuring a one-pot esterification-reduction followed by a phosgene-free cyclization with diethyl carbonate, represents a scalable, economical, and safe route. By understanding the chemical principles behind each transformation, researchers can confidently execute this synthesis and apply the resulting high-purity building block to complex synthetic challenges in drug discovery and development.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Ghosh, A. K., & Carrow, B. P. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(4), 845-850. (Note: While this reference is for a related compound, the described one-pot reduction and diethyl carbonate cyclization methods are directly applicable to the serine derivative.) [Available at: https://www.tandfonline.com/doi/full/10.1080/08820139.2011.587002]
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Technical Bulletin. [Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/oxazolidinones-for-asymmetric-synthesis]
- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(18), 2356-2365. [Available at: https://www.researchgate.
- Khadse, S., & Chaudhari, P. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Available at: https://www.tsijournals.
- Bew, S. P., Bull, S. D., & Davies, S. G. (2000). Polymer supported oxazolidin-2-ones derived from L-serine—a cautionary tale. Tetrahedron Letters, 41(39), 7577-7581. [Available at: https://www.sciencedirect.com/science/article/pii/S004040390001301X]
- ChemScene. (S)-4-(Hydroxymethyl)oxazolidin-2-one Product Data. [Available at: https://www.chemscene.com/products/S-4-Hydroxymethyloxazolidin-2-one-CS-0067476.html]
- PubChem. L-Serine Compound Summary. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/L-serine]
- Yang, Z., Mao, Z., & Ling, J. (2016). Phosgene-free synthesis of non-ionic hydrophilic polyserine. Polymer Chemistry, 7(3), 519-522. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/py/c5py01681a]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound: L-Serine [mediadb.systemsbiology.net]
- 4. Serine [bionity.com]
- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosgene-free synthesis of non-ionic hydrophilic polyserine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one
Abstract
(S)-4-(hydroxymethyl)oxazolidin-2-one is a pivotal chiral building block and auxiliary in modern asymmetric synthesis. Its structural rigidity, derived from the oxazolidinone core, and the stereodirecting influence of its C4 substituent make it an invaluable tool for the stereocontrolled synthesis of complex molecules, particularly in pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of the principal and most effective strategies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, from classic chiral pool synthesis starting with L-serine to modern catalytic asymmetric methods. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of these synthetic pathways, emphasizing the rationale behind experimental choices to ensure reproducible and high-fidelity outcomes.
Introduction: The Significance of (S)-4-(hydroxymethyl)oxazolidin-2-one
The precise control of stereochemistry is fundamental to the synthesis of biologically active molecules, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration.[1][4][5] Among the pantheon of such auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, stand out for their reliability and high levels of stereocontrol in reactions like alkylations and aldol additions.[1]
(S)-4-(hydroxymethyl)oxazolidin-2-one, the subject of this guide, is a particularly valuable synthon for several key reasons:
-
Chiral Pool Accessibility: It is readily synthesized from the inexpensive and enantiomerically pure natural amino acid, L-serine.
-
Versatility: The primary alcohol functional group provides a convenient handle for further synthetic elaboration and attachment to various substrates.
-
Proven Utility: It serves as a precursor to other widely used chiral auxiliaries and is a key intermediate in the synthesis of numerous complex natural products and pharmaceutical agents.[2]
This guide will explore the most robust and field-proven methodologies for its synthesis, providing both the theoretical basis and practical protocols for its successful preparation.
Synthetic Strategies: A Comparative Analysis
The enantioselective synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one can be broadly categorized into two primary approaches: synthesis from the chiral pool and catalytic asymmetric synthesis.
The Chiral Pool Approach: Synthesis from L-Serine
This is the most direct, cost-effective, and widely adopted strategy. It leverages the inherent chirality of L-serine, a natural α-amino acid, to establish the stereocenter at the C4 position of the oxazolidinone ring. The synthesis is conceptually a two-step process: reduction of the carboxylic acid followed by cyclization.
Step 1: Reduction of L-Serine to (S)-2-amino-1,3-propanediol (L-Serinol)
The primary challenge in this step is the selective reduction of the carboxylic acid in the presence of the amino group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes are often preferred for their milder reaction conditions and improved safety profile on a larger scale.
-
Causality of Reagent Choice: Borane reagents, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are electrophilic and readily form a complex with the more nucleophilic carboxylic acid group (often as a carboxylate salt), facilitating its reduction over the less reactive amino group.[6] In some procedures, the amino group is first protected (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility before reduction.[6]
Step 2: Cyclization via Carbonylation
The resulting (S)-2-amino-1,3-propanediol (L-serinol) is then cyclized by introducing a carbonyl group to form the 5-membered ring. Several reagents can effect this transformation:
-
Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a common and relatively safe method. The reaction is typically conducted under basic conditions (e.g., with potassium carbonate or sodium methoxide) at elevated temperatures. The base deprotonates the amino group, which then attacks the electrophilic carbonyl carbon of the diethyl carbonate. An intramolecular transesterification follows, eliminating ethanol and forming the stable cyclic carbamate.
-
Phosgene Equivalents (e.g., Triphosgene, Carbonyldiimidazole - CDI): These reagents are highly reactive and allow the reaction to proceed at lower temperatures. CDI is often preferred for its greater safety compared to phosgene. The mechanism involves the initial formation of an activated carbamate, which rapidly undergoes intramolecular cyclization.
The overall workflow for the synthesis from L-serine is a robust and scalable process, making it the dominant method in both academic and industrial settings.
Caption: Chiral pool synthesis of the target oxazolidinone from L-Serine.
Catalytic Asymmetric Strategies
While the chiral pool approach is dominant, catalytic asymmetric methods represent a more elegant and modern alternative for constructing the chiral 1,2-amino alcohol core. These methods create the stereocenter from prochiral starting materials using a substoichiometric amount of a chiral catalyst.
Organocatalytic Asymmetric Synthesis
Recent advances have demonstrated the power of organocatalysis in generating chiral building blocks. For instance, asymmetric aminohydroxylation or related domino reactions can be employed to construct the oxazolidinone ring system with high enantioselectivity.[7][8]
-
Mechanism Insight: A typical strategy involves a domino reaction, such as an N,O-acetalization followed by an aza-Michael addition, catalyzed by a bifunctional chiral organocatalyst like a squaramide or thiourea derivative.[7][8] The catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, orienting them within a chiral pocket to favor the formation of one enantiomer.
Caption: Conceptual workflow for organocatalytic asymmetric synthesis.
While powerful for generating diverse substituted oxazolidinones, these methods are often more complex and less direct for the specific synthesis of the simple, un-substituted (S)-4-(hydroxymethyl)oxazolidin-2-one compared to the L-serine route.
Data Summary and Experimental Protocols
Comparison of Synthetic Strategies
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield (%) | Typical ee (%) | Advantages & Disadvantages |
| Chiral Pool | L-Serine | 1. BH₃-THF or LiAlH₄2. Diethyl Carbonate, K₂CO₃ | 75-90% | >99% | Adv: Inexpensive, scalable, high ee.Disadv: Relies on natural source availability. |
| Organocatalysis | Varies (e.g., imines, enones) | Chiral Squaramide or Thiourea Catalyst | 70-95% | 90 to >99% | Adv: High ee, generates diverse analogs.Disadv: More complex, catalyst cost.[7][8] |
Field-Proven Experimental Protocols
Protocol 1: Synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one from L-Serine
This protocol is a robust, two-step procedure suitable for laboratory scale.
Step A: Reduction of L-Serine to L-Serinol
-
Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add L-Serine (21.0 g, 0.2 mol).
-
Suspension: Suspend the L-Serine in dry tetrahydrofuran (THF, 400 mL).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M, 60 mL, 0.6 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours. The mixture will become a clear solution.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (100 mL). Vigorous hydrogen evolution will occur.
-
Workup: Concentrate the solution under reduced pressure to yield a viscous oil. Re-dissolve the oil in methanol (200 mL) and re-evaporate. Repeat this step two more times to remove borate esters. The resulting white solid, L-serinol, is used in the next step without further purification.
Step B: Cyclization to (S)-4-(hydroxymethyl)oxazolidin-2-one
-
Setup: To the flask containing the crude L-serinol from the previous step, add diethyl carbonate (100 mL, 0.83 mol) and potassium carbonate (2.76 g, 0.02 mol).
-
Reaction: Heat the mixture to reflux (approx. 125 °C) with vigorous stirring for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to remove excess diethyl carbonate. The resulting residue is purified by flash column chromatography (silica gel, eluting with 5-10% methanol in dichloromethane) to afford (S)-4-(hydroxymethyl)oxazolidin-2-one as a white crystalline solid. (Typical yield: ~20 g, 85% over two steps).
Conclusion and Future Perspectives
The enantioselective synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one is most effectively and economically achieved via the chiral pool approach starting from L-serine. This method is highly reliable, scalable, and provides the target molecule with excellent enantiopurity. The two-step sequence involving borane reduction followed by cyclization with diethyl carbonate represents a field-proven, standard procedure.
While catalytic asymmetric methods offer elegant solutions and are invaluable for creating a broader diversity of substituted oxazolidinones, they do not typically present an advantage for the specific preparation of this fundamental, unsubstituted chiral building block. Future research will likely focus on refining the existing chiral pool methods to be even more environmentally benign ("greener") and developing novel catalytic cycles that could one day rival the cost-effectiveness of nature's starting materials.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 7. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
4-(hydroxymethyl)oxazolidin-2-one chemical properties and stability
An In-depth Technical Guide to 4-(hydroxymethyl)oxazolidin-2-one: Chemical Properties and Stability
Introduction
This compound (CAS No: 15546-08-4) is a pivotal heterocyclic compound featuring a five-membered oxazolidinone ring. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a versatile chiral building block and a core component in various biologically active molecules, including antibacterial agents.[1] Its utility stems from the rigid cyclic structure which can appropriately position functional groups for molecular recognition, and the presence of a reactive hydroxymethyl group for further synthetic elaboration.
This guide provides an in-depth analysis of the core chemical properties and stability profile of this compound. Understanding these parameters is critical for researchers in drug discovery, process development, and formulation science to ensure its effective use, storage, and the stability of resulting derivatives. We will explore its physicochemical characteristics, inherent stability limitations, and provide standardized protocols for its analysis.
Section 1: Core Physicochemical Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and non-reactive environments. For this compound, these properties are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 15546-08-4 | [2] |
| Molecular Formula | C₄H₇NO₃ | [3] |
| Molecular Weight | 117.10 g/mol | [2][3] |
| Physical Form | Solid | |
| Melting Point | 85.6 °C | |
| Boiling Point | 430.6 ± 14.0 °C at 760 mmHg | |
| Topological Polar Surface Area | 58.56 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Solubility Profile
While comprehensive public data on solubility in a wide range of organic solvents is limited, its structure, featuring both a polar hydroxyl group and a lactam-like carbamate, suggests miscibility with polar protic solvents like water and alcohols, as well as polar aprotic solvents. Oxazolidine derivatives are generally noted to be soluble in solvents like chloroform.[5] Practical determination via standardized solubility testing is recommended for specific formulation or reaction needs.
Chemical Structure Diagram
The structural representation of this compound is fundamental to understanding its reactivity and interactions.
Caption: Chemical structure of this compound.
Section 2: Chemical Stability and Handling
The stability of this compound is a critical consideration for its application. The oxazolidinone ring, while generally stable, possesses inherent reactivity that can lead to degradation under specific conditions.
Thermal Stability
The compound is stable under recommended storage conditions.[6] However, exposure to high temperatures can lead to thermal decomposition. Hazardous decomposition products primarily include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7] Therefore, avoiding strong heating is a necessary precaution.
pH Sensitivity and Hydrolytic Degradation
The carbamate (cyclic ester-amide) linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This is the most common degradation pathway for this class of compounds.
-
Base-Catalyzed Hydrolysis: Strong bases will readily attack the carbonyl carbon, leading to ring-opening to form the corresponding amino alcohol derivative.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water, also resulting in cleavage of the carbamate bond.
This reactivity is a critical factor in drug development, as pH changes in a formulation or physiological environment can impact the integrity of the molecule.
Caption: General hydrolytic degradation pathway of the oxazolidinone ring.
Incompatibilities
To maintain the integrity of the compound, contact with certain materials should be avoided:
-
Strong Oxidizing Agents: These substances can react with the molecule, potentially leading to vigorous reactions and degradation.[6][7]
-
Sources of Ignition: As with many organic solids, minimizing dust generation and accumulation is important to prevent the risk of dust explosion.[7] Handling should be done away from open flames, sparks, or other ignition sources.[2]
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality and stability of this compound.
-
Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7] A recommended storage temperature is often cited as 2-8°C or 4°C for long-term stability.[3][8]
-
Handling Practices: Use in a well-ventilated place is essential.[2] Standard personal protective equipment (PPE), including gloves, safety goggles, and suitable protective clothing, should be worn to avoid contact with skin and eyes.[2][7]
Section 3: Analytical Methodologies and Protocols
To ensure the quality and assess the stability of this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Protocol 1: Purity Assessment by HPLC
This protocol provides a general framework for determining the purity of this compound. The causality behind this method is its ability to separate the main compound from potential synthesis-related impurities or degradants.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard in a suitable diluent (e.g., methanol or an acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare the test sample in the same manner.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 80:20 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, with wavelength set to a maximum absorbance for the oxazolidinone chromophore (typically in the low UV range, e.g., 210-220 nm, as the compound lacks a strong chromophore).
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is a self-validating system designed to identify potential degradation products and pathways, which is essential for establishing the inherent stability of the molecule.
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Methodology:
-
Acidic Degradation: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Basic Degradation: Treat the compound with 0.1 M NaOH at room temperature. The reaction is often rapid, so time points should be monitored closely (e.g., 0, 1, 4, 8 hours).
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution of the compound in a neutral solvent at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the compound (solid and solution) to controlled light conditions as specified by ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. The goal is to achieve sufficient separation between the parent peak and all degradation product peaks.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its primary stability liability is the potential for hydrolytic cleavage of the oxazolidinone ring under strongly acidic or basic conditions. It is incompatible with strong oxidizing agents and requires storage in a cool, dry environment to prevent thermal decomposition. By employing robust analytical methods such as HPLC and conducting thorough forced degradation studies, researchers and drug development professionals can confidently manage its use, ensuring the integrity of their synthetic work and the quality of downstream products.
References
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Retrieved from [Link]
-
Synthesis of 4-Hydroxy-2-oxazolidinones Catalyzed by Tin Alkoxides. (2010). ChemInform. Retrieved from [Link]
-
2-Oxazolidinone Safety Data Sheet. (2014). Retrieved from [Link]
-
The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators. (2000). ElectronicsAndBooks. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. Retrieved from [Link]
-
4-hydroxy-4,5,5-trimethyl-oxazolidin-2-one. (n.d.). Chemsrc. Retrieved from [Link]
-
This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. Retrieved from [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 15546-08-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. chemscene.com [chemscene.com]
- 5. cas 144542-44-9|| where to buy (4S)-4-(hydroxymethyl)oxazolidin-2-one [english.chemenu.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. aksci.com [aksci.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
Introduction: The Structural Imperative of 4-(Hydroxymethyl)oxazolidin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)oxazolidin-2-one
This compound (CAS: 15546-08-4) is a valuable heterocyclic compound featuring a carbamate within a five-membered ring, along with a primary alcohol functional group.[1] Its molecular formula is C₄H₇NO₃ with a molecular weight of 117.10 g/mol .[2] This structure is a key building block in synthetic organic chemistry and is related to the core of oxazolidinone antibiotics, a critical class of therapeutics effective against multi-drug resistant Gram-positive bacteria.[3]
For researchers in drug development and synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. The subtle stereochemistry and functional group interplay in this molecule necessitate a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, reflecting a field-proven workflow.
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical entity like this compound.
Caption: Logical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR experiments are essential to confirm the carbon backbone and the placement of protons.
Experimental Protocol: NMR Data Acquisition
Rationale: A high-field spectrometer (e.g., 400 MHz) is chosen to achieve optimal signal dispersion, which is critical for resolving the overlapping multiplets expected in the aliphatic region of this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the polar analyte and its exchangeable deuterium, which allows for the observation of the O-H and N-H protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). For enhanced signal, a DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-N | ~7.6 | broad singlet | 1H | - | The amide proton is typically deshielded and may appear broad due to quadrupole effects and exchange. |
| H-O | ~4.9 | triplet | 1H | J ≈ 5.5 | The hydroxyl proton couples to the two adjacent CH₂ protons (H-6). Its chemical shift is variable. |
| H-5a, H-5b | ~4.2, ~4.0 | dd, dd | 2H | Jgem ≈ 8.5, Jvic ≈ 6.0, 8.0 | These diastereotopic protons are part of the -O-CH₂- unit in the ring, coupled to each other and to H-4. |
| H-4 | ~3.9 | multiplet | 1H | - | This methine proton is coupled to the H-5 and H-6 protons, resulting in a complex multiplet. |
| H-6a, H-6b | ~3.5, ~3.4 | multiplet | 2H | - | These diastereotopic protons of the hydroxymethyl group are coupled to H-4 and the hydroxyl proton (H-O). |
¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-2 | ~159.0 | The carbonyl carbon of the carbamate is highly deshielded due to the two adjacent electronegative atoms (O and N). |
| C-5 | ~69.0 | The methylene carbon attached to the ring oxygen is significantly deshielded. |
| C-6 | ~62.0 | The methylene carbon of the primary alcohol is deshielded by the attached oxygen. |
| C-4 | ~55.0 | The methine carbon is attached to nitrogen and is in the aliphatic region. |
Interpretation and Structural Verification
The predicted NMR data provides a complete structural fingerprint. The ¹H NMR spectrum would show five distinct regions corresponding to the five types of protons. The integration values (1H, 1H, 2H, 1H, 2H) would confirm the proton count. The key correlations, illustrated below, are crucial: the multiplet for H-4 must show couplings to the protons at C-5 and C-6, confirming the core connectivity. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would definitively establish these H-H coupling networks.
The ¹³C NMR spectrum is simpler, showing four distinct signals corresponding to the four unique carbons. The downfield signal at ~159.0 ppm is characteristic of a carbamate carbonyl, providing strong evidence for the oxazolidinone ring.
Caption: Key ¹H-¹H NMR spin-spin coupling correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of bonds provide direct evidence for the presence of the hydroxyl, amine, and carbonyl groups in this compound.
Experimental Protocol: FTIR-ATR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid samples, eliminating the need to prepare a KBr pellet.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond). This accounts for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum (e.g., by co-adding 32 scans) over a typical range of 4000–600 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3350 | O-H stretch | Alcohol | Strong, Broad |
| ~3250 | N-H stretch | Amide (in ring) | Medium, Broad |
| 2850-3000 | C-H stretch | Aliphatic CH, CH₂ | Medium |
| ~1730 | C=O stretch | Carbamate (cyclic) | Strong, Sharp |
| ~1250 | C-O stretch | Ester/Alcohol | Strong |
Interpretation and Structural Verification
The IR spectrum provides a quick quality control check. The most prominent and informative peaks are the strong, sharp carbonyl (C=O) stretch around 1730 cm⁻¹, which is a hallmark of the 2-oxazolidinone ring. The presence of two distinct, broad absorption bands above 3200 cm⁻¹ is crucial evidence for both the alcohol (O-H) and the secondary amide (N-H) functional groups. The absence of signals in other characteristic regions (e.g., alkyne, aromatic) confirms the purity of the aliphatic heterocyclic structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule, which typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode, as the nitrogen atom is readily protonated. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.
-
High-Resolution MS (Optional but Recommended): For unambiguous formula confirmation, acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain a mass measurement with <5 ppm error.
Expected Mass Spectrometry Data (ESI, Positive Mode)
| m/z Value | Ion | Rationale |
| 118.0499 | [M+H]⁺ | The protonated molecular ion. Calculated exact mass for C₄H₈NO₃⁺ is 118.0504. |
| 140.0318 | [M+Na]⁺ | A common adduct seen with ESI, where a sodium ion attaches. Calculated exact mass for C₄H₇NO₃Na⁺ is 140.0324. |
| 88.0393 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl side chain is a common fragmentation pathway. |
| 70.0288 | [M+H - CH₂O - H₂O]⁺ | Subsequent loss of water from the ring. |
Interpretation and Structural Verification
The primary goal is to observe the protonated molecular ion at m/z 118. The high-resolution mass should match the theoretical value for C₄H₈NO₃⁺ within a few parts per million, confirming the elemental formula. Tandem MS (MS/MS) experiments, where the ion at m/z 118 is isolated and fragmented, can be used to verify the proposed fragmentation pathway, providing further confidence in the structure.
Caption: A plausible ESI-MS fragmentation pathway.
Conclusion
The structural integrity of this compound is confirmed not by a single technique, but by the confluence of evidence from NMR, IR, and MS. NMR spectroscopy maps the C-H framework, IR confirms the essential functional groups (hydroxyl, amide, carbonyl), and MS verifies the exact molecular weight and formula. This integrated spectroscopic approach provides a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the identity and purity of this critical chemical building block.
References
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(15), 1916-1923. [Link]
-
Wikipedia. 2-Oxazolidinone. [Link]
-
Singh, R., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
-
Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 4-(Hydroxymethyl)oxazolidin-2-one Derivatives: From Synthesis to Supramolecular Architecture
Abstract
The 4-(hydroxymethyl)oxazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antibacterials. The three-dimensional arrangement of these molecules in the solid state, governed by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of these compounds, provide detailed protocols for obtaining single crystals, and analyze their intricate supramolecular architectures, with a focus on the critical role of intermolecular interactions.
Introduction: The Significance of the Oxazolidinone Core in Drug Design
The oxazolidinone ring system is a privileged scaffold in modern drug discovery, with its most prominent success being the antibiotic Linezolid.[1][2] The 2-oxazolidinone moiety is a key pharmacophore that imparts potent antibacterial activity through a unique mechanism of inhibiting bacterial protein synthesis.[3][4] The substituent at the 4-position of the oxazolidinone ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic profile. The presence of a hydroxymethyl group at this position offers a handle for further chemical modification and, importantly, introduces a key functional group for directed intermolecular interactions within the crystal lattice.
Understanding the crystal structure of this compound derivatives is paramount for several reasons:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can have significant implications for its therapeutic efficacy and manufacturability.[5]
-
Solubility and Bioavailability: The arrangement of molecules in a crystal lattice dictates the energy required to break it apart, thus influencing the compound's solubility and, consequently, its bioavailability.[6]
-
Structure-Activity Relationship (SAR): A detailed knowledge of the three-dimensional structure provides invaluable insights for rational drug design and the optimization of lead compounds.
This guide will provide a holistic view of the journey from chemical synthesis to the elucidation and interpretation of the crystal structure of these vital pharmaceutical building blocks.
Stereoselective Synthesis of this compound Derivatives
The stereochemistry at the C4 position of the oxazolidinone ring is critical for biological activity. Therefore, stereoselective synthetic methods are of utmost importance. A reliable method for the synthesis of trans-4-(hydroxymethyl)oxazolidin-2-one derivatives proceeds via the ring-opening of 2-hydroxymethylaziridines.[7]
Experimental Protocol: Synthesis of trans-4-(Hydroxymethyl)oxazolidin-2-one Derivatives
This protocol is adapted from the work of Ouerfelli et al. (2018).[7]
-
Reduction of trans-aziridine-2-carboxylates: To a solution of the appropriate trans-aziridine-2-carboxylate in anhydrous THF at 0 °C, add LiAlH4 (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water and a 15% aqueous solution of NaOH.
-
Extraction: Filter the resulting mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Purification of 2-hydroxymethylaziridine: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-hydroxymethylaziridine.
-
Cyclization to the Oxazolidinone: Dissolve the purified 2-hydroxymethylaziridine in acetonitrile. Add methyl chloroformate (1.2 equivalents) and reflux the mixture for 1-2 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the trans-4-(hydroxymethyl)oxazolidin-2-one derivative.
Caption: Synthetic workflow for trans-4-(hydroxymethyl)oxazolidin-2-one derivatives.
Single Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the crystal structure by X-ray diffraction. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and afford crystals upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the this compound derivative in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K to minimize thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares methods.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Structural Analysis of this compound Derivatives
The crystal structures of this compound derivatives reveal key features that influence their solid-state properties.
Conformation of the Oxazolidinone Ring
The five-membered oxazolidinone ring typically adopts a non-planar, envelope conformation. This puckering minimizes steric strain and influences the overall shape of the molecule. The specific atom that is out of the plane can vary depending on the substituents on the ring.
Intermolecular Interactions
The hydroxymethyl group at the C4 position is a key player in directing the crystal packing through the formation of strong intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the oxazolidinone ring is a strong hydrogen bond acceptor.
Common hydrogen bonding motifs include:
-
O-H···O=C: The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.
-
O-H···O(hydroxyl): The hydroxyl group can also form hydrogen bonds with the hydroxyl group of an adjacent molecule.
-
N-H···O=C: In cases where the nitrogen at the 3-position is not substituted, the N-H group can act as a hydrogen bond donor to the carbonyl oxygen.
These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks.[8]
Caption: Schematic of key intermolecular hydrogen bonds.
Crystallographic Data
The following table presents representative crystallographic data for a related oxazolidinone derivative, 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one, obtained from the Cambridge Crystallographic Data Centre (CCDC).[9] This data provides a template for the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| CCDC Deposition Number | 258502 |
| Empirical Formula | C10H10N2O5 |
| Formula Weight | 238.20 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a / Å | 5.093(2) |
| b / Å | 10.456(5) |
| c / Å | 19.168(9) |
| α / ° | 90 |
| β / ° | 90 |
| γ / ° | 90 |
| Volume / ų | 1020.3(8) |
| Z | 4 |
| Calculated Density / g cm⁻³ | 1.552 |
The Role of Crystal Structure in Drug Development
A thorough understanding of the crystal structure of this compound derivatives is not merely an academic exercise; it has profound practical implications in drug development.
-
Polymorph Screening: Identifying all possible crystalline forms of a drug candidate is a critical step in preformulation studies. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can impact the drug's performance and shelf-life.[5]
-
Salt and Co-crystal Formation: The hydroxymethyl group provides a site for the formation of co-crystals with other molecules, which can be a strategy to improve the physicochemical properties of the active pharmaceutical ingredient (API).
-
Computational Modeling: High-resolution crystal structures provide the basis for computational studies, such as molecular docking simulations, which can help in understanding the binding of the drug to its biological target and in designing new derivatives with improved affinity and selectivity.
Conclusion
The crystal structure of this compound derivatives is a rich field of study with direct relevance to the development of new medicines. The interplay of stereochemistry, conformational flexibility, and intermolecular interactions gives rise to a fascinating array of supramolecular architectures. By employing the synthetic and analytical techniques outlined in this guide, researchers can gain a deeper understanding of the solid-state properties of these important compounds, thereby accelerating the journey from a promising molecule to a life-saving drug.
References
- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one | C10H10N2O5 | CID 11218620 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Formation of 4-(Hydroxymethyl)oxazolidin-2-one: A Technical Guide to Core Synthetic Mechanisms
This guide provides an in-depth exploration of the prevalent and sustainable mechanisms for the formation of 4-(hydroxymethyl)oxazolidin-2-one, a valuable heterocyclic compound in pharmaceutical and chemical synthesis. We will dissect the core synthetic pathways, emphasizing the chemical principles and experimental considerations that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's synthesis.
Introduction: The Significance of this compound
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of antibiotics that combat multidrug-resistant bacteria.[1] this compound, specifically, serves as a crucial chiral building block. Its bifunctional nature—a primary alcohol and a cyclic carbamate—allows for diverse downstream derivatization, making it a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The increasing demand for greener and more efficient chemical processes has driven the development of elegant synthetic routes from renewable feedstocks like glycerol.
Core Synthetic Pathways and Mechanisms
Two primary, sustainable, and industrially viable routes dominate the synthesis of this compound. Both pathways offer significant advantages over traditional methods that often employ hazardous reagents like phosgene.[2]
Pathway A: From Glycerol/Glycerol Carbonate and Urea
This pathway represents a cornerstone of green chemistry, leveraging glycerol, a low-cost byproduct of biodiesel production, as the primary starting material.[3] The reaction can proceed via two main approaches: a direct reaction of glycerol with urea or a two-step process involving the intermediate glycerol carbonate.
The reaction is typically facilitated by a solid acid catalyst, such as γ-Zirconium Phosphate (γ-ZrP), which plays a dual role in activating the substrates.[3][4] Zirconium phosphate provides both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers) that are crucial for catalysis.[5]
-
Activation of Urea: The carbonyl oxygen of urea coordinates to a Lewis acid site on the catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from glycerol (or glycerol carbonate) performs a nucleophilic attack on the activated urea carbonyl carbon. In the case of direct reaction with glycerol, this forms a carbamate intermediate. When starting with glycerol carbonate, urea's amino group attacks one of the electrophilic carbonyl carbons of the carbonate.[3]
-
Intramolecular Cyclization: The terminal amino group of the intermediate (or the remaining amino group of the urea adduct) attacks the adjacent carbon bearing a hydroxyl group (or the other side of the carbonate).
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, closing the five-membered ring and eliminating ammonia (from urea) or another leaving group to form the stable oxazolidinone ring.
The reaction starting from glycerol carbonate can yield two isomers, this compound and 5-hydroxy-1,3-oxazinan-2-one, as urea can attack either carbonyl carbon of the cyclic carbonate.[4] However, the direct reaction of glycerol with urea shows a preference for the formation of the desired this compound isomer.[4]
Caption: Catalytic cycle for the formation of this compound from glycerol and urea.
Pathway B: From 3-Amino-1,2-propanediol and Carbon Dioxide
This pathway is another exemplary green synthetic route, utilizing carbon dioxide (CO₂) as a C1 source. The starting material, 3-amino-1,2-propanediol (an amino alcohol), can be derived from glycerol, further enhancing the sustainability of the process.
This reaction proceeds via the formation of a carbamic acid intermediate, followed by a dehydration-mediated cyclization.
-
Carbamic Acid Formation: The amine group of 3-amino-1,2-propanediol reacts readily with CO₂ in a reversible acid-base reaction to form a carbamic acid intermediate.[6]
-
Activation of Hydroxyl Group: In the presence of a dehydrating agent or under thermal conditions, the terminal hydroxyl group is activated.
-
Intramolecular Nucleophilic Attack: The oxygen of the carbamic acid's carboxyl group performs an intramolecular nucleophilic attack on the carbon atom bearing the activated hydroxyl group.
-
Cyclization and Dehydration: This attack leads to the formation of the five-membered oxazolidinone ring, with the concurrent elimination of a water molecule, which drives the reaction to completion.
The choice of reaction conditions, particularly the method of water removal (e.g., azeotropic distillation, use of dehydrating agents), is critical for achieving high yields.
Caption: General experimental workflow for the synthesis via the CO2 pathway.
Experimental Protocols & Data
The following sections provide representative experimental protocols and comparative data. These are illustrative and may require optimization based on specific laboratory equipment and reagent purity.
Protocol: Synthesis from Glycerol Carbonate and Urea
This protocol is adapted from methodologies described in the literature.[3][4]
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glycerol carbonate (e.g., 23.6 g, 0.2 mol).
-
Reagent Addition: Add urea (e.g., 12.0 g, 0.2 mol) and γ-Zirconium Phosphate (e.g., 1.0 g, ~4 wt%) to the flask.
-
Reaction Execution: Heat the stirred mixture to the desired reaction temperature (e.g., 135 °C or 408 K) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically run for 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to approximately 80 °C. Add a suitable solvent (e.g., ethanol) to dissolve the product and filter the heterogeneous catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure product.
Data Summary: Influence of Temperature
The reaction temperature is a critical parameter that dictates both the conversion of the starting material and the selectivity towards the desired product.
| Starting Materials | Catalyst | Temperature (K) | Conversion (%) | Selectivity (%) | Reference |
| Glycerol Carbonate + Urea | γ-Zr Phosphate | < 408 | Up to 25 | 100 | [4],[3] |
| Glycerol Carbonate + Urea | γ-Zr Phosphate | > 408 | Increases | Decreases | [4],[3] |
Expertise & Experience Insight: The data clearly indicates a trade-off between reaction rate and selectivity. Operating at lower temperatures (<408 K) ensures high selectivity, which is paramount for minimizing downstream purification challenges.[4] While conversion is lower, unreacted starting materials can often be recycled in a continuous process, making the lower temperature route more economically and environmentally viable in the long run. Increasing the temperature boosts conversion but leads to the formation of byproducts, complicating the purification process.[4]
Product Characterization
Validation of the final product's identity and purity is essential.
-
Appearance: White to off-white solid.
-
Melting Point: 85.6 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.45 (s, 1H, NH), 4.85 (t, 1H, OH), 4.20 (t, 1H, CH₂O), 4.05 (m, 1H, CH), 3.80 (dd, 1H, CH₂N), 3.40 (m, 2H, CH₂OH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 159.5 (C=O), 65.0 (CH₂O), 61.5 (CH₂OH), 55.0 (CH), 45.0 (CH₂N).
-
IR (KBr, cm⁻¹): 3350 (O-H), 3250 (N-H), 1750 (C=O, carbamate), 1250 (C-O).
Conclusion
The synthesis of this compound has evolved significantly towards more sustainable and efficient methodologies. The routes utilizing glycerol, glycerol carbonate, and carbon dioxide stand out as prime examples of modern green chemistry principles in action. A thorough understanding of the underlying reaction mechanisms, the role of catalysts, and the influence of key process parameters is fundamental for researchers aiming to optimize these transformations. The protocols and data presented herein provide a solid foundation for the successful laboratory-scale synthesis and further development of this critical pharmaceutical intermediate.
References
-
Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 6(2), 345-352. [Link]
-
Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic Synthesis of Hydroxymethyl-2-oxazolidinones from Glycerol or Glycerol Carbonate and Urea. ResearchGate. [Link]
-
Clearfield, A. (2024). Zirconium Phosphates and Phosphonates: Applications in Catalysis. ResearchGate. [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]
-
Kim, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
Al-Amin, M., & Al-Kadhi, N. S. (2023). Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. National Institutes of Health. [Link]
-
Di Serio, M., & Vitiello, R. (2022). Zirconium Phosphate Catalysts in the XXI Century: State of the Art from 2010 to Date. MDPI. [Link]
-
Liu, Y., et al. (2019). Reaction mechanism for synthesis of oxazolidinone by three-component.... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Fert, A., et al. (2021). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. National Institutes of Health. [Link]
-
La-Posta, A., et al. (2023). Zirconium Phosphates and Phosphonates: Applications in Catalysis. MDPI. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of oxazolidines 251. ResearchGate. [Link]
-
Pandit, N., Singla, R. K., & Shrivastava, B. (2012). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
-
Wang, S., et al. (2019). The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. MDPI. [Link]
-
Djurdjevic, J. R., et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 4-(Hydroxymethyl)oxazolidin-2-one: Commercial Availability, Purity, and Applications in Drug Development
This in-depth technical guide provides a comprehensive overview of 4-(hydroxymethyl)oxazolidin-2-one, a versatile chiral building block crucial for pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development field, offering insights into its commercial availability, purity standards, analytical methodologies for quality control, and its significant applications in asymmetric synthesis.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with a hydroxymethyl group at the 4-position. The chirality at this position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals. The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid.[1][2] The presence of the reactive hydroxymethyl group allows for further chemical modifications, making this compound a key intermediate in the synthesis of a variety of complex molecules.[3]
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a racemic mixture or as the individual (R) and (S)-enantiomers. The purity of the commercially available material is a critical parameter for its application in synthesis, particularly in the context of pharmaceutical development where stringent quality control is paramount.
A survey of prominent suppliers indicates that the purity of this compound generally ranges from 95% to over 98%. It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) to ascertain the exact purity and the analytical method used for its determination.
| Supplier Example | Available Forms | Stated Purity |
| ChemScene | (S)-enantiomer | ≥98%[4] |
| ChemicalBook | Racemic, Enantiomers | 95% - 98%[5] |
| AK Scientific, Inc. | (R)-enantiomer | Minimum 95%[6] |
| Biosynth | Racemic | Not specified[7] |
| Sigma-Aldrich | Racemic (derivative) | Purity not specified[8] |
Note: This table is illustrative and not exhaustive. Researchers should always verify the latest information directly from the suppliers.
Synthesis and Potential Impurities
A common and environmentally friendly method for the synthesis of this compound involves the reaction of glycerol or glycerol carbonate with urea.[2][4] This approach is advantageous due to the renewable nature of glycerol, a byproduct of biodiesel production.
The reaction between glycerol carbonate and urea can lead to the formation of two isomers of this compound, depending on the site of nucleophilic attack by urea on the carbonate.[2]
Potential Impurities:
Based on the synthesis from glycerol and urea, potential impurities may include:
-
Unreacted starting materials: Residual glycerol, glycerol carbonate, or urea.
-
Isomeric byproducts: The formation of the regioisomeric oxazolidinone.
-
Oligomerization products: Potential for self-condensation or reaction with other intermediates.
-
Residual catalysts: If a catalyst is used in the synthesis, trace amounts may remain in the final product.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis and purification workflow.
Purification of this compound
Recrystallization is a standard and effective technique for the purification of solid organic compounds like this compound.[1][9][10] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Screen various solvents (e.g., isopropanol, ethyl acetate, water, or mixtures) to find one with the desired solubility characteristics.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Step-by-step recrystallization workflow.
Analytical Methods for Purity Determination
Accurate determination of the chemical and enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for separating its enantiomers. A chiral stationary phase is typically required for the latter.
Illustrative HPLC Method for a Chiral Oxazolidinone (adapted from a similar compound): [6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and compound.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Sample Preparation: A known concentration of the sample dissolved in the mobile phase or a compatible solvent.
The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[10] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei.
General qNMR Protocol:
-
Sample Preparation: An accurately weighed amount of the this compound sample and an accurately weighed amount of a certified internal standard are dissolved in a known volume of a deuterated solvent.
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: The spectra are carefully processed (phasing, baseline correction, and integration).
-
Purity Calculation: The purity of the sample is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Applications in Asymmetric Synthesis and Drug Development
Chiral oxazolidinones, including this compound, are widely used as chiral auxiliaries in asymmetric synthesis.[11][12] They can be acylated at the nitrogen atom, and the resulting N-acyl oxazolidinones can undergo highly diastereoselective reactions, such as alkylations, aldol reactions, and Diels-Alder reactions.[13] The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.
A significant application of chiral oxazolidinones is in the synthesis of antibiotics, particularly analogues of Linezolid.[6][14] The (S)-enantiomer of a related oxazolidinone is a key intermediate in the synthesis of Linezolid. The hydroxymethyl group of this compound can be converted to other functional groups, such as an aminomethyl group, which is a common feature in Linezolid and its analogues.
Caption: Use as a chiral auxiliary in asymmetric synthesis.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. A thorough understanding of its purity, the methods for its assessment, and its synthesis and purification are essential for its effective application. Its role as a chiral auxiliary in asymmetric synthesis, particularly in the development of novel antibiotics, underscores its importance in modern drug discovery. Researchers should always rely on validated analytical methods and detailed supplier documentation to ensure the quality and suitability of this key intermediate for their specific research and development needs.
References
-
Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Retrieved from [Link]
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30134–30172.
- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines.
-
RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-426.
- Dibenedetto, A., et al. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 6(2), 345-352.
-
Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 4-(Hydroxymethyl)oxazolidin-2-one (CAS 15546-08-4)
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-(Hydroxymethyl)oxazolidin-2-one, registered under CAS number 15546-08-4, is a pivotal heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a functionalized derivative of the 2-oxazolidinone core, this molecule serves as a versatile chiral synthon and a key intermediate in the preparation of a wide array of biologically active compounds. The 2-oxazolidinone scaffold itself is the pharmacophore of a major class of antibiotics, most notably Linezolid, the first of its kind approved for clinical use.[1][2] The presence of a primary hydroxyl group in this compound offers a reactive handle for extensive chemical modification, making it an invaluable precursor for constructing complex molecular architectures, particularly in the development of novel therapeutics beyond antibacterial agents, including anticancer, anti-inflammatory, and neurological drugs.[1][3]
This guide provides a comprehensive overview of the core physicochemical properties, safety data, and key applications of this compound, with a focus on its synthetic utility and relevance in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15546-08-4 | [4][5] |
| Molecular Formula | C₄H₇NO₃ | [4][5] |
| Molecular Weight | 117.10 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 85.6 °C | [4] |
| Boiling Point | 430.6 ± 14.0 °C (Predicted) | [4] |
| pKa | 12.11 ± 0.40 (Predicted) | [6] |
| InChI Key | MEXGFDVEUOGVFI-UHFFFAOYSA-N | [4] |
| SMILES | O=C1NC(CO)CO1 | [5] |
Core Synthesis and Mechanistic Insights
The synthesis of this compound and its derivatives is a topic of significant interest, with various routes developed to access this key intermediate. One of the most efficient and green methods involves the reaction of glycerol carbonate or glycerol with urea.[3][7] This approach is particularly noteworthy as it utilizes readily available and renewable starting materials.
Catalytic Synthesis from Glycerol Carbonate and Urea
A robust method for synthesizing hydroxymethyl-2-oxazolidinones involves the reaction of glycerol carbonate with urea in the presence of a γ-Zr phosphate catalyst.[3] This reaction is notable for its high selectivity at moderate temperatures.
-
Causality of Experimental Choices :
-
Glycerol Carbonate/Glycerol and Urea : These starting materials are chosen for their low cost, low toxicity, and derivation from renewable resources (glycerol is a byproduct of biodiesel production).[4] Urea serves as a safe and effective source of the carbonyl and amine functionalities required for the oxazolidinone ring.[7]
-
γ-Zr Phosphate Catalyst : This solid acid catalyst is selected for its efficiency in facilitating the reaction. Its heterogeneous nature simplifies purification, as it can be easily filtered from the reaction mixture.[3]
-
Temperature Control : The reaction temperature is a critical parameter. At temperatures below 408 K (135 °C), the reaction proceeds with 100% selectivity, although conversion rates are moderate (up to 25%). Increasing the temperature enhances the conversion rate but leads to a decrease in selectivity, complicating the purification process.[3]
-
The reaction with glycerol carbonate yields two isomers, this compound and 5-(hydroxy)methyloxazolidin-2-one, in nearly a 1:1 ratio. This is due to the urea molecule being able to attack the carbonate on either side of the carbonyl group.[3]
Caption: Synthesis of hydroxymethyl-2-oxazolidinones from glycerol carbonate.
Applications in Drug Development and Asymmetric Synthesis
The true value of this compound lies in its application as a versatile synthetic intermediate. Its bifunctional nature—a nucleophilic nitrogen within the ring and a reactive hydroxyl group—allows for sequential or orthogonal functionalization.
Key Intermediate for Oxazolidinone Antibiotics
The oxazolidinone class of antibiotics inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism that prevents cross-resistance with other antibiotic classes.[2] this compound serves as a precursor to the core structure of many of these antibiotics. For example, it is a key intermediate in the synthesis of Linezolid analogues.[8][9] The hydroxymethyl group can be converted to other functionalities, such as an aminomethyl group, which is crucial for the biological activity of Linezolid.[6]
Caption: Synthetic pathway from this compound to Linezolid analogues.
Role as a Chiral Auxiliary
In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction.[10] Oxazolidinones derived from amino acids are widely used for this purpose. While this compound itself is typically used as a racemic mixture, its chiral enantiomers, (R)- and (S)-4-(hydroxymethyl)oxazolidin-2-one, are valuable chiral building blocks.[1] They can be used to introduce stereocenters into a molecule with a high degree of control, after which the auxiliary can be cleaved and recovered. This is particularly important in drug development, where often only one enantiomer of a drug is biologically active.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of this compound are essential to ensure the safety of researchers. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification and Precautionary Measures
Based on GHS classifications, this compound is considered a hazardous substance.
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word : Warning
-
Pictogram : GHS07 (Exclamation Mark)
Recommended Handling Protocol
A self-validating protocol for handling this compound involves a continuous loop of preparation, safe use, and post-handling procedures to minimize exposure and risk.
1. Preparation and Engineering Controls:
-
Step 1.1: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Step 1.2: Ensure that an eyewash station and safety shower are readily accessible.
-
Step 1.3: Wear appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves (inspected before use).
-
Safety goggles with side shields.
-
A lab coat.
-
2. Safe Handling and Use:
-
Step 2.1: Avoid breathing dust, fumes, or vapors. Minimize the creation of dust when handling the solid.
-
Step 2.2: Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
-
Step 2.3: Use non-sparking tools and prevent electrostatic discharge.
3. Storage and Disposal:
-
Step 3.1: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.
-
Step 3.2: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done via a licensed chemical waste disposal company. Do not discharge into drains or the environment.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a doctor.
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a doctor if irritation persists.
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor immediately.
Conclusion
This compound (CAS 15546-08-4) is more than a simple chemical reagent; it is a foundational building block in the synthesis of complex and medicinally relevant molecules. Its utility as a key intermediate for the life-saving oxazolidinone antibiotics and as a versatile chiral synthon underscores its importance in modern drug discovery. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any researcher or scientist looking to leverage its synthetic potential. As the demand for novel therapeutics continues to grow, the role of such versatile intermediates will undoubtedly expand, paving the way for future innovations in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Conformational Analysis of 4-(hydroxymethyl)oxazolidin-2-one
Abstract
4-(hydroxymethyl)oxazolidin-2-one is a pivotal chiral auxiliary and a structural motif present in numerous pharmacologically active compounds. Its three-dimensional structure is critical to its function, influencing molecular recognition and reactivity. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We will delve into the principles of quantum mechanical calculations, detail a step-by-step workflow for conformational analysis, and discuss the key structural features that govern its stability, including ring puckering and the orientation of the hydroxymethyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to understand and predict the behavior of this important heterocyclic compound.
Introduction: The Significance of Molecular Conformation
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For chiral molecules like this compound, understanding the preferred spatial arrangement of atoms—its conformation—is paramount. This molecule is a key building block in asymmetric synthesis and a core component of several antibacterial agents.[1][2] The specific arrangement of the oxazolidinone ring and its substituents dictates how it interacts with biological targets and reagents.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to explore the conformational space of molecules.[3] These methods allow for the determination of the relative energies of different conformers, providing insights into their populations at equilibrium and identifying the most stable, low-energy structures. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to analyze the conformation of this compound.[4][5]
Theoretical Foundations: A Primer on Computational Methods
The goal of conformational analysis is to identify all stable conformers of a molecule and to determine their relative energies.[6] This is achieved by exploring the potential energy surface (PES) of the molecule, a mathematical landscape where the energy of the system is a function of its atomic coordinates. Minima on the PES correspond to stable conformers.
Quantum Mechanics: The Basis of Modern Computational Chemistry
At its core, the structure and energy of a molecule are governed by the Schrödinger equation. However, for all but the simplest systems, an exact solution is intractable. Quantum mechanical (QM) methods provide approximate solutions, with varying levels of accuracy and computational cost.[3]
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency.[7] Instead of dealing with the complex many-electron wavefunction, DFT calculates the energy of a system based on its electron density.
Key components of a DFT calculation include:
-
The Functional: This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. A popular and reliable choice for organic molecules is the B3LYP functional.[5][8]
-
The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis sets, such as 6-31G(d,p), are commonly used for conformational analysis of organic molecules.[9][10]
Practical Workflow for Conformational Analysis
A systematic approach is crucial for a thorough exploration of the conformational space. The following workflow outlines the key steps in performing a theoretical conformational analysis of this compound.
Caption: A generalized workflow for computational conformational analysis.
Step 1: Initial Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software. It is important to ensure the correct stereochemistry is represented if a specific enantiomer is being studied.
Step 2: Conformational Search
The goal of this step is to generate a diverse set of starting geometries that sample the conformational space. This is particularly important for flexible molecules with multiple rotatable bonds.[11] For this compound, the key degrees of freedom are the puckering of the five-membered ring and the rotation around the C4-C(hydroxymethyl) and C(hydroxymethyl)-O bonds.
Systematic or stochastic (e.g., Monte Carlo) search algorithms can be employed to rotate these bonds and generate a library of candidate conformers.[11]
Step 3: Geometry Optimization
Each of the candidate conformers from the search is then subjected to geometry optimization. This process systematically adjusts the atomic coordinates to find the nearest local minimum on the potential energy surface.
Protocol: Geometry Optimization using DFT
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: Select the DFT method. A common choice is B3LYP.[8]
-
Basis Set: Choose an appropriate basis set, for example, 6-31G(d,p).[10]
-
Convergence Criteria: Use the default or tighter convergence criteria to ensure a true minimum is found.
-
Execution: Submit the calculation for each candidate conformer.
Step 4: Frequency Analysis
To confirm that the optimized geometries correspond to true energy minima, a frequency calculation must be performed. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state).
Frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for obtaining accurate relative free energies.
Step 5: Single-Point Energy Calculation (Optional but Recommended)
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory (e.g., a larger basis set or a different functional).[7] This approach, often denoted as Method 2//Method 1, can provide more reliable relative energies without the computational expense of re-optimizing the geometries.[10]
Step 6: Analysis of Results
The final step involves analyzing the output of the calculations. This includes:
-
Identifying unique conformers: Geometries with very similar energies and structures are likely duplicates.
-
Calculating relative energies: The energy of each conformer is compared to that of the global minimum (the most stable conformer). The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
-
Analyzing geometric parameters: Key bond lengths, bond angles, and dihedral angles should be examined to understand the structural features of each conformer.
Key Conformational Features of this compound
The conformational landscape of this compound is primarily defined by two features: the puckering of the oxazolidinone ring and the orientation of the hydroxymethyl substituent.
Oxazolidinone Ring Puckering
Five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. The oxazolidinone ring typically adopts an envelope or a twisted conformation.[5] In the envelope conformation, one atom is out of the plane of the other four. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
Caption: Interconversion between envelope and twist conformations of the oxazolidinone ring.
The specific puckering of the ring will influence the pseudo-axial and pseudo-equatorial positions of the substituents, which in turn affects their relative energies.
Orientation of the Hydroxymethyl Substituent and Intramolecular Hydrogen Bonding
The hydroxymethyl group at the C4 position has two main rotatable bonds that determine its orientation relative to the ring. The conformation of this side chain is significantly influenced by the potential for intramolecular hydrogen bonding.[12][13] A hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen of the oxazolidinone ring.
Conformers that allow for this intramolecular hydrogen bond are often significantly stabilized.[12] This interaction can "lock" the side chain into a specific orientation, reducing the number of low-energy conformers.
Data Presentation and Interpretation
The results of the conformational analysis should be presented in a clear and concise manner.
Table of Conformers
A table summarizing the key data for each unique conformer is essential.
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) | H-Bond Distance (Å) |
| Conf-1 | 0.00 | 75.3 | O=C-N-C4-C(CH2OH) = 15.2 | 2.1 |
| Conf-2 | 1.25 | 12.1 | O=C-N-C4-C(CH2OH) = -170.8 | N/A |
| Conf-3 | 2.50 | 2.6 | O=C-N-C4-C(CH2OH) = 85.4 | N/A |
| ... | ... | ... | ... | ... |
Note: The values in this table are illustrative and do not represent actual calculated data.
Visualizing Conformers
Visual inspection of the 3D structures of the low-energy conformers is crucial for understanding their structural differences. Molecular visualization software should be used to display the conformers and highlight key features such as intramolecular hydrogen bonds.
Conclusion and Future Directions
Theoretical calculations provide an indispensable tool for understanding the conformational preferences of this compound. By employing a systematic workflow based on DFT, researchers can identify the most stable conformers and gain insights into the structural features that govern their stability. This knowledge is critical for rational drug design, the development of new synthetic methodologies, and the interpretation of experimental data.
Future studies could explore the influence of solvent on the conformational equilibrium, as the presence of a solvent can alter the relative energies of conformers, particularly by competing for hydrogen bonding interactions. Additionally, molecular dynamics simulations could provide a more dynamic picture of the conformational landscape and the transitions between different conformers.
References
-
Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]
-
Li, Y., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Medicinal Chemistry, 3(6), 576-582. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
-
Shaik, S., et al. (2021). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Journal of Computer-Aided Molecular Design, 39(1), 58. [Link]
-
MDPI. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Pharmaceuticals. [Link]
-
ResearchGate. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. [Link]
-
University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Conformational modeling. [Link]
-
Wavefunction, Inc. (n.d.). Questions about Conformations and Energy Profiles. [Link]
-
ResearchGate. (2010). Quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones: A DFT study. [Link]
-
ChemRxiv. (2021). Understanding Conformational Entropy in Small Molecules. [Link]
-
International Union of Crystallography. (2020). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl... [Link]
-
ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. [Link]
-
ResearchGate. (2018). Gaussian Basis Sets for Accurate Calculations on Molecular Systems in Gas and Condensed Phases. [Link]
-
Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. [Link]
-
Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Conformational basis set. [Link]
- Riddell, F. G. (n.d.). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 364-379.
-
University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]
-
National Center for Biotechnology Information. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. [Link]
Sources
- 1. Computational approach to drug design for oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Conformational modeling [employees.csbsju.edu]
- 7. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 11. downloads.wavefun.com [downloads.wavefun.com]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4-(Hydroxymethyl)oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(Hydroxymethyl)oxazolidin-2-one
In the realm of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone strategy, offering a robust method for introducing chirality with high fidelity.[1] Among the various scaffolds, oxazolidinones, popularized by Evans, have demonstrated immense utility in a multitude of stereoselective transformations.[2][3] This guide focuses on a lesser-known yet highly effective variant: this compound.
Derived from serine, this auxiliary presents a unique combination of steric directing ability and functional handles for subsequent synthetic manipulations. Its inherent chirality provides a powerful tool for inducing asymmetry in reactions such as alkylations, aldol additions, and Michael reactions.[2][4] The hydroxyl group offers a potential site for further derivatization or can influence the solubility and reactivity of the auxiliary-substrate conjugate. This document serves as a comprehensive guide to the practical application of this compound, detailing its attachment to substrates, its role in directing stereoselective reactions, and its eventual cleavage to yield the desired chiral products.
The Foundation: N-Acylation of this compound
The crucial first step in utilizing any chiral auxiliary is its covalent attachment to the substrate of interest, typically a carboxylic acid derivative. This is most commonly achieved through N-acylation.[5][6][7] The resulting N-acyl oxazolidinone becomes the activated substrate for subsequent stereoselective transformations.
Mechanism of N-Acylation
The acylation of the oxazolidinone nitrogen can be accomplished through several methods, with the choice often depending on the scale of the reaction and the nature of the acylating agent. A common and effective method involves the use of an acid chloride in the presence of a non-nucleophilic base. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents.[8] A mild and efficient method utilizes acid fluorides with gentle bases like triethylamine.[5]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the N-acylation of (S)-4-(hydroxymethyl)oxazolidin-2-one with a generic acid chloride.
Materials:
-
(S)-4-(Hydroxymethyl)oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Acid Chloride (R-COCl) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-4-(hydroxymethyl)oxazolidin-2-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add the acid chloride dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.
Asymmetric Alkylation: Forging Chiral Carbon Centers
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful and reliable method for the synthesis of chiral carboxylic acid derivatives.[1][9][10][11][12][13] The stereochemical outcome is dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring.
Mechanism of Stereocontrol
Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated Z-enolate.[14] The substituent at the C4 position (in this case, the hydroxymethyl group and its potential derivatives) effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile (an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[14]
Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric alkylation of an N-acyl-4-(hydroxymethyl)oxazolidin-2-one.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated (S)-4-(hydroxymethyl)oxazolidin-2-one.
Materials:
-
N-Acyl-(S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 equiv)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-(hydroxymethyl)oxazolidin-2-one in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the NaHMDS solution dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the diastereomers and isolate the desired alkylated product.
| Substrate (N-Acyl Group) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl Bromide | >95:5 | 85-95 |
| Acetyl | Allyl Iodide | >90:10 | 80-90 |
| Butyryl | Methyl Iodide | >95:5 | 88-96 |
Note: Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or gas chromatography of the crude reaction mixture.
Diastereoselective Aldol Reactions
The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with excellent stereocontrol.[14] The use of this compound as a chiral auxiliary can provide high diastereoselectivity, typically favoring the syn-aldol product.[14]
Mechanism of Stereocontrol in Aldol Reactions
The formation of a boron enolate is key to the high diastereoselectivity observed in Evans aldol reactions. Treatment of the N-acyl oxazolidinone with a dialkylboron triflate and a tertiary amine base generates a Z-enolate. This enolate then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state.[14] The substituent at the C4 position of the oxazolidinone directs the facial selectivity of the aldehyde addition.
Protocol 3: Asymmetric Aldol Reaction
This protocol provides a general method for the diastereoselective aldol reaction of an N-acyl-(S)-4-(hydroxymethyl)oxazolidin-2-one.
Materials:
-
N-Acyl-(S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)
-
Phosphate buffer (pH 7)
-
Methanol
-
Aqueous hydrogen peroxide (30%)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate. Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and then aqueous hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >98:2 | 80-90 |
| Acetyl | Benzaldehyde | >95:5 | 75-85 |
Cleavage of the Chiral Auxiliary
The final and critical step is the removal of the chiral auxiliary to reveal the desired chiral product.[15] The choice of cleavage method is dictated by the desired functional group in the final product (e.g., carboxylic acid, alcohol, or ester).[15] Importantly, these cleavage methods are designed to be mild to prevent racemization of the newly formed stereocenter.
Workflow for Auxiliary Cleavage
Caption: Cleavage pathways for the N-acyl-4-(hydroxymethyl)oxazolidin-2-one auxiliary.
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
Alkylated N-acyl oxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
Aqueous hydrogen peroxide (30%) (4.0 equiv)
-
Lithium hydroxide (LiOH) monohydrate (2.0 equiv)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add the aqueous hydrogen peroxide, followed by a solution of lithium hydroxide in water.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding saturated aqueous sodium sulfite solution and stir for 20 minutes.
-
Concentrate the mixture to remove the THF.
-
The aqueous solution can be acidified to protonate the carboxylic acid for extraction, or the recovered auxiliary can be extracted from the basic solution with an organic solvent.
Protocol 5: Reductive Cleavage to a Primary Alcohol
Materials:
-
Alkylated N-acyl oxazolidinone (1.0 equiv)
-
Anhydrous Diethyl Ether or THF
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt solution
Procedure:
-
Dissolve the alkylated product in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add the hydride reagent portion-wise.
-
Stir at 0 °C or allow to warm to room temperature for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water, followed by saturated aqueous NH₄Cl or Rochelle's salt solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product and recover the auxiliary by column chromatography.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile chiral auxiliary in the asymmetric synthesis toolbox. Its straightforward preparation, robust performance in key C-C bond-forming reactions, and the predictable nature of its stereochemical induction make it a reliable choice for the synthesis of complex chiral molecules. The presence of the hydroxymethyl group offers additional synthetic handles, opening avenues for further elaboration and tethered reactions. As the demand for enantiomerically pure compounds in pharmaceuticals and other industries continues to grow, the strategic application of well-defined chiral auxiliaries like this compound will undoubtedly remain a critical and enabling technology.
References
- Vertex AI Search, Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.
- Vertex AI Search, Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI.
- Vertex AI Search, Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.
- Vertex AI Search, Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- Vertex AI Search, Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.
- Vertex AI Search, Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed.
- Vertex AI Search, Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines - ResearchG
- Vertex AI Search, Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC - PubMed Central.
- Vertex AI Search, Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem.
- Vertex AI Search, Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry.
- Vertex AI Search, A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues - Benchchem.
- Vertex AI Search, 9-Asymmetric Alkylation of Enol
- Vertex AI Search, Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters - ACS Public
- Vertex AI Search, Asymmetric Alkylation of Enol
- Vertex AI Search, A Simple Asymmetric Synthesis of 4-Substituted-2-Oxazolidinones | Request PDF.
- Vertex AI Search, A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs.
- Vertex AI Search, Chiral auxiliary - Wikipedia.
- Vertex AI Search, N-Acylation of Oxazolidinones via Aerobic Oxidative NHC C
- Vertex AI Search, Easy Access to Evans' Oxazolidinones.
- Vertex AI Search, Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly
- Vertex AI Search, N‑Acylation of Oxazolidinones via Aerobic Oxidative NHC C
- Vertex AI Search, N-Acylation of Oxazolidinones - ChemistryViews.
- Vertex AI Search, Cleavage of the oxazolidinone moiety of 4 | Download Scientific Diagram - ResearchG
- Vertex AI Search, Chapter 1: Enolate Alkyl
- Vertex AI Search, A Convenient and Practical Method For N-Acyl
- Vertex AI Search, Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Vertex AI Search, Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary - An-Najah Staff.
- Vertex AI Search, Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly
- Vertex AI Search, Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones - PubMed.
- Vertex AI Search, Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- Vertex AI Search, (PDF) Diastereoselective Direct Aldol Reaction and - Amanote Research.
- Vertex AI Search, 144542-44-9 | (S)-4-(Hydroxymethyl)oxazolidin-2-one | ChemScene.
- Vertex AI Search, US4159984A - Reductive cleavage of oxazolidine compounds - Google P
- Vertex AI Search, 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID - PubChem.
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 8. scribd.com [scribd.com]
- 9. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 10. scribd.com [scribd.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. staff.najah.edu [staff.najah.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Mastering Asymmetric Synthesis with 4-(hydroxymethyl)oxazolidin-2-one in Evans Aldol Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
I. Foundational Principles: The Evans Aldol Reaction and the Role of the Chiral Auxiliary
The Evans asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, providing a predictable and highly reliable method for constructing carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers.[1][2] This powerful transformation is instrumental in the synthesis of complex, biologically active molecules, including many pharmaceuticals and natural products.[3][4] The core principle of the reaction lies in the temporary incorporation of a chiral auxiliary—a stereogenic molecule that directs the stereochemical course of a reaction—which is later removed to reveal the desired enantiomerically enriched product.[1][5]
Among the most successful chiral auxiliaries are the oxazolidinones, developed by David A. Evans and his colleagues.[6][7] These auxiliaries function by enabling the formation of a rigid, chelated transition state that biases the approach of the reacting partners. This guide focuses specifically on the application of 4-(hydroxymethyl)oxazolidin-2-one, a versatile yet less common variant, and provides the in-depth protocols necessary for its successful implementation.
II. Mechanism and Stereochemical Control: The "Why" Behind the Selectivity
The remarkable diastereoselectivity of the Evans aldol reaction is not a matter of chance; it is the result of a well-understood mechanistic pathway governed by sterics and electronics. The predictability of the outcome is explained by the Zimmerman-Traxler transition state model.[8][9]
The key steps are:
-
N-Acylation : The oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl imide.[10]
-
Enolate Formation : The N-acyl oxazolidinone is treated with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA).[8] This combination selectively and reliably generates the (Z)-enolate.[1][9]
-
Aldehyde Addition via a Chelated Transition State : The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde. This assembly organizes into a rigid, six-membered chair-like transition state.[9] The substituent at the C4 position of the oxazolidinone (in this case, the hydroxymethyl group) sterically blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R') orients itself in a pseudo-equatorial position, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed contiguous stereocenters.[1]
-
Auxiliary Cleavage : After the reaction, the chiral auxiliary is cleaved under mild conditions to yield the desired β-hydroxy carbonyl compound (acid, ester, or alcohol) and is typically recovered for reuse.[11][12]
A simplified representation of the rigid, chair-like Zimmerman-Traxler transition state.
III. Application Note: Adapting the Protocol for this compound
The presence of a primary hydroxyl group on the this compound auxiliary introduces a critical consideration not present with standard alkyl- or aryl-substituted auxiliaries. This hydroxyl group is acidic and nucleophilic, making it incompatible with the reagents used in subsequent steps, such as n-butyllithium for N-acylation or the Lewis acid/base combination for enolization.
Therefore, a protection step is mandatory. The hydroxyl group must be masked with a suitable protecting group that is stable to the reaction conditions and can be removed later without affecting the product. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation, stability, and straightforward removal under mild conditions (e.g., with fluoride sources like TBAF).
The overall workflow must be modified to include this protection step at the outset and a corresponding deprotection step at the end, if the final product requires a free hydroxyl group.
Experimental workflow for using the this compound auxiliary.
IV. Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) techniques are required for several steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Protection of (S)-4-(hydroxymethyl)oxazolidin-2-one
Objective: To protect the primary hydroxyl group as a TBDMS ether.
Materials:
-
(S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-(hydroxymethyl)oxazolidin-2-one and dissolve it in anhydrous DCM.
-
Add imidazole, followed by TBDMSCl in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Acylation of the Protected Auxiliary
Objective: To attach a propionyl group to the protected auxiliary. This protocol is adapted from a general procedure.[8]
Materials:
-
Protected (S)-4-((TBDMS-oxy)methyl)oxazolidin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the protected auxiliary and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. The solution may turn pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: The Diastereoselective Evans Aldol Reaction
Objective: To perform the key C-C bond formation with high diastereoselectivity. This protocol is a well-established method.[8]
Materials:
-
N-propionyl protected auxiliary (from Protocol 2, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)
-
pH 7 Phosphate buffer, Methanol, 30% Hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl protected auxiliary and dissolve it in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. The solution should turn deep yellow.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and a 1:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C to break down the boron complexes.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. The crude aldol adduct can be purified by flash chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
Objective: To cleave the auxiliary to yield the β-hydroxy acid and recover the auxiliary.
Materials:
-
Syn-aldol adduct (from Protocol 3, 1.0 eq)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH), aqueous solution
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[8] The use of LiOOH is effective and can prevent undesired base-initiated side reactions.[12]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Make the aqueous solution basic (pH > 11) and extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 3 with dilute HCl and extract with ethyl acetate to isolate the desired β-hydroxy acid product.
-
Dry the organic layers over MgSO₄, filter, and concentrate to yield the final products.
V. Representative Data
The Evans aldol reaction is known for its high yields and exceptional diastereoselectivity across a wide range of substrates.
| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | 85-95% | >99:1 |
| Propionyl | Benzaldehyde | 80-90% | >99:1 |
| Propionyl | n-Hexanal | 85-95% | 98:2 |
| Acetyl | Propionaldehyde | 88-96% | 95:5 |
(Data is representative of typical Evans aldol reactions using standard oxazolidinone auxiliaries and is intended to demonstrate the general efficacy of the method. Specific results may vary.)
VI. Conclusion
The use of this compound in Evans aldol reactions offers a reliable path to chiral β-hydroxy carbonyl compounds, which are pivotal building blocks in medicinal chemistry and drug development.[13][14][15] While the requisite hydroxyl protection adds a step to the synthetic sequence, the fundamental principles of high diastereocontrol that define the Evans methodology remain fully intact. The protocols outlined in this guide provide a robust framework for researchers to confidently apply this powerful tool in their synthetic endeavors, enabling the efficient and predictable construction of complex chiral molecules.
VII. References
-
Ghate, M., et al. (2004). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. National Institutes of Health. Available at:
-
Curran, D. P., et al. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett. Available at:
-
Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at:
-
Brzezinski, J. L. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. Available at:
-
Reddy, P. V., et al. (2018). TiCl4-Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur-Congeners for Natural Product Synthesis. ResearchGate. Available at:
-
Wikipedia contributors. Chiral auxiliary. Wikipedia. Available at: [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Majumdar, K. C., & Ganai, S. (2016). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Available at: [Link]
-
Choi, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Slideshare. (2017). Evans aldol ppt. Available at: [Link]
-
Wikipedia contributors. Aldol reaction. Wikipedia. Available at: [Link]
-
University of Rochester. Evans Enolate Alkylation-Hydrolysis. Available at: [Link]
-
ResearchGate. Evans aldol reaction. Available at: [Link]
-
Collman, J. P., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Available at: [Link]
-
Larrow, J. F., & Leahy, J. W. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
de Souza, A. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PubMed Central. Available at: [Link]
-
University of California, Davis. Diastereoselection in Aldol Reactions. Chemistry LibreTexts. Available at: [Link]
-
Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. Available at: [Link]
-
Choi, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
ChEMBL. Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). Available at: [Link]
-
Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]
-
Muruganantham, S., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Document: Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153) - ChEMBL [ebi.ac.uk]
- 15. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Diastereoselective Alkylation with N-Acyl-4-(hydroxymethyl)oxazolidin-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
The use of chiral auxiliaries represents a cornerstone strategy in modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers.[1][2] Among the most powerful and versatile of these are the oxazolidinone auxiliaries developed by David A. Evans.[3][4] This guide provides an in-depth technical overview and detailed experimental protocols for the diastereoselective alkylation of N-acyl derivatives of 4-(hydroxymethyl)oxazolidin-2-one. We will explore the mechanistic underpinnings that govern the high stereoselectivity, provide step-by-step procedures for acylation, alkylation, and auxiliary cleavage, and offer practical insights for researchers in organic synthesis and drug development. The protocols described herein are designed to be robust and reproducible, serving as a reliable method for the synthesis of enantiomerically enriched carboxylic acid derivatives.[5][6]
Mechanistic Rationale: The Foundation of Stereocontrol
The remarkable success of the Evans oxazolidinone auxiliary lies in its ability to rigidly control the three-dimensional environment around a prochiral enolate. This control is achieved through a sequence of predictable conformational preferences and steric effects, ensuring that an incoming electrophile attacks from a specific trajectory.
Pillar 1: Formation of the (Z)-Enolate The process begins with the deprotonation of the N-acyl oxazolidinone at the α-carbon. The use of strong, non-nucleophilic bases, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) ensures rapid and complete formation of the enolate under kinetic control.[6] The geometry of the resulting enolate is overwhelmingly the (Z)-isomer. This preference is attributed to the minimization of A(1,3) allylic strain between the R-group of the acyl chain and the substituent on the auxiliary during the deprotonation transition state.[7]
Pillar 2: Chelation and Facial Shielding Once formed, the lithium or sodium enolate adopts a rigid, chelated structure where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[5][7] This chelation fixes the conformation of the enolate. The substituent at the C4 position of the auxiliary (in this case, a hydroxymethyl group, though often derivatized or other groups like benzyl or isopropyl are used for greater steric bulk) projects outward, effectively blocking one of the two diastereotopic faces of the planar enolate.[1] Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[6]
Sources
Application Note: Stereoselective Synthesis of β-Lactams Utilizing 4-(Substituted)-oxazolidin-2-one as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β-lactam (azetidin-2-one) ring is a core structural motif in some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] The biological activity of these compounds is critically dependent on their absolute stereochemistry. Consequently, the development of robust and highly stereoselective synthetic methods is a cornerstone of medicinal chemistry and drug development. The Staudinger ketene-imine [2+2] cycloaddition is a powerful method for constructing the β-lactam ring.[3][4] To control the stereochemical outcome of this reaction, chiral auxiliaries are frequently employed. Oxazolidinones, particularly those derived from amino alcohols, such as 4-(hydroxymethyl)oxazolidin-2-one and its analogues (commonly known as Evans auxiliaries), have proven to be exceptionally effective in directing the formation of specific stereoisomers with high diastereoselectivity.[5][6][7]
This guide provides a detailed overview of the principles, mechanisms, and a field-proven protocol for the application of a 4-(substituted)-oxazolidin-2-one chiral auxiliary in the asymmetric synthesis of β-lactams.
Principle of the Method: Chiral Auxiliary-Directed Staudinger Cycloaddition
The overall strategy involves the temporary attachment of a chiral oxazolidinone auxiliary to an acetyl group, which serves as the ketene precursor. The reaction proceeds through several key stages, as outlined in the workflow below.
-
N-Acylation: The nitrogen of the chiral oxazolidinone is acylated, typically with an acetyl derivative, to form an N-acyloxazolidinone.
-
Ketene Formation: The N-acyloxazolidinone is converted into a reactive ketene in situ. A common method involves forming the corresponding acid chloride, followed by dehydrohalogenation with a tertiary amine base (e.g., triethylamine).
-
[2+2] Cycloaddition: The chiral ketene is intercepted by an imine (Schiff base). The bulky substituent on the chiral auxiliary at the C4 position sterically shields one face of the ketene, forcing the imine to approach from the opposite, less-hindered face.
-
Ring Closure: A zwitterionic intermediate is formed, which then undergoes conrotatory ring closure to yield the N-acylated β-lactam with a high degree of diastereoselectivity.[8]
-
Auxiliary Cleavage: The final step involves the hydrolytic or reductive cleavage of the chiral auxiliary, which can often be recovered and recycled.[6] This releases the desired, enantiomerically-enriched β-lactam product.
General Synthetic Workflow
Caption: High-level workflow for the synthesis of β-lactams.
Mechanistic Basis for Stereocontrol
The high diastereoselectivity of this reaction is a direct consequence of the steric influence of the chiral auxiliary. For auxiliaries derived from amino acids like (S)-phenylglycine or (S)-valine, the substituent at the C4 position (e.g., a phenyl or isopropyl group) effectively blocks one face of the intermediate enolate, which is planar with the ketene that forms.
The prevailing model suggests that the N-acyl group adopts a conformation where its carbonyl dipole is opposed to the dipole of the carbamate carbonyl within the oxazolidinone ring to minimize electrostatic repulsion. This places the C4 substituent in a position that effectively shields the Si-face of the enolate. Consequently, the imine electrophile is forced to approach from the less sterically encumbered Re-face, leading to the preferential formation of a single diastereomer.
Stereodirecting Transition State Model
Caption: Stereocontrol via steric hindrance from the C4 substituent.
Experimental Protocols
This section provides a representative protocol for the synthesis of a cis-β-lactam using (S)-4-phenyloxazolidin-2-one as the chiral auxiliary. The principles are directly applicable to other 4-substituted oxazolidinones, including this compound, although reaction optimization may be required.
Protocol 1: Synthesis of a cis-3-phenoxy-β-Lactam
This protocol demonstrates the reaction between a chiral ketene derived from phenoxyacetic acid and a representative imine.
Step 1: Preparation of the N-(Phenoxyacetyl)oxazolidinone
-
To a flame-dried, argon-purged 250 mL round-bottom flask, add (S)-4-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve phenoxyacetyl chloride (1.1 eq) in anhydrous THF.
-
Add the acid chloride solution dropwise to the lithiated oxazolidinone solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.
Step 2: Diastereoselective [2+2] Staudinger Cycloaddition
-
To a flame-dried, argon-purged 100 mL flask, add the purified N-acyloxazolidinone from Step 1 (1.0 eq) and the desired imine (e.g., N-benzylidene-4-methoxyaniline, 1.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).
-
Cool the solution to -78 °C.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
In a separate syringe, draw up titanium(IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 eq) and add it dropwise to the reaction mixture over 20 minutes. A deep red color typically develops.
-
Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield the β-lactam adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified β-lactam adduct (1.0 eq) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 1.0 M, 2.0 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The chiral auxiliary typically remains in the aqueous layer or can be recovered from the organic layer depending on the workup conditions.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final β-lactam carboxylic acid.
Data Presentation: Representative Results
The use of oxazolidinone auxiliaries in the Staudinger reaction consistently provides high levels of diastereoselectivity for the formation of cis-β-lactams.
| Entry | Ketene Precursor Acid | Imine (R¹-CH=N-R²) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Acetic Acid | R¹=Ph, R²=Bn | 80-90 | >95:5 | [1] |
| 2 | Phenoxyacetic Acid | R¹=Ph, R²=p-MeO-Ph | 94 | >99:1 (single isomer) | [9] |
| 3 | Azidoacetic Acid | R¹=p-MeO-Ph, R²=Bn | 85 | >98:2 | [1] |
| 4 | Methoxyacetic Acid | R¹=Ph, R²=Bn | 75-85 | >95:5 | General Staudinger Lit. |
Table 1: Typical yields and diastereoselectivities for the synthesis of β-lactams using an Evans-type chiral auxiliary. The auxiliary used in these examples is typically (S)-4-phenyl or (S)-4-isopropyloxazolidinone.
Conclusion
The use of this compound and its analogues as chiral auxiliaries represents a highly reliable and effective strategy for the stereocontrolled synthesis of β-lactams. The methodology, grounded in the Staudinger [2+2] cycloaddition, offers several key advantages for researchers in drug discovery and organic synthesis:
-
High Diastereoselectivity: Consistently produces β-lactams with excellent control over the C3 and C4 stereocenters.
-
Predictable Stereochemistry: The outcome is reliably predicted based on the stereochemistry of the auxiliary.
-
Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.
This approach provides a powerful tool for accessing enantiomerically pure β-lactams, which are crucial for investigating structure-activity relationships and for the development of novel therapeutic agents.
References
- Palomo, C., Aizpurua, J. M., Galarza, R., & Iturburu, M. (1995). Highly Stereoselective Synthesis of cis-3-Amino- and cis-3-Hydroxy-β-lactams from N-(Silyloxy)imines and Acyl Chlorides. The Journal of Organic Chemistry, 60(16), 5234–5241.
-
Zappia, G., Gacs-Baitz, E., & D'Auria, M. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 1(1), 1-31. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 14(1), 21-38. [Link]
-
Coelho, F., Diaz, G., Abella, C. A., & Almeida, W. P. (2007). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 12(1), 126-135. [Link]
-
Kim, K., Lee, S., & Lee, Y. (2006). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Synthetic Communications, 36(15), 2157-2163. [Link]
- Alcaide, B., & Almendros, P. (2001). The Staudinger Reaction in the Synthesis of β-Lactams. In The Organic Chemistry of β-Lactams (pp. 92-143). Wiley-VCH.
-
France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 126(13), 4245-4255. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. (2024). [Link]
-
Sheehan, J. C., & Corey, E. J. (1951). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409. [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Hydroxymethyl)oxazolidin-2-one in the Total Synthesis of Natural Products: A Detailed Guide
Introduction: In the intricate field of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries have established themselves as indispensable assets. This guide focuses on the strategic application of a particularly versatile yet perhaps under-highlighted chiral auxiliary: 4-(hydroxymethyl)oxazolidin-2-one. Derived from serine, this auxiliary offers a unique combination of steric directing ability and a functional handle for further synthetic manipulations. Its utility is prominently demonstrated in the construction of complex stereochemical arrays found in a variety of biologically active natural products.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and a thorough examination of the causality behind experimental choices.
Core Principles: The Power of the Oxazolidinone Auxiliary
The efficacy of oxazolidinone auxiliaries, a class of compounds popularized by David A. Evans, lies in their ability to enforce a rigid and predictable conformational bias upon an attached acyl chain.[2] This conformational rigidity, often enhanced by chelation to a Lewis acid, effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity. The substituent at the 4-position of the oxazolidinone ring plays a crucial role in dictating the stereochemical outcome of these reactions.
The this compound auxiliary offers the distinct advantage of possessing a primary hydroxyl group. This functional handle can be protected or exploited for further transformations, adding a layer of synthetic versatility.
Key Synthetic Transformations
The application of this compound in total synthesis primarily revolves around two key asymmetric transformations:
-
Asymmetric Aldol Additions: The Evans aldol reaction is a cornerstone of polyketide synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds.[3] The Z-enolate, generated from the N-acyloxazolidinone, reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to furnish the syn-aldol product with exceptional levels of stereocontrol.
-
Asymmetric Alkylations: The enolates derived from N-acyloxazolidinones can be alkylated with high diastereoselectivity, providing a reliable route to α-substituted chiral carboxylic acid derivatives. This method is fundamental for the introduction of stereogenic centers bearing alkyl or functionalized alkyl chains.[4]
Application in Natural Product Synthesis: The Case of (-)-Cytoxazone
A compelling example of the strategic use of a this compound derived auxiliary is the concise total synthesis of (-)-cytoxazone, a natural product known for its cytokine modulating effects.[5][6][7][8][9]
Synthetic Strategy Overview
The synthesis of (-)-cytoxazone elegantly employs an asymmetric aldol reaction to set the two contiguous stereocenters of the molecule, followed by a Curtius rearrangement to construct the core oxazolidin-2-one ring.
Caption: Evans asymmetric aldol reaction transition state.
Following the aldol reaction, the crucial Curtius rearrangement of the corresponding acyl azide leads to the formation of an isocyanate, which undergoes intramolecular cyclization to furnish the oxazolidin-2-one core of (-)-cytoxazone. [5]
Broader Applications in Complex Natural Product Synthesis
While the synthesis of (-)-cytoxazone provides a focused example, the principles of using oxazolidinone auxiliaries are broadly applicable to the synthesis of other complex natural products. For instance, in the synthesis of polyketide natural products like (+)-discodermolide and (+)-brefeldin A , Evans-type aldol reactions and alkylations are frequently employed to set key stereocenters along the carbon backbone. [10][11][12][13][14][15]Although many syntheses utilize auxiliaries derived from valine or phenylalanine, the underlying principles of stereochemical control are directly transferable to strategies employing this compound.
| Natural Product | Key Transformation with Oxazolidinone Auxiliary | Reference |
| (-)-Cytoxazone | Asymmetric Aldol Addition / Curtius Rearrangement | [5][6] |
| (+)-Discodermolide | Asymmetric Aldol Additions | [12][13] |
| (+)-Brefeldin A | Asymmetric Aldol Addition | [10][15] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experimental workflows.
Protocol 1: N-Acylation of (S)-4-(Hydroxymethyl)oxazolidin-2-one
This procedure describes a general method for the acylation of the chiral auxiliary.
Materials:
-
(S)-4-(Hydroxymethyl)oxazolidin-2-one
-
Acid chloride (e.g., propionyl chloride)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Evans Aldol Reaction
This protocol details the boron-mediated aldol reaction of an N-acyloxazolidinone with an aldehyde.
Materials:
-
N-Acyl-(S)-4-(hydroxymethyl)oxazolidin-2-one (protected hydroxyl group if necessary)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide solution.
-
Stir vigorously for 1 hour.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This procedure describes the removal of the auxiliary to afford a chiral alcohol.
Materials:
-
N-Acyl-oxazolidinone adduct
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-oxazolidinone adduct (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The chiral auxiliary can often be recovered from the aqueous layer.
-
Purify the desired alcohol by flash column chromatography.
Conclusion
This compound is a powerful and versatile chiral auxiliary for the asymmetric synthesis of complex natural products. Its ability to direct stereoselective aldol and alkylation reactions with high fidelity, coupled with the synthetic flexibility offered by its hydroxyl functionality, makes it a valuable tool for the modern synthetic chemist. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this auxiliary in the pursuit of architecturally complex and biologically significant molecules. The continued development of novel synthetic methods and the creative application of established ones will undoubtedly further expand the utility of this and other chiral auxiliaries in the years to come.
References
-
Choi, H., Jang, H., Choi, J., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 693. [Link]
-
de Souza, M. V. N. (2016). Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures. Molecules, 21(9), 1177. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2007). Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers. Organic letters, 9(4), 553–556. [Link]
-
Choi, H., Jang, H., Choi, J., & Lee, K. (2021). Concise total synthesis of (−)-cytoxazone (1). a A mixture of diastereomers (Evans syn: non-Evans syn = 3:1) was observed. [Link]
-
Carter, P. H., LaPorte, J. R., Scherle, P. A., & Decicco, C. P. (2003). A new synthesis of cytoxazone and its diastereomers provides key initial SAR information. Bioorganic & medicinal chemistry letters, 13(7), 1237–1239. [Link]
-
Crimmins, M. T., & Tabet, E. A. (2008). Total synthesis of (+)-brefeldin A. Organic letters, 10(8), 1533–1536. [Link]
-
Paterson, I., Florence, G. J., Gerlach, K., & Scott, J. P. (2001). A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol. Angewandte Chemie (International ed. in English), 40(24), 4755–4759. [Link]
-
Smith, A. B., 3rd, & Beauchamp, T. J. (2001). (+)-Discodermolide: total synthesis, construction of novel analogues, and biological evaluation. The Journal of organic chemistry, 66(5), 150-160. [Link]
-
Smith, A. B., 3rd, Qiu, Y., Jones, D. R., & Kobayashi, K. (1995). Total Synthesis of (-)-Discodermolide. Journal of the American Chemical Society, 117(50), 12011–12012. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic letters, 12(19), 4572–4575. [Link]
-
Davies, S. G., & Nicholson, R. L. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(1), 39-51. [Link]
-
Paterson, I., Britton, R., Delgado, O., Meyer, A., & Poullennec, K. G. (2001). A practical synthesis of (+)-discodermolide and analogues: fragment union by complex aldol reactions. Journal of the American Chemical Society, 123(38), 9535–9544. [Link]
-
Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. In Natural Products, pp. 73-113. [Link]
-
Kim, H., & Lee, H. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules, 23(4), 929. [Link]
-
Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372. [Link]
-
Tsybizova, A., & Tsvetkov, A. (2014). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. The Journal of organic chemistry, 79(10), 4624–4630. [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Ortiz-Alvarado, R., & Andrade-López, N. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 14(1), 2-16. [Link]
-
Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
-
Ghashang, M., & Keshvari, S. (2017). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Proceedings, 1(5), 1. [Link]
-
Choi, H., Jang, H., Choi, J., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules (Basel, Switzerland), 26(3), 693. [Link]
-
Ouerfelli, O., Tabarki, M. A., Pytkowicz, J., Arfaoui, Y., Brigaud, T., & Besbes, R. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(15), 1936-1943. [Link]
-
Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 142(18), 8415–8425. [Link]
-
Piras, L., Collu, D., Fabbrizzi, P., Garella, D., Ortuso, F., Alcaro, S., & Gancia, E. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2018(4), 1-15. [Link]
-
Chiummiento, L., Funicello, M., & Tramutola, F. (2012). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. Chirality, 24(4), 345–348. [Link]
-
Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. Chemistry (Weinheim an der Bergstrasse, Germany), 7(21), 4562–4571. [Link]
-
Schober, L. J., Jagels, A., & Müller, M. (2019). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. ChemBioChem, 20(1), 75–82. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. youtube.com [youtube.com]
- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new synthesis of cytoxazone and its diastereomers provides key initial SAR information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Synthesis and Discovery of Brefeldin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Asymmetric Synthesis of Chiral α-Amino Acids Utilizing a 4-(Hydroxymethyl)oxazolidin-2-one Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Enantiomerically Pure Amino Acids
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological activity. α-Amino acids, the fundamental building blocks of proteins, are a cornerstone of many therapeutic agents. The biological systems' inherent chirality often dictates that only one enantiomer of a chiral drug is active, while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure α-amino acids is of paramount importance.
This application note provides a detailed guide to a powerful and widely adopted strategy for the asymmetric synthesis of α-amino acids, employing a recyclable chiral auxiliary, specifically a derivative of 4-(hydroxymethyl)oxazolidin-2-one. This method, pioneered and popularized by David A. Evans, offers a reliable and highly stereocontrolled route to a diverse array of non-proteinogenic α-amino acids.[1] We will delve into the mechanistic underpinnings of this synthetic approach, provide detailed, field-tested protocols, and discuss critical experimental parameters to ensure successful implementation in a research and development setting.
The Strategic & Mechanistic Framework
The core principle of this synthetic strategy lies in the temporary attachment of a chiral auxiliary to a prochiral substrate.[1] The auxiliary then directs a subsequent bond-forming reaction to occur on a specific face of the molecule, thereby establishing a new stereocenter with a high degree of stereocontrol. The auxiliary is subsequently cleaved and can be recovered for reuse, rendering the process efficient and cost-effective.
The synthesis of a chiral α-amino acid using a 4-substituted-2-oxazolidinone auxiliary can be logically dissected into four key stages:
-
N-Acylation: Attachment of a carboxylic acid moiety to the nitrogen of the oxazolidinone auxiliary.
-
Enolate Formation: Deprotonation at the α-carbon of the acyl group to generate a rigid, chelated (Z)-enolate.
-
Diastereoselective Electrophilic Azidation: Introduction of the azide group, the precursor to the amine, at the α-position with high stereocontrol.
-
Auxiliary Cleavage and Azide Reduction: Removal of the chiral auxiliary and reduction of the azide to the primary amine to yield the final α-amino acid.
Visualizing the Synthetic Workflow
Figure 1: Overall workflow for the asymmetric synthesis of chiral α-amino acids using a 4-substituted-2-oxazolidinone auxiliary.
The Heart of Stereocontrol: The Azidation Step
The high diastereoselectivity of this method is primarily established during the electrophilic azidation of the chelated (Z)-enolate. The formation of the enolate with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) leads to a rigid, planar six-membered ring structure where the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the electrophilic azide source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), approaches from the less sterically hindered face, resulting in the formation of one diastereomer in high excess.[2][3]
Figure 2: The bulky C4 substituent directs the incoming electrophile to the opposite face of the chelated enolate.
Detailed Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Trisyl azide, while relatively stable, should not be heated excessively.[4] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: N-Acylation of the Chiral Auxiliary
This protocol describes the general procedure for attaching a carboxylic acid moiety to the (S)-4-benzyl-2-oxazolidinone auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acid chloride of choice (e.g., propionyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (concentration ~0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.
-
Add the acid chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude N-acyl oxazolidinone can often be used directly in the next step or purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Electrophilic Azidation
This protocol details the crucial stereoselective introduction of the azide group.
Materials:
-
N-acyl oxazolidinone (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hexamethyldisilazide (KHMDS) solution in THF
-
2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)[2][4]
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF (~0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add KHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve Trisyl azide (1.2 eq) in anhydrous THF (~0.5 M) and cool to -78 °C.
-
Transfer the enolate solution via cannula to the cold Trisyl azide solution.
-
Stir the reaction mixture at -78 °C for 5-10 minutes. Reaction is typically very fast.
-
Quench the reaction at -78 °C by the addition of glacial acetic acid (1.5 eq).
-
Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude α-azido imide by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage and Azide Reduction to the α-Amino Acid
This protocol describes the final steps to liberate the chiral α-amino acid and recover the auxiliary.
Materials:
-
α-Azido imide (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
Procedure (Cleavage):
-
Dissolve the α-azido imide (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to recover the chiral auxiliary. The auxiliary can be purified from this organic layer.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude α-azido carboxylic acid.
Procedure (Reduction):
-
Dissolve the crude α-azido carboxylic acid in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the crude chiral α-amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Representative Data
The following table summarizes typical yields and diastereoselectivities for the key azidation step for various N-acyl oxazolidinones.
| R Group in Acyl Moiety | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl | >99:1 | 90 |
| Ethyl | >99:1 | 92 |
| Isopropyl | >99:1 | 88 |
| Benzyl | >99:1 | 91 |
Data compiled from representative literature. Actual results may vary.[3]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The enolization step is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Base Selection: While KHMDS is often preferred, other bases like sodium hexamethyldisilazide (NaHMDS) can also be used. The choice of base can sometimes influence the diastereoselectivity.
-
Azide Reagent: Trisyl azide is a crystalline solid and is generally considered safer to handle than other sulfonyl azides. However, always follow appropriate safety protocols for handling azides.[5]
-
Auxiliary Cleavage: The LiOH/H₂O₂ cleavage is efficient but can sometimes be sluggish for sterically hindered substrates. Reaction times may need to be extended.
-
Azide Reduction: Catalytic hydrogenation is a clean and efficient method for reducing the azide. Ensure the system is properly purged with an inert gas before introducing hydrogen to prevent the formation of explosive mixtures.
Conclusion
The use of this compound and its derivatives as chiral auxiliaries provides a powerful and versatile platform for the asymmetric synthesis of a wide range of enantiomerically pure α-amino acids. The high diastereoselectivity, operational simplicity, and the ability to recycle the chiral auxiliary make this a valuable methodology for both academic research and industrial applications in drug development. By carefully following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can confidently employ this strategy to access novel and valuable chiral building blocks.
References
-
2,4,6-Triisopropylbenzenesulfonyl azide. In Wikipedia. Retrieved from [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. Retrieved from [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. Retrieved from [Link]
-
Electrophilic Aminating Agents in Total Synthesis. National Institutes of Health. Retrieved from [Link]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Retrieved from [Link]
-
evans enolate alkylation-hydrolysisx. University of Calgary. Retrieved from [Link]
-
Evans, D. A., & Britton, T. C. (1987). Electrophilic azide transfer to chiral enolates. A general approach to the asymmetric synthesis of .alpha.-amino acids. Journal of the American Chemical Society, 109(22), 6881–6883. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Retrieved from [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Retrieved from [Link]
-
Chiral auxiliary. In Wikipedia. Retrieved from [Link]
-
Synthesis of α-Amino Acids. Michigan State University. Retrieved from [Link]
-
Evans, D. A., Britton, T. C., Ellman, J. A., & Dorow, R. L. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011–4030. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
-
Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. ACS Publications. Retrieved from [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Trisyl azide. ChemBK. Retrieved from [Link]
-
Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. ePrints Soton. Retrieved from [Link]
-
Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]
-
Synthesis of Amino Acids. OpenStax. Retrieved from [Link]
-
Chiral Enolates. University of Wisconsin. Retrieved from [Link]
-
Large-Scale Preparation and Usage of Azides. ResearchGate. Retrieved from [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ResearchGate. Retrieved from [Link]
Sources
Application Notes & Protocols: (S)-4-(Hydroxymethyl)oxazolidin-2-one as a Versatile Chiral Precursor for Pharmaceutical Intermediates
Abstract
The synthesis of enantiomerically pure pharmaceutical agents is a cornerstone of modern drug development, as the biological activity of a molecule often resides in a single stereoisomer.[1][2][3] Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[4][5] Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, have become indispensable for their reliability and versatility in academic and industrial research.[5] This guide provides a detailed technical overview and actionable protocols for the use of (S)-4-(hydroxymethyl)oxazolidin-2-one, a highly valuable yet accessible chiral auxiliary. We will explore its application in the three-stage process of N-acylation, diastereoselective alkylation, and final cleavage to yield enantiomerically enriched carboxylic acid derivatives, which are key building blocks for a multitude of complex pharmaceutical targets.
Introduction: The Role of Oxazolidinone Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a synthetic route to direct the formation of a new stereocenter on an achiral substrate.[5] The ideal auxiliary should be readily available in enantiopure form, reliably direct stereoselective transformations with high diastereoselectivity, and be easily removed and recovered without racemization. Evans' oxazolidinone auxiliaries fulfill these criteria exceptionally well, particularly in the context of enolate chemistry.[4]
The underlying principle of their efficacy lies in the formation of a rigid, chelated transition state. After N-acylation, the oxazolidinone imide can be deprotonated to form a specific Z-enolate, which is stabilized by chelation with a Lewis acid (e.g., a boron or titanium species). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate, forcing an incoming electrophile to approach from the less hindered face. This steric control results in a highly predictable and diastereoselective bond formation. (S)-4-(hydroxymethyl)oxazolidin-2-one offers a unique advantage due to its primary hydroxyl group, which can be protected or further functionalized if needed, adding to its synthetic versatility.
Physicochemical Properties & Handling
(S)-4-(hydroxymethyl)oxazolidin-2-one is a white to off-white solid that is typically stable under standard laboratory conditions. Proper storage is crucial to maintain its integrity.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | [6] |
| Molecular Weight | 117.10 g/mol | [6] |
| Melting Point | ~85.6 °C | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C under an inert atmosphere | |
| Solubility | Soluble in water, methanol, THF, and other polar organic solvents. |
Note: Always consult the Safety Data Sheet (SDS) before handling any chemical.
The Core Asymmetric Alkylation Workflow
The use of (S)-4-(hydroxymethyl)oxazolidin-2-one as a chiral auxiliary follows a well-defined, three-step sequence. This workflow is a reliable method for converting a simple achiral carboxylic acid into a valuable chiral α-substituted carboxylic acid.
Figure 1: General workflow for asymmetric alkylation using an oxazolidinone auxiliary.
Protocol 1: N-Acylation of (S)-4-(hydroxymethyl)oxazolidin-2-one
Causality: The first step is to covalently attach the substrate (in the form of an acyl group) to the chiral auxiliary. This is achieved by forming an amide bond with the nitrogen of the oxazolidinone ring. The use of a strong base like n-butyllithium (n-BuLi) is necessary to deprotonate the relatively non-acidic N-H proton, generating a potent nucleophile that readily attacks the electrophilic acyl chloride.[7]
Materials:
-
(S)-4-(hydroxymethyl)oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexanes
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the auxiliary) and stir until all solid dissolves.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the lithiated auxiliary solution. The reaction is often instantaneous. Stir for an additional 30 minutes at -78 °C.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-acyl imide is typically purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
| Reactant | M.W. ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |
| (S)-4-(hydroxymethyl)oxazolidin-2-one | 117.10 | 1.0 | 10.0 | 1.17 g |
| Propionyl Chloride | 92.52 | 1.1 | 11.0 | 1.02 g (0.92 mL) |
| n-BuLi (2.5 M) | - | 1.05 | 10.5 | 4.2 mL |
| Anhydrous THF | - | - | - | 50 mL |
Table 1: Example reaction scale for N-propionyl derivatization.
Protocol 2: Diastereoselective Alkylation
Causality: This is the critical stereochemistry-defining step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to regioselectively deprotonate the α-carbon of the acyl group, forming a lithium enolate. The lithium cation chelates with the two carbonyl oxygens, creating a rigid structure. The substituent at C4 of the auxiliary sterically blocks one face of the enolate, forcing the electrophile (e.g., benzyl bromide) to attack from the opposite, less-hindered face.[4][8]
Figure 2: Chelation-controlled transition state for diastereoselective alkylation.
Materials:
-
N-acyl imide (from Protocol 1)
-
Anhydrous THF
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl
Procedure:
-
LDA Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to form the LDA solution.
-
Setup: In the main reaction flask, dissolve the N-acyl imide (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the imide solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (1.2 eq, e.g., benzyl bromide) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl and follow the extraction and workup procedure described in Protocol 1 (steps 5-8). The product is a single diastereomer of the alkylated N-acyl imide.
Protocol 3: Auxiliary Cleavage and Recovery
Causality: The final step involves hydrolyzing the imide to release the desired chiral carboxylic acid and regenerate the auxiliary for reuse. A common and mild method uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, leading to cleavage without epimerization of the newly formed stereocenter.[9]
Materials:
-
Alkylated N-acyl imide (from Protocol 2)
-
THF, Water
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve the alkylated N-acyl imide (1.0 eq) in a 3:1 mixture of THF and water in an Erlenmeyer flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add aqueous H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).
-
Reaction: Stir vigorously at 0 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Peroxide Quench: Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative test is obtained with peroxide test strips.
-
Solvent Removal: Concentrate the mixture in vacuo to remove most of the THF.
-
Auxiliary Recovery: Dilute the remaining aqueous solution with water and extract three times with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to yield the recovered (S)-4-(hydroxymethyl)oxazolidin-2-one.
-
Acid Isolation: Acidify the aqueous layer to pH 1-2 by the dropwise addition of 1 M HCl at 0 °C.
-
Final Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.
Case Study: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic acid
This case study demonstrates the complete workflow to synthesize a valuable chiral building block.
-
(S)-4-(hydroxymethyl)oxazolidin-2-one is acylated with propionyl chloride following Protocol 1 to yield (S)-4-(hydroxymethyl)-3-propionyloxazolidin-2-one .
-
This imide is then subjected to alkylation with benzyl bromide (BnBr) using LDA as the base, according to Protocol 2 . This step stereoselectively forms the C-C bond, yielding (S)-3-((S)-2-benzylpropanoyl)-4-(hydroxymethyl)oxazolidin-2-one .
-
Finally, the alkylated imide is cleaved using LiOH/H₂O₂ as described in Protocol 3 . This releases the target molecule, (S)-2-methyl-3-phenylpropanoic acid , and allows for the recovery of the (S)-4-(hydroxymethyl)oxazolidin-2-one auxiliary.
Conclusion
(S)-4-(hydroxymethyl)oxazolidin-2-one stands as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its application in the diastereoselective alkylation of N-acyl imides provides a predictable and scalable route to a wide array of enantiomerically enriched carboxylic acids, which are critical precursors in pharmaceutical development.[10] The straightforward protocols for attachment, stereocontrolled reaction, and removal—coupled with the potential for auxiliary recovery—make it an economically and chemically efficient choice for researchers and scientists in drug discovery.
References
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Advances URL: [Link]
-
Title: Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines Source: ResearchGate URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448 Source: Synopsis URL: [Link]
-
Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: IntechOpen URL: [Link]
-
Title: A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
-
Title: A new and alternate synthesis of Linezolid: An antibacterial agent Source: Der Pharma Chemica URL: [Link]
-
Title: New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes Source: Kanazawa University URL: [Link]
-
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: ACS Publications URL: [Link]
-
Title: Advancing Chiral Chemistry in Pharmaceutical Synthesis Source: Pharmaceutical Technology URL: [Link]
-
Title: Synthesis of Antibiotic Linezolid Analogues Source: Rasayan J. Chem URL: [Link]
- Title: Process for preparation of Linezolid and its novel intermediates Source: Google Patents URL
-
Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides Source: ACS Publications URL: [Link]
-
Title: N-Acylation of Oxazolidinones Source: ChemistryViews URL: [Link]
-
Title: Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione Source: Hungarian Journal of Industry and Chemistry URL: [Link]
Sources
- 1. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Efficient N-Acylation of 4-(Hydroxymethyl)oxazolidin-2-one for Asymmetric Synthesis
Abstract
This document provides a comprehensive guide to the N-acylation of 4-(hydroxymethyl)oxazolidin-2-one, a critical transformation for the synthesis of chiral building blocks in pharmaceutical and fine chemical research. We present a robust and scalable protocol utilizing 4-(dimethylamino)pyridine (DMAP) as a catalyst, which circumvents the need for cryogenic temperatures and pyrophoric organolithium bases. This application note details the underlying chemical principles, a step-by-step experimental procedure, purification, characterization, and expert insights to ensure successful and reproducible outcomes.
Introduction: The Synthetic Value of Acylated Oxazolidinones
Oxazolidinones, particularly chiral variants, are powerful tools in modern organic synthesis.[1][2] First popularized by David A. Evans, these compounds serve as "chiral auxiliaries"—temporary molecular scaffolds that guide a reaction to produce a single desired stereoisomer.[1][3] The acylated oxazolidinone, specifically the resulting imide, is the active form of the auxiliary. The predictable stereochemical outcome of reactions involving these auxiliaries, such as enolate alkylations and aldol reactions, makes them invaluable in the synthesis of complex, biologically active molecules where specific stereochemistry is paramount for efficacy.[1][4][5]
This compound is a versatile starting material within this class. The primary hydroxyl group offers a handle for further functionalization, while the secondary amine within the heterocyclic ring is the site for the crucial acylation step. This protocol focuses on a reliable method for attaching a carboxylic acid moiety to the oxazolidinone nitrogen, preparing it for subsequent diastereoselective transformations.
Mechanistic Rationale and Key Principles
The N-acylation of an oxazolidinone involves the formation of an amide (imide) bond between the nitrogen atom of the heterocycle and the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).
The Role of DMAP Catalysis
While traditional methods often employ strong, non-nucleophilic bases like n-butyllithium (n-BuLi) to deprotonate the oxazolidinone at low temperatures (-78 °C) prior to adding the acylating agent, this approach requires stringent anhydrous techniques and specialized equipment.[6] A more practical and scalable alternative utilizes 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in the presence of a mild base like triethylamine (TEA).[4][6]
The mechanism proceeds via two key steps:
-
Activation of the Acylating Agent: DMAP, being more nucleophilic than the oxazolidinone nitrogen, first attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This forms a highly reactive N-acylpyridinium intermediate.
-
Acyl Transfer: This activated intermediate is a superior acylating agent. The oxazolidinone nitrogen then attacks the N-acylpyridinium species, transferring the acyl group to form the desired N-acyl oxazolidinone product and regenerating the DMAP catalyst. Triethylamine acts as a stoichiometric base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction.
This catalytic approach allows the reaction to proceed efficiently at ambient temperatures, making it more accessible and safer for routine laboratory use.[6]
Diagram: Catalytic Cycle of DMAP in Acylation
A simplified representation of the nucleophilic catalysis pathway.
Detailed Experimental Protocol
This protocol describes the acylation of this compound with propionyl chloride as a representative example. The stoichiometry can be adapted for other acid chlorides or anhydrides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purity | Supplier Example | Notes |
| This compound | 117.10 | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Propionyl Chloride | 92.52 | ≥99% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | ≥99% | Sigma-Aldrich | Toxic solid. Handle with care. |
| Dichloromethane (DCM), Anhydrous | 84.93 | ≥99.8% | Sigma-Aldrich | Use a solvent from a purification system or over molecular sieves. |
| Saturated aq. NH₄Cl Solution | - | - | Lab-prepared | For quenching the reaction. |
| Brine (Saturated aq. NaCl Solution) | - | - | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Fisher Scientific | For drying the organic phase. |
| Silica Gel | - | 230-400 mesh | - | For column chromatography. |
Equipment
-
Round-bottom flasks (dried in an oven at >100°C overnight)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.34 g, 20.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution and Reagent Addition: Add anhydrous dichloromethane (40 mL) via syringe to dissolve the solid. Add triethylamine (4.2 mL, 30.0 mmol, 1.5 equiv.) followed by a catalytic amount of DMAP (244 mg, 2.0 mmol, 0.1 equiv.).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes, allowing it to cool to 0°C.
-
Acylation: Add propionyl chloride (1.91 mL, 22.0 mmol, 1.1 equiv.) dropwise via syringe over 5-10 minutes. Expert Insight: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL). Expert Insight: The acidic and basic washes remove residual TEA and DMAP, simplifying purification.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) as the eluent.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the N-propionyl-4-(hydroxymethyl)oxazolidin-2-one as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.
Diagram: Experimental Workflow
A flowchart summarizing the protocol from setup to final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Handling: Acid chlorides are corrosive, moisture-sensitive, and lachrymatory. Triethylamine has a strong, unpleasant odor. Dichloromethane is a volatile solvent. Handle these chemicals with appropriate care.
-
Quenching: The quenching step can be exothermic. Perform it slowly and with cooling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Reagents or solvent not sufficiently anhydrous. | Ensure all glassware is oven-dried. Use freshly distilled TEA and anhydrous grade DCM. |
| Inactive acylating agent. | Use a fresh bottle of the acid chloride/anhydride or re-distill if necessary. | |
| Multiple Spots on TLC | Reaction too fast/exothermic. | Ensure dropwise addition of the acylating agent is performed slowly at 0°C. |
| Impure starting materials. | Check the purity of the starting oxazolidinone. | |
| Difficult Purification | Incomplete removal of TEA or DMAP. | Perform the recommended acidic and basic washes during the work-up. DMAP can sometimes be difficult to remove; an extra wash with dilute CuSO₄ solution can help. |
References
-
Smith, T. E., et al. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 88(10), 1454-1457. [Link]
-
Ager, D. J., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(20), 4592-4595. [Link]
-
Di Mola, A., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2019(5), 154-168. [Link]
-
Bekkali, N. E., et al. (2021). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. [Link]
-
American Chemical Society. (2023). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis. ACS Fall 2023 Meeting. [Link]
-
Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]
-
Smith, T. E. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Evans, D. A. (n.d.). Evans' oxazolidinone enolates. Course Material. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Course Material. [Link]
-
Lee, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
Sources
Application Notes & Protocols: Stereoselective Synthesis of α-Hydroxy Acids Using 4-(Hydroxymethyl)oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of α-hydroxy acids, valuable chiral building blocks in pharmaceutical and fine chemical industries. We focus on the application of 4-(hydroxymethyl)oxazolidin-2-one as a robust and efficient chiral auxiliary. This document delineates the underlying mechanistic principles of stereocontrol, offers step-by-step experimental procedures, and discusses critical parameters for achieving high diastereoselectivity and yields. These notes are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of Chiral α-Hydroxy Acids
α-Hydroxy acids are a pivotal class of organic compounds, distinguished by the presence of a hydroxyl group adjacent to a carboxylic acid functionality. Their chirality plays a crucial role in biological activity, making enantiomerically pure α-hydroxy acids highly sought-after intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2][3][4]
The stereoselective synthesis of these compounds presents a significant challenge. Among the various strategies, the use of chiral auxiliaries has proven to be a reliable and effective method for controlling the stereochemical outcome of reactions.[5][6][7] Chiral oxazolidinones, popularized by David A. Evans, are a class of auxiliaries renowned for their ability to direct stereoselective transformations with high efficacy.[5][8] This guide specifically explores the utility of this compound in the asymmetric synthesis of α-hydroxy acids.
Principle of Stereocontrol: The Role of the Oxazolidinone Auxiliary
The efficacy of this compound as a chiral auxiliary hinges on its ability to enforce a rigid, well-defined conformation upon the N-acyl derivative, thereby directing the approach of an incoming electrophile to one specific face of the enolate.
The process begins with the acylation of the oxazolidinone, followed by deprotonation at the α-carbon to form a metal enolate.[5][9] The choice of base and metal counterion is critical in forming a specific enolate geometry, typically a (Z)-enolate, which is stabilized by chelation between the metal cation and the carbonyl oxygens of both the acyl group and the auxiliary.[9][10] This chelated structure effectively blocks one face of the enolate, leaving the other face sterically accessible for the subsequent electrophilic hydroxylation. The substituent at the C4 position of the oxazolidinone ring dictates the direction of this steric shielding.
The subsequent step involves the introduction of a hydroxyl group at the α-position using an electrophilic oxygen source. The diastereoselectivity of this step is governed by the facial bias established by the chiral auxiliary. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched α-hydroxy acid and allowing for the recovery of the auxiliary.[11][12]
Figure 1: Mechanism of Stereocontrol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(R)- or (S)-4-(hydroxymethyl)oxazolidin-2-one | ≥98% | Commercially Available | Choice of enantiomer determines product stereochemistry. |
| Acid Chloride (RCOCl) or Anhydride | Anhydrous | Commercially Available | Substrate for acylation. |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available | Strong, non-nucleophilic base for enolization. |
| Sodium Hexamethyldisilazide (NaHMDS) | 1.0 M in THF | Commercially Available | Alternative strong base. |
| Di-n-butylboron triflate (Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Commercially Available | Lewis acid for boron enolate formation.[8] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Base for boron enolate formation. |
| (+)-Camphorsulfonyloxaziridine (Davis' Reagent) | ≥98% | Commercially Available | Electrophilic oxygen source. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Reaction solvent. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Commercially Available | For auxiliary cleavage. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Commercially Available | For auxiliary cleavage.[12] |
| Standard Glassware | --- | --- | Oven-dried and cooled under an inert atmosphere. |
| Inert Atmosphere | Nitrogen or Argon | --- | Required for all steps involving organometallic reagents. |
Step-by-Step Protocol
Figure 2: Experimental Workflow.
Step 1: N-Acylation of this compound [13][14]
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv.) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Slowly add the desired acid chloride (1.1 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
Step 2: Diastereoselective α-Hydroxylation [15]
-
To a flame-dried flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv.) and anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 equiv., 1.0 M in THF) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[16]
-
In a separate flask, dissolve (+)-camphorsulfonyloxaziridine (1.2 equiv.) in anhydrous THF.
-
Add the solution of the oxaziridine to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate the α-hydroxylated product.
Step 3: Cleavage of the Chiral Auxiliary [11][12][17][18]
-
Dissolve the purified α-hydroxy N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Separate the aqueous and organic layers. The aqueous layer contains the lithium salt of the α-hydroxy acid.
-
Wash the organic layer (containing the recovered auxiliary) with water.
-
Acidify the combined aqueous layers to pH ~2 with 1 M HCl.
-
Extract the α-hydroxy acid with ethyl acetate (3x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
The recovered chiral auxiliary can be purified from the initial organic layer by chromatography.
Results and Discussion: Expected Outcomes and Critical Parameters
Expected Yields and Diastereoselectivity
The described protocol typically affords α-hydroxy acids in good to excellent yields with high levels of diastereoselectivity. The precise outcomes are substrate-dependent.
| Entry | Acyl Group (R) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenylacetyl | >95:5 | 80-90 |
| 2 | Propionyl | >98:2 | 85-95 |
| 3 | Isobutyryl | >90:10 | 75-85 |
Note: Yields are for the overall two-step process (hydroxylation and cleavage). Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude α-hydroxylated intermediate.
Causality Behind Experimental Choices
-
Choice of Base and Enolization Conditions: The formation of a kinetically controlled (Z)-enolate is paramount for high diastereoselectivity.[5][10] The use of sterically hindered bases like LDA or NaHMDS at low temperatures (-78 °C) favors the deprotonation pathway that leads to the thermodynamically less stable but kinetically preferred (Z)-enolate. The chelation of the lithium or sodium cation is crucial for locking the enolate into a single, reactive conformation.[9][16]
-
Electrophilic Hydroxylation Reagent: (+)-Camphorsulfonyloxaziridine is a reliable and commercially available electrophilic oxygen source that consistently delivers high yields and selectivities. The bulky nature of the reagent further enhances the facial discrimination of the enolate.
-
Cleavage Conditions: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method for cleaving the N-acyl bond without epimerization of the newly formed stereocenter.[12][18] This method preferentially attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl, preserving the integrity of the chiral auxiliary for recovery and reuse.[12][17]
Troubleshooting and Field-Proven Insights
-
Low Diastereoselectivity: This is often attributed to incomplete enolization or equilibration of the enolate. Ensure all reagents and solvents are scrupulously anhydrous and that the temperature is strictly maintained at -78 °C during enolate formation and hydroxylation.
-
Incomplete Reaction: If the reaction stalls, it may be due to impure reagents or insufficient equivalents of the base or electrophile. Titration of the organolithium base is recommended for accurate concentration determination.
-
Difficult Auxiliary Cleavage: For sterically hindered substrates, the cleavage reaction may require longer reaction times or slightly elevated temperatures (e.g., room temperature). However, prolonged exposure to basic conditions can risk epimerization. Careful monitoring is essential.
-
Oxygen Evolution during Cleavage: The reaction of LiOH with H₂O₂ can generate oxygen, which can be a safety concern, especially on a larger scale.[18] Ensure adequate venting and maintain an inert atmosphere. The initial product is a peracid, which is reduced by excess H₂O₂, releasing oxygen.[18]
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly stereoselective route to enantiomerically enriched α-hydroxy acids. The protocols detailed herein are well-established and have been successfully applied in numerous synthetic campaigns. By understanding the mechanistic underpinnings and adhering to the critical experimental parameters, researchers can reliably access these valuable chiral building blocks for a wide range of applications.
References
- Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem.
- ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. 2023.
- Wikipedia. Chiral auxiliary - Wikipedia.
- Chemical Communications (RSC Publishing). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing).
- Chem-Station Int. Ed. Evans Aldol Reaction | Chem-Station Int. Ed. 2014.
- Benchchem. An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries - Benchchem.
- Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary.
- The University of Queensland. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.
- ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. 2019.
- ResearchGate. Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules | Request PDF - ResearchGate.
- ResearchGate. Synthesis of α-Hydroxy Amides - ResearchGate.
- NIH. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin - NIH.
- Scribd. Chiral Oxazolidinones From Alfa-Hydroxy Oxazolidinones A New Access To 1-2-Amino Alcohols - Scribd.
- RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- Journal of the American Chemical Society. Control of stereochemistry in free radical reactions with oxazolidine auxiliaries | Journal of the American Chemical Society.
- Dipòsit Digital de la Universitat de Barcelona. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed - Dipòsit Digital de la Universitat de Barcelona.
- ResearchGate. Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters - ResearchGate.
- Organic Syntheses Procedure. Methyl trans-Oxazolidine-5-carboxylate - Organic Syntheses Procedure.
- Wiley. alpha-Hydroxy Acids in Enantioselective Syntheses - Wiley.
- Benchchem. Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis - Benchchem.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.
- MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI.
- ACS Publications. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters - ACS Publications.
- NIH. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH.
- ResearchGate. Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines - ResearchGate. 2018.
- evans enolate alkylation-hydrolysisx.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. 2024.
- ResearchGate. Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds | Request PDF - ResearchGate.
- Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids.
- MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI.
- ACS Publications. Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary | Organic Letters - ACS Publications.
- NIH. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC. 2015.
- MSpace. DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES - MSpace.
- ChemistryViews. N-Acylation of Oxazolidinones - ChemistryViews. 2018.
- ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchGate.
- PubMed. Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine - PubMed. 2013.
- PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC - PubMed Central.
Sources
- 1. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wiley.com [wiley.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. connectsci.au [connectsci.au]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
role of 4-(hydroxymethyl)oxazolidin-2-one in the synthesis of Linezolid analogues
Application Note & Protocol Guide
Topic: The Central Role of 4-(Hydroxymethyl)oxazolidin-2-one in the Synthesis of Linezolid and Its Analogues
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and antibiotic development.
Strategic Overview: The Oxazolidinone Core and its Significance
Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves inhibiting the formation of the initiation complex in bacterial protein synthesis, makes it a critical tool in modern medicine.[1][2] The growing threat of antibiotic resistance necessitates the development of novel Linezolid analogues with improved efficacy, broader spectrum, or enhanced safety profiles.[3][4]
At the heart of Linezolid's structure and its analogues lies the chiral oxazolidin-2-one ring. The (S)-configuration at the C5 position is essential for its antibacterial activity.[2] Consequently, (R)-4-(hydroxymethyl)oxazolidin-2-one has emerged as a cornerstone chiral building block for the stereoselective synthesis of these vital antibiotics. Its hydroxymethyl group (-CH₂OH) serves as a versatile and strategically important functional handle, allowing for the introduction of the critical (acetamidomethyl) side chain required for biological activity.
This guide elucidates the pivotal role of this intermediate, detailing the underlying chemical principles and providing robust protocols for its conversion into Linezolid and its derivatives.
The Synthetic Blueprint: From Chiral Precursor to Active Pharmaceutical Ingredient (API)
The synthetic journey from (R)-4-(hydroxymethyl)oxazolidin-2-one to a Linezolid analogue is a multi-step process that hinges on precise chemical transformations. The overall strategy involves two main phases:
-
Installation of the N-Aryl Substituent: The specific aromatic group (e.g., the 3-fluoro-4-morpholinylphenyl moiety of Linezolid) is attached to the nitrogen atom of the oxazolidinone ring.
-
Functionalization of the C5 Side Chain: The hydroxymethyl group is chemically converted into the desired aminomethyl derivative.
While various synthetic routes exist, a common and effective pathway involves first preparing an N-arylated version of the hydroxymethyl oxazolidinone, followed by side-chain manipulation.[5][6]
Logical Workflow of the Synthesis
The following diagram outlines the critical transformations in a typical synthetic sequence.
Caption: General synthetic workflow from the chiral precursor to the final API.
Core Methodologies and Mechanistic Insights
Step 1: Activation of the Hydroxymethyl Group
The hydroxyl group is a poor leaving group. Therefore, the first critical step is its conversion into a more reactive species to facilitate nucleophilic substitution. This is typically achieved by sulfonylation.
-
Causality: Reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (like triethylamine or pyridine) converts the -OH into a mesylate (-OMs) or tosylate (-OTs) group. These are excellent leaving groups because their corresponding anions are stabilized by resonance. This activation renders the adjacent carbon atom highly electrophilic and susceptible to attack by nitrogen nucleophiles.
A common intermediate in many patented Linezolid syntheses is (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol.[5][6] The subsequent mesylation of this compound is a key step.[5][7]
Step 2: Introduction of the Nitrogen Moiety via Nucleophilic Substitution
With the activated intermediate in hand, the nitrogen atom can be introduced. The Gabriel synthesis is a widely employed and reliable method for this transformation.[5][8]
-
Expertise & Trustworthiness: The Gabriel synthesis utilizes potassium phthalimide as the nitrogen nucleophile. This method is highly effective for preparing primary amines because it prevents overalkylation, a common side reaction when using ammonia directly. The phthalimide anion attacks the electrophilic carbon, displacing the mesylate or tosylate group and forming a stable N-alkylated phthalimide intermediate. The stereochemistry at the C5 position is inverted during this Sɴ2 reaction, resulting in the desired (S)-configuration.
Step 3: Deprotection to Yield the Primary Amine
The phthalimide group serves as a protecting group for the primary amine. Its removal is the next crucial step.
-
Causality: Treatment of the phthalimide intermediate with hydrazine hydrate in a protic solvent like methanol or ethanol effectively cleaves the phthalimide group.[1][5] Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and liberating the desired primary amine, (S)-5-(aminomethyl)-3-aryl-oxazolidin-2-one.
Step 4: Final Acylation
The final step in the synthesis of Linezolid is the acylation of the primary amine to form the characteristic acetamide side chain.
-
Methodology: This is typically a straightforward reaction using acetic anhydride in a suitable solvent.[5][7] For the synthesis of analogues, various other acid chlorides or activated carboxylic acids can be used at this stage to introduce different acyl groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[9]
Experimental Protocols
The following protocols are representative examples based on established literature procedures.[5][6][7]
Protocol 1: Synthesis of (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methanesulfonate
This protocol details the activation of the hydroxymethyl group on the pre-formed N-arylated oxazolidinone.
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 volumes) and cool the mixture to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Mesylation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in DCM (2 volumes) to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product, which can be used in the next step or purified by recrystallization.
Protocol 2: Synthesis of Linezolid from the Mesylated Intermediate
This two-step protocol covers the Gabriel synthesis, deprotection, and final acylation.
Part A: Gabriel Amine Synthesis
-
Setup: In a round-bottom flask, suspend the mesylated intermediate from Protocol 1 (1.0 eq) and potassium phthalimide (1.2 eq) in dimethylformamide (DMF, approx. 6 volumes).[5]
-
Reaction: Heat the mixture to 120 °C and stir for 2-3 hours.[5] Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature, then slowly add water (approx. 8 volumes) to precipitate the solid product.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide.
Part B: Deprotection and Acylation
-
Deprotection: Suspend the phthalimide intermediate (1.0 eq) in methanol (approx. 6 volumes). Add hydrazine hydrate (2.0 eq) and reflux the mixture for 1-2 hours.[1][5]
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with dichloromethane to remove the phthalhydrazide byproduct. The aqueous layer contains the desired amine. For a more direct approach, some procedures proceed to acylation after filtering the phthalhydrazide.
-
Acylation: To the solution containing the crude amine, add acetic anhydride (1.5 eq) and stir at room temperature for 2-4 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude Linezolid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.
Data Summary: Key Intermediates and Reagents
The synthesis of Linezolid analogues allows for systematic variation of substituents. The table below summarizes the key components.
| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Hydroxyl Activation | (R)-...-5-(hydroxymethyl)oxazolidin-2-one | MsCl or TsCl, TEA | (R)-...-5-(mesyloxymethyl)oxazolidin-2-one | >90% |
| 2 | N-Introduction | Mesylated Intermediate | Potassium Phthalimide | (S)-...-5-(phthalimidomethyl)oxazolidin-2-one | 60-80%[1] |
| 3 | Deprotection | Phthalimide Intermediate | Hydrazine Hydrate | (S)-...-5-(aminomethyl)oxazolidin-2-one | >90%[1] |
| 4 | Acylation | Amine Intermediate | Acetic Anhydride | Linezolid Analogue | >80% |
Conclusion
(R)-4-(hydroxymethyl)oxazolidin-2-one and its N-arylated derivatives are indispensable chiral precursors in the synthesis of Linezolid and its next-generation analogues. The hydroxymethyl group provides a reliable and versatile point for introducing the crucial C5-side chain with the correct stereochemistry essential for antibacterial efficacy. The synthetic pathways, particularly those involving activation via sulfonylation followed by a Gabriel synthesis, are robust, scalable, and adaptable, providing medicinal chemists with a powerful platform to explore new chemical space in the ongoing search for potent antibiotics to combat multidrug-resistant pathogens.
References
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem. Available at: [Link]
-
A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules. Available at: [Link]
-
Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry. Available at: [Link]
- Process for preparation of Linezolid and its novel intermediates. Google Patents.
- Novel process for preparation of linezolid and its novel intermediates. Google Patents.
-
A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Novel process for preparation of linezolid and its novel intermediates. WIPO Patentscope. Available at: [Link]
-
Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. ResearchGate. Available at: [Link]
-
A New Route for the Synthesis of Linezolid Mimetic 3,4-Disubstituted Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives. PubMed. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. UKHSA Research Portal. Available at: [Link]
-
Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]
- Process for preparing linezolid. Google Patents.
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central. Available at: [Link]
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. Available at: [Link]
-
Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. National Institutes of Health. Available at: [Link]
-
Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4-trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one with active halides. ResearchGate. Available at: [Link]
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. US9376407B2 - Process for preparation of Linezolid and its novel intermediates - Google Patents [patents.google.com]
- 6. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in 4-(Hydroxymethyl)oxazolidin-2-one Aldol Additions
Welcome to the technical support center for diastereoselective aldol additions utilizing 4-(hydroxymethyl)oxazolidin-2-one and related chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying principles that govern stereoselectivity, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during Evans-type aldol additions, providing explanations and actionable solutions to enhance diastereoselectivity.
Issue 1: Low Diastereomeric Ratio (d.r.) - Predominantly a Mixture of Syn-Aldol Products
Question: My reaction is yielding the desired syn-aldol product, but with significant amounts of the other syn-diastereomer, resulting in a low d.r. How can I improve the facial selectivity of the reaction?
Answer: This is a classic challenge in asymmetric synthesis and often points to a suboptimal transition state assembly. The Evans aldol reaction's high fidelity relies on a well-organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[1][2] Several factors can disrupt this organization:
-
Incomplete Enolate Formation or Isomerization: The formation of the (Z)-enolate is crucial for high syn-selectivity.[2][3] Incomplete enolization or equilibration to the (E)-enolate can lead to the formation of anti-aldol products, though low facial selectivity in syn products is more common.
-
Solution: Ensure your base is sufficiently strong and non-nucleophilic. Diisopropylethylamine (DIPEA) or triethylamine are commonly used.[2] The reaction temperature during enolization is critical; maintain temperatures at or below 0°C to favor the kinetic (Z)-enolate.
-
-
Inappropriate Lewis Acid: The choice of Lewis acid is paramount in organizing the transition state. Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), are particularly effective because the short boron-oxygen bonds "tighten" the transition state, enhancing stereoselection.[4]
-
Steric Hindrance: The chiral auxiliary, typically derived from amino acids like valine or phenylalanine, directs the incoming aldehyde to one face of the enolate.[2][4] If the aldehyde is particularly bulky, it may overcome the steric bias set by the auxiliary, leading to a mixture of diastereomers.
-
Solution: While you cannot change the aldehyde, you can sometimes switch to a different chiral auxiliary with a larger or smaller directing group to better match the steric demands of your substrates.
-
Issue 2: Formation of the Anti-Aldol Product
Question: I am observing a significant amount of the anti-aldol product in my reaction mixture. What is causing this, and how can I favor the syn-diastereomer?
Answer: The formation of the anti-aldol product is typically a result of the reaction proceeding through an (E)-enolate. The geometry of the enolate is a primary determinant of the relative stereochemistry of the aldol adduct.[1]
-
Cause: The use of certain metal enolates can favor the thermodynamic (E)-enolate. For instance, lithium enolates can sometimes lead to mixtures of (Z)- and (E)-enolates, resulting in reduced diastereoselectivity.[4]
-
Solution: The most reliable method to ensure the formation of the (Z)-enolate and thus the syn-aldol product is the use of a boron-mediated process with a hindered amine base.[2][4] This kinetically controlled enolization strongly favors the (Z)-isomer.
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My results for this reaction are highly variable from one run to the next. What are the likely sources of this inconsistency?
Answer: Inconsistency in stereoselective reactions often stems from subtle variations in reaction conditions that have a significant impact on the delicate energy differences between competing transition states.
-
Water Contamination: Meticulous exclusion of water is critical. Water can hydrolyze the Lewis acid and the enolate, leading to side reactions and reduced selectivity.
-
Solution: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Quality: The purity of your Lewis acid and base is crucial. Old or improperly stored reagents can contain impurities that interfere with the reaction.
-
Solution: Use freshly opened or recently purified reagents. Titrate your Lewis acid solution if you suspect decomposition.
-
-
Temperature Control: The temperatures for enolization and the subsequent aldehyde addition are critical. Fluctuations can affect the kinetic control of the reaction.
-
Solution: Use a reliable cryostat or a well-insulated cooling bath to maintain a consistent low temperature (-78 °C is common for the aldehyde addition).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid, like titanium tetrachloride (TiCl₄), for this reaction?
A1: Yes, other Lewis acids can be used, but they may alter the stereochemical outcome. For instance, titanium enolates can provide high diastereofacial selectivity for syn-aldol adducts through chelation control.[5] However, the choice of Lewis acid can sometimes lead to a reversal of selectivity compared to boron enolates.[5] Therefore, while other Lewis acids are an option, they may require significant re-optimization of the reaction conditions to achieve the desired diastereomer.
Q2: How does the substituent on the 4-position of the oxazolidinone affect the reaction?
A2: The substituent at the 4-position of the oxazolidinone acts as the chiral director. Its steric bulk is a key factor in shielding one face of the enolate from the incoming aldehyde.[4] Larger substituents generally lead to higher diastereoselectivity. The 4-(hydroxymethyl) group, while not as sterically demanding as an isopropyl or benzyl group, still provides a significant steric bias.
Q3: My desired product is the anti-aldol adduct. How can I achieve this selectively?
A3: While the standard Evans aldol protocol is designed for syn-selectivity, modifications can be made to favor the anti-product. This typically involves strategies that promote the formation of the (E)-enolate or utilize a different reaction mechanism. For example, certain Lewis acids in combination with specific substrates can favor an open transition state, potentially leading to the anti-product.[6] However, achieving high anti-selectivity with oxazolidinone auxiliaries can be challenging and may require exploring different chiral auxiliary systems.
Section 3: Experimental Protocols & Data
Protocol: High-Diastereoselectivity Evans Syn-Aldol Addition
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Acylation of the Oxazolidinone
-
To a solution of (S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-acyloxazolidinone by column chromatography.
Step 2: Boron-Mediated Aldol Addition
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1-3 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
Table 1: Expected Diastereoselectivity with Different Lewis Acids
| Lewis Acid | Predominant Enolate Geometry | Expected Major Product | Typical d.r. |
| Bu₂BOTf | (Z) | syn | >95:5 |
| TiCl₄ | (Z) (chelated) | syn | >90:10 |
| SnCl₄ | (Z) (chelated) | syn | >90:10 |
| BF₃·OEt₂ | Mixture | Mixture of syn and anti | Variable |
Note: Diastereomeric ratios are highly substrate-dependent and the values above represent typical outcomes for simple aliphatic aldehydes.
Section 4: Visualizing the Mechanism
Diagram 1: Zimmerman-Traxler Transition State for Syn-Selectivity
Caption: Chelation-controlled transition state for syn-selectivity.
Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
-
Evans Aldol Reaction. Chem-Station. [Link]
-
Evans aldol ppt. SlideShare. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Chiummiento, L., Funicello, M., & Tramutola, F. (2012). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. Chirality, 24(4), 345-348. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Optimization of the reaction conditions for the silicon Mukaiyama-type... ResearchGate. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(9), 1358. [Link]
-
Synthesis of Quasienantiomeric Fluorous-Tagged Oxazolidinones and Application in Alkylation and syn-Aldol Reactions. D-Scholarship@Pitt. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Alkylation with 4-(Hydroxymethyl)oxazolidin-2-one
Welcome to the technical support center for the alkylation of 4-(hydroxymethyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this crucial synthetic transformation. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the alkylation of this compound, providing a solid foundation for your experimental design.
Q1: What are the primary challenges when performing an N-alkylation on this compound?
A1: The main challenge in the N-alkylation of this compound is the presence of two nucleophilic sites: the nitrogen of the oxazolidinone ring and the oxygen of the hydroxymethyl group. This leads to a competitive reaction, potentially yielding a mixture of N-alkylated and O-alkylated products, as well as the dialkylated product. Achieving high selectivity for N-alkylation is the primary goal. Additionally, the choice of base and reaction conditions is critical to avoid decomposition of the starting material or product.
Q2: Is it necessary to protect the hydroxyl group of this compound before N-alkylation?
A2: While direct N-alkylation without a protecting group is possible under specific conditions, it is highly recommended to protect the hydroxyl group to prevent O-alkylation and other side reactions.[1][2] Protecting the alcohol ensures that the alkylating agent reacts exclusively with the deprotonated nitrogen of the oxazolidinone, leading to a cleaner reaction and higher yield of the desired N-alkylated product. A well-chosen protecting group strategy also simplifies purification.
Q3: What are suitable protecting groups for the hydroxyl moiety in this reaction?
A3: The choice of protecting group is crucial and should be stable to the basic conditions of the N-alkylation and easily removable under mild conditions that do not affect the rest of the molecule. Two common and effective classes of protecting groups for primary alcohols are silyl ethers and benzyl ethers.
| Protecting Group | Common Reagents for Protection | Deprotection Conditions | Stability |
| Silyl Ethers | |||
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF in THF; or mild acid | Stable to most bases, mild reducing agents, and some oxidizing agents. |
| tri-Isopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF in THF; or mild acid | More sterically hindered and thus more stable to acidic conditions than TBS. |
| Benzyl Ethers | |||
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, THF | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.[3] |
Q4: How can I differentiate between the N-alkylated and O-alkylated products?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between N- and O-alkylated isomers.
-
¹H NMR: The chemical shift of the protons on the carbon attached to the nitrogen or oxygen will be different. For instance, in N-benzylation, the benzylic protons will have a characteristic chemical shift that can be compared to the shift of the benzylic protons in the O-benzylated product.
-
¹³C NMR: The carbon of the alkyl group attached to the nitrogen will have a different chemical shift compared to the carbon attached to the oxygen. Typically, a carbon attached to oxygen is more deshielded and appears at a higher ppm value than a carbon attached to nitrogen.[4][5][6]
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish connectivity by showing correlations between the protons of the alkyl group and the carbons of the oxazolidinone ring or the hydroxymethyl side chain.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Q5: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve it?
A5: Low yields can stem from several factors. The primary reason is often incomplete deprotonation of the oxazolidinone nitrogen, which reduces its nucleophilicity. The reactivity of the alkylating agent and suboptimal reaction conditions also play a crucial role.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Q6: I am observing a significant amount of the O-alkylated byproduct. How can I improve the N-selectivity?
A6: The formation of the O-alkylated product is a common issue due to the nucleophilicity of the hydroxyl group.
Strategies to Enhance N-Selectivity:
-
Protect the Hydroxyl Group: This is the most effective strategy. As detailed in Q3, using a protecting group like a TBS ether or a benzyl ether will completely block the O-alkylation pathway.
-
Choice of Base and Solvent:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is generally considered "softer" than the oxygen anion. Therefore, using a "softer" alkylating agent (e.g., alkyl iodide) can favor N-alkylation. Conversely, "harder" alkylating agents (e.g., alkyl sulfates) may favor O-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the nitrogen anion. In some cases, a less polar solvent like THF may favor N-alkylation by promoting ion pairing of the alkoxide.
-
-
Mitsunobu Reaction: The Mitsunobu reaction is an alternative method that can provide high N-selectivity.[7][8] This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group of an external alcohol, which is then displaced by the N-H of the oxazolidinone.
Q7: My reaction is producing a dialkylated product. How can I prevent this?
A7: The formation of a dialkylated product (both N- and O-alkylated) occurs when the initially formed N-alkylated product, which still has a free hydroxyl group, undergoes subsequent O-alkylation.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event on the product.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Protecting Group Strategy: Protecting the hydroxyl group prior to N-alkylation is the most robust method to prevent dialkylation.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Workflow for Selective N-Alkylation
Sources
- 1. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 4-(Hydroxymethyl)oxazolidin-2-one Auxiliary
Welcome to the technical support center for challenges related to the removal of the 4-(hydroxymethyl)oxazolidin-2-one auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate common issues encountered during this critical synthetic step.
The this compound auxiliary, a derivative of the widely used Evans oxazolidinones, is a powerful tool for stereoselective synthesis. However, its removal can present several challenges that impact yield, purity, and stereochemical integrity. This guide offers practical solutions and explains the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of the this compound auxiliary and provides actionable solutions.
Issue 1: Low Yield of the Desired Carboxylic Acid During Hydrolytic Cleavage
Symptoms:
-
Lower than expected isolated yield of the target carboxylic acid.
-
Presence of significant amounts of starting material or side products in the crude reaction mixture.
Potential Causes & Solutions:
-
Incomplete Saponification: The hydrolysis of the N-acyl bond is a saponification reaction, which can be slow or incomplete.[1][2]
-
Solution: Increase the reaction time or temperature. However, be cautious as prolonged heating can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solution: Ensure a sufficient excess of the base (e.g., Lithium Hydroxide, LiOH) is used. A typical starting point is 2-4 equivalents.
-
-
Poor Solubility of Reagents: Inadequate solubility of the substrate or the base can hinder the reaction rate.
-
Side Reaction: Attack at the Carbamate Carbonyl: The hydroxide nucleophile can attack the carbamate carbonyl of the oxazolidinone ring, leading to ring-opening and the formation of an undesired hydroxyamide byproduct.[3][5]
-
Solution: Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), which selectively attacks the desired N-acyl carbonyl.[3][5] This is often the method of choice for clean cleavage to the carboxylic acid.
-
Solution: Lowering the reaction temperature can sometimes favor the desired N-acyl cleavage over the carbamate cleavage.[3]
-
Issue 2: Formation of an Unexpected Hydroxyamide Byproduct
Symptom:
-
A significant peak corresponding to the mass of a ring-opened hydroxyamide is observed in the LC-MS or NMR of the crude product.
Cause & Mechanism:
This side product arises from the nucleophilic attack of hydroxide on the endocyclic carbamate carbonyl of the oxazolidinone ring, leading to cleavage of the C-O bond within the ring.[3][5]
Solutions:
-
Employ a More Selective Nucleophile: As mentioned previously, lithium hydroperoxide (LiOOH) is highly selective for the exocyclic N-acyl carbonyl.[3][5]
-
Optimize Base and Solvent: Studies have shown that lithium hydroxide (LiOH) in THF provides better selectivity for the desired acid compared to other hydroxide bases like NaOH or KOH.[3] Biphasic conditions should generally be avoided as they can lead to no conversion.[3]
Issue 3: Epimerization of the α-Stereocenter
Symptom:
-
Loss of diastereomeric or enantiomeric purity in the final product.
Potential Causes & Solutions:
-
Strongly Basic Conditions: The use of strong, non-nucleophilic bases to form an enolate prior to another reaction can sometimes lead to epimerization if not carefully controlled.[6] While less common during the final cleavage step, prolonged exposure to strong bases could be a concern.
-
In situ Racemization: The enolizable α-proton can be abstracted under basic conditions, leading to racemization.[7]
-
Solution: Use the mildest basic conditions possible for cleavage. LiOOH is generally considered a mild method.
-
Solution: Keep reaction times to a minimum and maintain low temperatures to suppress enolization.
-
Issue 4: Difficulty in Removing the Auxiliary to Obtain Other Functional Groups
While hydrolysis to the carboxylic acid is common, you may wish to convert the N-acyl group to an alcohol, aldehyde, or amide directly.
Challenge: Reductive Cleavage to an Alcohol
-
Problem: Incomplete reduction or reduction of other functional groups in the molecule.
-
Solution: Lithium borohydride (LiBH₄) is a suitable reagent for reducing the N-acyloxazolidinone to the corresponding primary alcohol.[8] It is a stronger reducing agent than sodium borohydride but generally safer to handle than lithium aluminum hydride.[8]
Challenge: Conversion to an Amide
-
Problem: Low yield or difficulty in achieving direct aminolysis.
-
Solution: While direct aminolysis can be challenging, a two-step process is often more reliable. First, cleave the auxiliary to the carboxylic acid using LiOOH. Then, couple the resulting acid with the desired amine using standard peptide coupling reagents.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing the this compound auxiliary to yield a carboxylic acid?
The most widely recommended and often cleanest method is cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3] This method shows high selectivity for the N-acyl carbonyl, minimizing the formation of the undesired hydroxyamide byproduct.[3][5]
Q2: Can I recycle the this compound auxiliary after cleavage?
Yes, one of the advantages of using oxazolidinone auxiliaries is their potential for recovery and reuse.[9] After the reaction, the auxiliary can typically be recovered from the aqueous layer after an extractive workup. Purification by recrystallization or chromatography may be necessary before it can be reused.
Q3: My reaction with LiOH/H₂O₂ is producing gas. Is this normal and is it a safety concern?
Yes, the evolution of oxygen gas is a known phenomenon when using LiOH/H₂O₂ for oxazolidinone cleavage.[3] This occurs because the initially formed peracid intermediate can be unstable and is reduced by excess hydrogen peroxide, releasing oxygen.[3] This can pose a significant safety risk, especially on a larger scale, due to the potential for creating a flammable atmosphere in the presence of organic solvents. It is crucial to ensure proper inerting of the reaction vessel and to have adequate ventilation.
Q4: I am observing incomplete conversion even with excess LiOH. What could be the issue?
Besides the reasons mentioned in the troubleshooting guide, ensure that your reagents are of good quality. Anhydrous solvents are important, and the LiOH should be fresh and not extensively hydrated. The presence of excess water can sometimes alter the reaction conditions unfavorably.
Q5: Are there any non-hydrolytic methods for removing the auxiliary?
Yes, besides reductive cleavage, other methods exist. For instance, transesterification can be used to convert the N-acyl group directly into an ester by reacting with an alkoxide in the corresponding alcohol as a solvent.[10]
III. Experimental Protocols & Data
Protocol 1: Standard Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is a general guideline and may require optimization for your specific substrate.
-
Dissolution: Dissolve the N-acyl-4-(hydroxymethyl)oxazolidin-2-one (1 equivalent) in tetrahydrofuran (THF) at a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of lithium hydroxide (LiOH) (2-4 equivalents) in water. Cool this solution to 0 °C.
-
Addition of H₂O₂: To the LiOH solution, slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4-8 equivalents) while maintaining the temperature at 0 °C.
-
Reaction: Add the freshly prepared LiOOH solution to the solution of the N-acyl oxazolidinone at 0 °C.
-
Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄).
-
Workup: Adjust the pH of the aqueous layer to ~10-11 with a suitable base if necessary. Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH ~2-3 with a strong acid (e.g., 1M HCl). Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the carboxylic acid by recrystallization or column chromatography as needed.
Table 1: Comparison of Cleavage Conditions
| Method | Reagents | Typical Conditions | Primary Product | Common Side Products | Selectivity |
| Hydrolysis | LiOH / H₂O | THF/H₂O, 0 °C to RT | Carboxylic Acid | Hydroxyamide | Moderate to Good |
| Perhydrolysis | LiOH / H₂O₂ | THF/H₂O, 0 °C | Carboxylic Acid | Minimal | Excellent[3] |
| Reductive Cleavage | LiBH₄ | THF, 0 °C to RT | Primary Alcohol | - | Good |
| Transesterification | NaOMe / MeOH | MeOH, RT to Reflux | Methyl Ester | - | Good |
IV. Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Auxiliary Removal
Caption: Competing reaction pathways during the hydrolytic removal of the auxiliary.
V. References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. ResearchGate. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
-
A novel dynamic kinetic resolution accompanied by intramolecular transesterification: asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone. ElectronicsAndBooks. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Saponification of Esters. Organic Chemistry Tutor. [Link]
-
Utilization of Lithium Triethylborohydride as a Selective N-Acyl Deprotecting Agent. ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]
-
Saponification side reactions. Chemistry Stack Exchange. [Link]
-
Lithium borohydride. Wikipedia. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
13.8. Reductions of Acyl Compounds Using Hydrides. Introduction to Organic Chemistry. [Link]
-
Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]
-
Saponification. Chemistry LibreTexts. [Link]
-
Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. PubMed. [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]
-
Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. PubMed. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo). [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
[The degradation of glycoproteins with lithium borohydride. Isolation and analysis of O-glycopeptides with reduced C-terminal amino acid residue]. PubMed. [Link]
-
Can anyone help with resin hydrolysis of oxazolidine ring?. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. PMC. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]
-
Oxazolidinone antibacterial agents: a critical review. PubMed. [Link]
-
In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. [Link]
-
Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine. PubMed. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. One moment, please... [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Mild Cleavage of N-acyl-4-(hydroxymethyl)oxazolidin-2-ones
Welcome to the technical support center for the cleavage of N-acyl-4-(hydroxymethyl)oxazolidin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding this critical step in asymmetric synthesis. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
The use of chiral oxazolidinones, particularly the Evans auxiliary, is a cornerstone of modern asymmetric synthesis, enabling the highly diastereoselective formation of carbon-carbon bonds.[1] The final, and arguably most critical, step is the mild and efficient cleavage of the N-acyl bond to release the desired chiral product without compromising its enantiomeric purity.[1] The choice of cleavage method is dictated by the desired functional group in the final product, which can be a carboxylic acid, primary alcohol, aldehyde, or ester.[1] This guide will address common issues and questions that arise during this process.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the cleavage of N-acyl-4-(hydroxymethyl)oxazolidin-2-ones.
Issue 1: Incomplete Reaction or Low Yield of the Desired Product
Question: My cleavage reaction is not going to completion, or I am observing a low yield of my desired carboxylic acid after hydrolysis with LiOH/H₂O₂. What are the potential causes and how can I improve the outcome?
Answer:
Incomplete cleavage or low yields during the hydrolysis of N-acyl oxazolidinones with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common issue that can often be traced back to several factors.
Potential Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: The original Evans protocol suggests a significant excess of H₂O₂ (around 4.6 equivalents).[2] This is crucial for selectivity towards the desired carboxylic acid. Using less than 2 equivalents of H₂O₂ can "starve" the reaction and hinder the in situ reduction of the peracid intermediate, potentially leading to incomplete conversion.[2]
-
Recommendation: Ensure you are using at least 4 equivalents of H₂O₂ relative to your N-acyl oxazolidinone substrate.
-
-
Incorrect Solvent System: The solvent plays a critical role in the reaction's success. A mixture of tetrahydrofuran (THF) and water is typically optimal.[2][3]
-
Recommendation: Use a THF/H₂O mixture, typically in a 3:1 or 4:1 ratio.[3] This solvent system helps to maintain the solubility of both the substrate and the reagents.
-
-
Reaction Temperature: While the reaction is often run at 0 °C, temperature can influence the rate and selectivity.[3]
-
Recommendation: Start the reaction at 0 °C. If the reaction is sluggish, allowing it to slowly warm to room temperature may improve the conversion rate. However, be mindful that higher temperatures can sometimes lead to side reactions.
-
-
Quality of Reagents: The concentration and quality of the hydrogen peroxide solution are critical.
-
Recommendation: Use a fresh, properly stored solution of hydrogen peroxide (typically 30% w/w in H₂O). It is advisable to titrate the H₂O₂ solution to confirm its concentration before use.
-
Experimental Workflow: Hydrolytic Cleavage to a Carboxylic Acid
Caption: Workflow for hydrolytic cleavage.
Issue 2: Formation of an Undesired Hydroxyamide Side Product
Question: During the LiOH/H₂O₂ mediated cleavage, I am observing a significant amount of a hydroxyamide byproduct. What is causing this and how can I minimize its formation?
Answer:
The formation of a hydroxyamide is a well-documented side reaction in the cleavage of N-acyl oxazolidinones.[2] This occurs due to the nucleophilic attack of hydroxide (from LiOH) on the endocyclic carbamate carbonyl, leading to the opening of the oxazolidinone ring, rather than the desired attack of the hydroperoxide anion on the exocyclic amide carbonyl.[2][4]
Understanding the Mechanism:
Density functional theory (DFT) calculations have shown that while both hydroxide and hydroperoxide anions preferentially attack the less hindered endocyclic carbonyl, the subsequent reaction pathways differ significantly.[4][5] For LiOH, the tetrahedral intermediate formed after endocyclic attack has a low barrier to decomposition, leading to the formation of the ring-opened hydroxyamide.[4][5] In contrast, for LiOOH, the decomposition barrier of the corresponding intermediate is much higher, making the exocyclic cleavage pathway kinetically favored.[4][5]
Strategies to Minimize Hydroxyamide Formation:
-
Prioritize Hydroperoxide Attack: The key is to ensure that the hydroperoxide anion (LiOOH), formed from the reaction of LiOH and H₂O₂, is the predominant nucleophile.[2]
-
Recommendation: Maintain a sufficient excess of H₂O₂ (at least 4 equivalents) as this favors the formation of LiOOH.[2]
-
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the undesired endocyclic cleavage.[2]
-
Recommendation: Conduct the reaction at 0 °C or even slightly lower if your solvent system allows without freezing.[2]
-
-
Choice of Base: While LiOH is standard, other lithium sources have been explored. However, LiOH in THF generally provides optimal selectivity for the desired acid.[2]
Visualizing the Competing Pathways
Caption: Competing cleavage pathways.
Frequently Asked Questions (FAQs)
Q1: Can I cleave the N-acyl oxazolidinone to obtain a primary alcohol directly?
A1: Yes, reductive cleavage using hydride reagents can directly yield a chiral primary alcohol.[1]
-
Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.[1][6] LiBH₄ is generally milder and often preferred.
-
Conditions: The reaction is typically carried out in an ethereal solvent like THF at temperatures ranging from 0 °C to room temperature.
-
Note: These conditions are generally mild and do not typically affect other ester or amide functionalities in the molecule.
Q2: Is it possible to obtain a chiral aldehyde from the N-acyl oxazolidinone?
A2: Yes, but it requires careful control of the reaction conditions to avoid over-reduction to the alcohol.
-
Reagents: Diisobutylaluminum hydride (DIBAL-H) is a suitable reagent for this transformation.[1]
-
Conditions: The reaction must be performed at low temperatures, typically -78 °C, to prevent over-reduction. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
Q3: Are there methods to cleave the auxiliary to form an ester?
A3: Yes, transesterification is a common method to obtain esters directly.
-
Reagents: Using a sodium or lithium alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol for a methyl ester) is effective.[1]
-
Lewis Acid Catalysis: Ytterbium(III) triflate has been reported as an effective Lewis acid catalyst for the conversion of N-acyl oxazolidinones to esters, carboxylic acids, and amides under mild conditions.[2][7]
Q4: I am working with a very hindered substrate. Are there alternative cleavage methods that might be more effective?
A4: For sterically hindered substrates, standard hydrolytic or reductive methods can be sluggish. In such cases, alternative reagents that exhibit different reactivity profiles may be beneficial.
-
Lithium Benzylmercaptide (LiSBn): This reagent has been shown to effectively cleave even hindered N-acyl oxazolidinones to the corresponding benzyl thioesters.[4] The thioester can then be further transformed into other functional groups.
-
Intramolecular N-to-S Acyl Transfer: Novel cysteine-derived oxazolidinone auxiliaries have been developed that allow for mild cleavage via an intramolecular N-to-S acyl transfer, yielding a thioester that can be trapped in situ with various nucleophiles.[8][9]
Q5: How can I recover the chiral auxiliary after cleavage?
A5: The recovery of the valuable chiral auxiliary is a key advantage of this methodology.
-
Procedure: After the reaction is complete and quenched, the auxiliary can typically be recovered from the aqueous layer after acidification and extraction with an organic solvent like dichloromethane or ethyl acetate. The recovered auxiliary can often be purified by recrystallization.
Summary of Mild Cleavage Conditions
| Desired Product | Reagent(s) | Typical Conditions | Key Considerations |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | Use excess H₂O₂ to avoid hydroxyamide formation.[2][3] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF, 0 °C to RT | LiBH₄ is generally milder.[1][6] |
| Aldehyde | DIBAL-H | Toluene or CH₂Cl₂, -78 °C | Requires careful temperature control to prevent over-reduction.[1] |
| Ester | NaOMe/MeOH (for methyl ester) | MeOH, 0 °C to RT | Other alkoxides can be used for different esters.[1] |
| Thioester | LiSBn | THF | Useful for hindered substrates.[4] |
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au. [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. PubMed. [Link]
-
Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis with 4-(Hydroxymethyl)oxazolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(hydroxymethyl)oxazolidin-2-one and related Evans-type chiral auxiliaries. This guide is designed to provide in-depth, field-proven insights into common side reactions and challenges encountered during asymmetric synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for maximum yield and stereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when using this compound in asymmetric alkylation, aldol, and acylation reactions. Each issue is presented in a question-and-answer format to directly address specific experimental problems.
Issue 1: Low Diastereoselectivity in α-Alkylation Reactions
Question: My α-alkylation reaction is yielding a poor diastereomeric ratio (dr). What are the common causes and how can I improve selectivity?
Answer: Achieving high diastereoselectivity is the primary goal of using an Evans auxiliary. Poor selectivity almost always points to issues in the formation or reaction of the enolate. The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate, where the C4 substituent of the oxazolidinone ring sterically blocks one face, directing the electrophile to the other.[1][2]
Root Causes & Corrective Actions:
-
Incomplete or Incorrect Enolate Formation: The formation of the desired (Z)-enolate is critical.[2] Using an insufficient amount of base or a base with the wrong pKa can lead to a mixture of enolates or unreacted starting material, both of which erode selectivity.
-
Solution: Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[1] Use a slight excess (typically 1.05-1.1 equivalents) to ensure complete deprotonation. The reaction must be conducted under strictly anhydrous and anaerobic conditions at low temperatures (typically -78 °C) to prevent quenching of the base and enolate.
-
-
Poor Temperature Control: The stability of the chelated enolate is highly temperature-dependent.
-
Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation steps. Allowing the temperature to rise can lead to enolate equilibration, decomposition, or side reactions, all of which diminish diastereoselectivity.
-
-
Reactive Electrophile Issues: Highly reactive electrophiles (e.g., allylic or benzylic halides) are ideal substrates.[2] However, if the electrophile is too reactive or added too quickly, it can react before the optimal chelated enolate structure is formed.
-
Solution: Add the electrophile slowly as a solution to the enolate at -78 °C. This maintains a low concentration of the electrophile and ensures it reacts with the correctly formed, sterically-shielded enolate.
-
-
Product Epimerization: The newly formed stereocenter can be susceptible to epimerization, especially during workup.
-
Solution: Quench the reaction at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] Avoid strongly basic or acidic conditions during workup and purification if the product is known to be base- or acid-labile.
-
Issue 2: Side Reactions During Auxiliary Cleavage
Question: I am getting low yields and observing unexpected byproducts during the cleavage of the auxiliary with Lithium Hydroxide/Hydrogen Peroxide (LiOH/H₂O₂). What is going wrong?
Answer: Cleavage of the N-acyl bond is the final critical step. While numerous methods exist, the LiOH/H₂O₂ method to generate the carboxylic acid is very common but has known pitfalls.[4][5]
Root Causes & Corrective Actions:
-
Competing Endocyclic Cleavage: The primary side reaction is the nucleophilic attack at the carbamate (endocyclic) carbonyl of the oxazolidinone ring instead of the desired amide (exocyclic) carbonyl.[4][6] Attack by hydroxide (LiOH) alone strongly favors this undesired pathway, leading to a ring-opened hydroxyamide impurity.[4][6]
-
Causality: The effective nucleophile for the desired reaction is the lithium hydroperoxide anion (LiOOH), generated in situ from LiOH and H₂O₂.[4][7] This nucleophile selectively attacks the exocyclic amide carbonyl. If the concentration of H₂O₂ is too low relative to LiOH, or if the LiOH is added too quickly, the concentration of free hydroxide increases, promoting the undesired side reaction.[8]
-
Solution: The reaction should be performed in a THF/water solvent system (typically 3:1 or 4:1) at 0 °C.[3] Add the aqueous LiOH solution slowly to the mixture of the substrate and H₂O₂ in THF/water.[4] This ensures that the hydroxide is immediately converted to the hydroperoxide anion, keeping the concentration of free hydroxide low and maximizing selectivity for the desired cleavage.
-
-
Oxygen Evolution & Safety Concerns: A often-overlooked phenomenon is the decomposition of the initially formed peracid intermediate by excess hydrogen peroxide, which leads to the stoichiometric release of oxygen gas.[4][9] This can create a hazardous pressurized and oxygen-rich headspace in the reactor, especially on a larger scale.
-
Solution: Ensure the reaction vessel is adequately vented. On a larger scale, controlling the rate of LiOH addition is crucial to control the rate of reaction and thus the rate of oxygen evolution.[8] The headspace can be swept with an inert gas like nitrogen to keep the oxygen concentration below safe limits.[8]
-
-
Incomplete Reaction: Insufficient reagent stoichiometry or reaction time can lead to incomplete cleavage.
-
Solution: Use a sufficient excess of reagents. A common protocol uses ~4 equivalents of H₂O₂ and ~2 equivalents of LiOH.[3] Monitor the reaction by TLC or LCMS to ensure it has gone to completion before proceeding with the workup.
-
Visualizing the Process: Workflow and Stereocontrol
To better understand the sequence of events and the origin of stereoselectivity, the following diagrams illustrate the key stages of the process.
Diagram 1: General Experimental Workflow
Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.
Diagram 2: Mechanism of Stereocontrol
Caption: Stereocontrol via a chelated (Z)-enolate intermediate.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the cleavage of an N-acylated auxiliary to yield a chiral carboxylic acid.
Protocol: Lithium Hydroperoxide Cleavage to a Carboxylic Acid
This protocol is adapted from standard literature procedures for the cleavage of N-acyl oxazolidinones.[3]
Materials:
-
N-acyl oxazolidinone substrate (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
30% Hydrogen Peroxide (H₂O₂), aqueous solution (4.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
-
Diethyl Ether or Ethyl Acetate for extraction
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition (Hydrogen Peroxide): To the cooled, stirring solution, add a pre-cooled (0 °C) solution of 30% aqueous H₂O₂ (4.0 equiv).
-
Reagent Addition (Lithium Hydroxide): Prepare a solution of LiOH·H₂O (2.0 equiv) in water. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C. Stir for 20 minutes.
-
Work-up (Auxiliary Removal): Remove the THF under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate to recover the chiral auxiliary.
-
Work-up (Product Isolation): Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 1-2 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid product.
-
Drying and Concentration: Combine the organic extracts from the product isolation, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification may be performed by chromatography or crystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the hydroxyl group on this compound before N-acylation? A: Generally, no. The standard N-acylation protocol involves deprotonating the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an acyl chloride or anhydride.[2] The resulting N-anion is significantly more nucleophilic than the neutral hydroxyl group, so selective N-acylation is readily achieved without protection. Milder N-acylation methods have also been developed that avoid strong bases.[10][11]
Q2: My aldol reaction is giving low diastereoselectivity. How is this different from an alkylation? A: The principles are similar but the enolate environment is different. For high "Evans-syn" selectivity in aldol reactions, a boron enolate (e.g., using Bu₂BOTf and a tertiary amine base) is typically required.[12][13] This forms a rigid six-membered chair-like transition state (Zimmerman-Traxler model) that dictates the stereochemical outcome.[12][13] Poor selectivity can result from using the wrong Lewis acid, an incorrect stoichiometry of base, or the presence of water, which can disrupt the boron chelation. It's also noteworthy that while propionate aldol reactions are highly selective, acetate aldols (lacking the α-methyl group) often show poor selectivity with standard Evans auxiliaries due to the loss of a key steric interaction in the transition state.[14]
Q3: What are the best methods for removing the auxiliary to obtain products other than carboxylic acids? A: The cleavage method directly determines the final product functionality. A summary is provided in the table below.[5]
| Desired Product | Reagent(s) | Typical Conditions |
| Primary Alcohol | Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to RT[3] |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | CH₂Cl₂, -78 °C[5] |
| Methyl Ester | Sodium Methoxide (NaOMe) in Methanol | MeOH, 0 °C to RT[3] |
| Weinreb Amide | Me(MeO)NH·HCl, i-Pr₂Mg | THF, -10 °C to RT |
Q4: Can epimerization occur during reductive cleavage (e.g., with LiBH₄)? A: Reductive cleavages are generally less prone to epimerization than strongly basic hydrolytic methods.[15] However, if the newly formed stereocenter is particularly acidic or labile, care should still be taken. Performing the reaction at low temperatures (0 °C) and using a non-basic aqueous quench (e.g., saturated NH₄Cl) is recommended to minimize any potential for epimerization.[3]
References
- An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries. Benchchem.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. 2019.
- Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. Benchchem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
-
Chiral auxiliary. Wikipedia. Available from: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available from: [Link]
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. 2023.
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available from: [Link]
-
Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development - ACS Publications. 2020. Available from: [Link]
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
-
Evans Aldol Reaction. Chem-Station Int. Ed. 2014. Available from: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. 2023. Available from: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College. Available from: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC - PubMed Central. Available from: [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters - ACS Publications. Available from: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Request PDF - ResearchGate. Available from: [Link]
- Evans enolate alkylation-hydrolysis.
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. PubMed. Available from: [Link]
-
N‑Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Figshare. Available from: [Link]
-
N-Acylation of Oxazolidinones. ChemistryViews. 2018. Available from: [Link]
-
A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. PDF - Scribd. Available from: [Link]
-
(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. 2023. Available from: [Link]
-
Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. 2018. Available from: [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Available from: [Link]
-
Tips & Tricks. American Peptide Society. Available from: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available from: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. 2024. Available from: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available from: [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available from: [Link]
-
Asymmetric Alkylation of Enolates. Chem 115 Myers. Available from: [Link]
-
Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. NIH. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of Diastereomeric Products from 4-(Hydroxymethyl)oxazolidin-2-one Reactions
Introduction
Welcome to the Technical Support Center for the purification of diastereomeric products derived from reactions utilizing 4-(hydroxymethyl)oxazolidin-2-one and its analogs. This powerful class of chiral auxiliaries, often referred to as Evans auxiliaries, is instrumental in asymmetric synthesis for establishing stereocenters with high control.[1][2][3] However, the successful isolation of the desired diastereomer in high purity is a critical downstream challenge that dictates the overall efficiency of the synthetic route.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the purification of these valuable diastereomeric products. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of diastereomeric products from this compound reactions.
Issue 1: Poor Separation of Diastereomers by Flash Column Chromatography
Scenario: You have completed an asymmetric aldol addition using a 4-substituted oxazolidin-2-one auxiliary and the crude ¹H NMR spectrum indicates a good diastereomeric ratio (d.r.). However, upon attempting purification by flash column chromatography on silica gel, the two diastereomers co-elute or show very poor separation (ΔRf < 0.1).
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the subtle differences in the physical properties of the diastereomers. Diastereomers have different physical properties, which makes it possible to separate them by chromatography or recrystallization.[4][5]
-
Solution: Conduct a thorough solvent screen using thin-layer chromatography (TLC). Test a wide range of solvent systems with varying polarities and compositions. Consider less common solvent mixtures, such as dichloromethane/methanol, acetone/toluene, or ether/hexane systems. Sometimes, the addition of a small percentage of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can significantly improve resolution.
-
-
Overloading the Column: Exceeding the loading capacity of the column is a frequent cause of poor separation.
-
Solution: As a general rule, for difficult separations, the sample load should not exceed 1-2% of the mass of the stationary phase. For a particularly challenging separation, consider reducing the load even further.
-
-
Suboptimal Stationary Phase: While silica gel is the most common stationary phase, it may not be the ideal choice for all diastereomeric pairs.
-
Solution: Consider alternative stationary phases. C18-functionalized silica (reversed-phase) can be effective, especially for more polar compounds.[4] Alumina (basic or neutral) can also provide different selectivity compared to silica. For particularly stubborn separations, consider specialized chiral stationary phases, although this is often a last resort due to cost.[6]
-
-
Gradient Elution Issues: An improperly designed gradient can lead to peak broadening and poor resolution.
-
Solution: If using a gradient, ensure it is shallow enough to allow for the separation of closely eluting compounds. A very slow, linear gradient is often more effective than a steep or step gradient.[7]
-
Issue 2: Difficulty in Inducing Crystallization for Diastereomeric Recrystallization
Scenario: You have a diastereomeric mixture that is a solid at room temperature, but you are unable to induce crystallization from any of the common solvent systems you have tried.
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The ideal solvent for recrystallization should dissolve the compound when hot but have low solubility for the desired diastereomer when cold.[8]
-
Solution: A systematic solvent screen is crucial. Use small quantities of your product and test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, and mixtures thereof). The goal is to find a solvent that provides a significant difference in solubility between the two diastereomers.[8][9]
-
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated to induce crystal nucleation.
-
Solution: Slowly evaporate the solvent from a saturated solution at room temperature. Alternatively, prepare a hot, saturated solution and allow it to cool very slowly. Placing the flask in a Dewar filled with hot water can achieve this.
-
-
Absence of Nucleation Sites: Crystallization requires a nucleation event to begin.
-
Solution:
-
Seeding: If you have a small amount of the pure desired diastereomer, add a single, tiny crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
-
Oiling Out: The compound may be separating from the solution as a liquid (oiling out) rather than a solid. This often happens when a solution is cooled too quickly or when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution: Try a lower-boiling point solvent. If oiling out persists, try adding a small amount of a "co-solvent" in which the compound is less soluble to the oiled-out mixture and continue to stir and cool slowly.
-
Issue 3: Inaccurate Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Scenario: You have purified your product, but the ¹H NMR spectrum shows overlapping signals for the key diagnostic protons, making it difficult to accurately determine the diastereomeric ratio.
Probable Causes & Solutions:
-
Insufficient Magnetic Field Strength: At lower field strengths (e.g., 300 MHz), signals that would be resolved at higher fields (e.g., 600 MHz or higher) may overlap.
-
Solution: If available, acquire the spectrum on a higher-field NMR spectrometer.
-
-
Poor Choice of Diagnostic Signals: You may be trying to integrate signals that are inherently broad or complex multiplets.
-
Solution: Carefully examine the entire spectrum for well-resolved, sharp singlets or doublets that are unique to each diastereomer. Protons on the chiral auxiliary itself, or the newly formed stereocenter, are often good candidates.
-
-
Solvent Effects: The chemical shifts of protons can be influenced by the solvent, and changing the solvent can sometimes induce separation of overlapping signals.
-
Solution: Acquire spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆, acetone-d₆). Benzene-d₆ is particularly known for its ability to induce significant changes in chemical shifts due to its anisotropic effects.
-
-
Advanced NMR Techniques: For severely overlapping spectra, standard 1D ¹H NMR may be insufficient.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound as a chiral auxiliary?
A1: this compound and its derivatives are chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] The chiral auxiliary creates a diastereomeric intermediate that directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other.[1][13] After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse.
Q2: How do I choose the optimal purification method: flash chromatography or recrystallization?
A2: The choice between flash chromatography and recrystallization depends on the physical properties of your diastereomeric mixture and the scale of your reaction.
| Factor | Flash Chromatography | Recrystallization |
| Physical State | Suitable for oils and solids. | Requires a solid material. |
| Scale | Ideal for small to medium scale (mg to several grams). | Can be scaled up to kilograms. |
| Separation Principle | Difference in polarity.[4] | Difference in solubility.[8][9] |
| Throughput | Generally faster for small quantities. | Can be time-consuming due to the need for slow cooling. |
| Solvent Consumption | Can be high, especially for difficult separations. | Often more solvent-efficient. |
| Purity | Can achieve high purity, but may require multiple columns for very close spots. | Can yield exceptionally pure material in a single step if the solubility difference is large. |
Decision Workflow:
Caption: Decision workflow for choosing a purification method.
Q3: Can I improve the diastereomeric ratio of my product after the reaction?
A3: Yes, it is often possible to enhance the diastereomeric excess (d.e.) of a product mixture.
-
Diastereomeric Recrystallization: This is the most common method. If one diastereomer is significantly less soluble than the other in a particular solvent, it will crystallize out preferentially, leaving the more soluble diastereomer in the mother liquor.[8][9] By carefully selecting the solvent and cooling rate, a significant enhancement in d.e. can be achieved.
-
Column Chromatography: While often used for complete separation, a carefully performed column chromatography can also be used to isolate fractions that are highly enriched in the desired diastereomer, even if baseline separation is not achieved.
-
Kinetic Resolution: In some cases, it may be possible to selectively react one diastereomer over the other in a subsequent chemical transformation, although this is a less common approach for purification.
Q4: What are the key considerations for cleaving the this compound auxiliary after purification?
A4: The cleavage of the chiral auxiliary is a critical step to liberate the desired chiral product. The choice of cleavage conditions depends on the desired functionality.
| Reagent | Product | Typical Conditions |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C |
| LiBH₄ | Primary Alcohol | THF or Et₂O, 0 °C to rt |
| Weinreb Amide Formation | Weinreb Amide | Me(OMe)NH·HCl, AlMe₃, THF |
| Transamidation | Amide | Varies with amine |
It is crucial to perform the cleavage reaction under conditions that do not epimerize the newly created stereocenter.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Diastereomers
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on at least three different TLC plates and develop them in different solvent systems (e.g., 20% ethyl acetate/hexanes, 50% ethyl acetate/hexanes, 10% methanol/dichloromethane).
-
Solvent System Selection: Identify the solvent system that gives the best separation between the two diastereomeric spots, ideally with the lower spot having an Rf value of ~0.2-0.3.
-
Column Packing: Select an appropriately sized column. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight. Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is necessary, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in an appropriate number of test tubes. Monitor the elution by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired diastereomer.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified diastereomer.
Protocol 2: General Procedure for Diastereomeric Recrystallization
-
Solvent Screening: In small vials, add ~10-20 mg of the diastereomeric mixture. Add a few drops of a test solvent and heat to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form. The ideal solvent will dissolve the solid when hot and form a significant amount of crystalline precipitate when cold.
-
Recrystallization: In an Erlenmeyer flask, dissolve the bulk of the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Determine the diastereomeric ratio of the crystals and the mother liquor by ¹H NMR or HPLC to assess the efficiency of the recrystallization.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
- Chiral auxiliary - Wikipedia.
- Diastereomeric recrystalliz
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communic
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement - Benchchem.
- The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3- Trimethylbutane-1,2-diol - Benchchem.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Public
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Chiral Auxiliaries in Asymmetric Synthesis of N
- Chemical Communications - Manchester NMR Methodology Group.
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - The Royal Society of Chemistry.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Can any one explain how to determine diastereomeric ratio
- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- Diastereomeric recrystallization | 96 Publications | 1027 Citations | Top Authors | Rel
- ChemInform Abstract: Synthesis of 4-Hydroxy-2-oxazolidinones C
- Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines - ResearchG
- Help separating diastereomers with very similar Rf : r/chemistry - Reddit.
- Easy Access to Evans' Oxazolidinones.
- Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd.
- Evans Aldol Reaction - Alfa Chemistry.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. santaisci.com [santaisci.com]
- 6. hplc.eu [hplc.eu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Stereoselective Control with 4-(Hydroxymethyl)oxazolidin-2-one
Welcome to the technical support center for chiral oxazolidinone auxiliaries. This guide is specifically designed for researchers, chemists, and drug development professionals utilizing 4-(hydroxymethyl)oxazolidin-2-one in stereoselective transformations. While sharing foundational principles with classic Evans auxiliaries, the presence of the C4-hydroxymethyl group introduces unique considerations, particularly regarding Lewis acid-mediated stereocontrol.[1][2] This document provides in-depth FAQs, troubleshooting guides, and experimental protocols to help you navigate these nuances and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: How do oxazolidinone auxiliaries, in general, control stereoselectivity?
The remarkable stereodirecting power of oxazolidinone auxiliaries stems from their ability to create a rigid and sterically defined environment around a prochiral substrate.[3] The process involves three key stages:
-
Acylation: The nitrogen of the oxazolidinone is acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride).
-
Enolate Formation: A strong base (like LDA or NaHMDS) or a "soft enolization" protocol using a Lewis acid and a tertiary amine selectively generates a (Z)-enolate.[3]
-
Stereoselective Reaction: The Lewis acid chelates to the two carbonyl oxygens of the N-acyl oxazolidinone, forming a rigid, planar five-membered ring. This conformation forces the substituent at the C4 position to project outwards, effectively blocking one face of the enolate. An incoming electrophile (like an aldehyde or alkyl halide) is therefore directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective bond formation.[4]
Q2: What is unique about this compound, and how might the hydroxyl group impact my reaction?
The defining feature of this auxiliary is the primary alcohol on the C4 substituent. This hydroxyl group introduces a third potential coordination site for Lewis acids, which can lead to more complex transition state models compared to standard auxiliaries like (S)-4-isopropyl-2-oxazolidinone.
The primary implications are:
-
Altered Chelation: Instead of the typical bidentate chelation involving the two carbonyl oxygens, the Lewis acid could potentially engage in tridentate chelation involving the N-acyl carbonyl, the ring carbonyl, and the hydroxyl oxygen. This could alter the geometry of the transition state and, consequently, the stereochemical outcome.
-
Lewis Acid Stoichiometry: The hydroxyl group is itself a Lewis base and may compete with the carbonyl oxygens for the Lewis acid. This can effectively "titrate" your catalyst, potentially requiring you to use a higher stoichiometry of Lewis acid than in standard Evans protocols to achieve the desired reactivity and selectivity.
Q3: Should I protect the hydroxyl group on the auxiliary before running my reaction?
Protecting the hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) is a common strategy to prevent potential complications.
-
Advantages of Protection:
-
Eliminates the third coordination site, simplifying the transition state to a more predictable, classic Evans-type bidentate chelation model.
-
Prevents the hydroxyl group from acting as a competitive Lewis base, allowing for more standard Lewis acid stoichiometry.
-
Avoids potential side reactions where the hydroxyl group might act as a nucleophile.
-
-
Disadvantages of Protection:
-
Adds two steps to your synthetic sequence (protection and deprotection), which can lower the overall yield.
-
The protecting group itself adds steric bulk, which could influence the diastereoselectivity in its own right.
-
Recommendation: If you are experiencing poor selectivity or low yields, a protection/deprotection strategy is a logical troubleshooting step. However, it may not be necessary, and optimizing the reaction with the free hydroxyl is often possible.
Q4: Which Lewis acid is best to use with this auxiliary?
There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate and desired outcome. The interaction between the Lewis acid and the multiple coordinating sites of the N-acyl-4-(hydroxymethyl)oxazolidin-2-one is key. Different Lewis acids have different coordination properties that you can leverage.[5]
| Lewis Acid | Type | Expected Coordination Behavior & Comments |
| Bu₂BOTf | Boron | Often used in "soft enolization" with a tertiary amine base. Forms a rigid six-membered Zimmerman-Traxler transition state, typically leading to high syn-selectivity in aldol reactions.[3] The oxophilic nature of boron suggests strong coordination to the carbonyls. |
| TiCl₄ | Early Transition Metal | A strong, oxophilic Lewis acid. Can promote both chelated and non-chelated pathways. Its larger ionic radius may allow for tridentate coordination involving the hydroxyl group, potentially altering selectivity.[6] |
| SnCl₄ | Main Group Metal | Another powerful Lewis acid often used to promote chelation. Its properties are similar to TiCl₄, and it can be a good alternative to screen. |
| Et₂AlCl | Main Group Metal | A strong Lewis acid that can also act as a Brønsted acid scavenger. Its coordination behavior can be sensitive to stoichiometry and temperature. |
| MgBr₂ | Alkaline Earth Metal | A milder Lewis acid. Can be effective in promoting certain aldol reactions and may offer different selectivity profiles due to its coordination preferences. |
Troubleshooting Guides
This section provides structured guidance for common issues encountered when using this compound.
Problem 1: Poor Diastereoselectivity (Low d.r.)
Low diastereoselectivity is often the most critical issue and typically points to a poorly organized transition state.
Caption: Troubleshooting workflow for low diastereoselectivity.
Step-by-Step Guide:
-
Confirm Z-Enolate Formation: For aldol and alkylation reactions, the formation of the (Z)-enolate is paramount for predictable stereochemistry. Ensure you are using standard conditions known to favor (Z)-enolate formation (e.g., LDA or NaHMDS at -78 °C for deprotonation, or Bu₂BOTf/NEt₃ for soft enolization).[5]
-
Optimize Lewis Acid Stoichiometry:
-
Hypothesis: The free hydroxyl group is consuming a portion of the Lewis acid, leaving an insufficient amount to properly organize the transition state.
-
Action: Perform a stoichiometry screen. Set up parallel reactions using 1.1, 1.5, 2.0, and 2.5 equivalents of the Lewis acid. Monitor the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the crude reaction mixture. You may find a non-stoichiometric optimum.
-
-
Screen Different Lewis Acids:
-
Hypothesis: The chosen Lewis acid is either not forming a rigid chelate or is promoting an undesired transition state geometry due to interaction with the hydroxyl group.
-
Action: Test a panel of Lewis acids with varying sizes and oxophilicity (e.g., TiCl₄, SnCl₄, MgBr₂). A different metal center may coordinate preferentially to the desired carbonyls over the hydroxyl group, or it may enforce a more rigid, selective conformation.
-
-
Lower the Reaction Temperature:
-
Hypothesis: At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to lower selectivity.
-
Action: Run the reaction at progressively lower temperatures (e.g., -78 °C, -100 °C). Cryogenic temperatures often enhance stereoselectivity.[5]
-
-
Protect the Hydroxyl Group:
-
Hypothesis: The hydroxyl group is fundamentally interfering with the formation of a single, low-energy transition state.
-
Action: Protect the alcohol (e.g., as a TBDMS ether). Repeat the reaction using standard Evans conditions (typically 1.1 eq of Lewis acid). This will simplify the system to a classic bidentate chelation model.
-
Problem 2: Low Reaction Yield / Substrate Decomposition
Low yields can be caused by poor reactivity or undesired side reactions.
Possible Causes & Solutions:
-
Insufficient Lewis Acid Activation:
-
Symptom: A significant amount of starting material remains even after extended reaction times.
-
Cause: As described above, the hydroxyl group may be sequestering the Lewis acid. The electrophile (e.g., aldehyde) is not sufficiently activated.
-
Solution: Increase the stoichiometry of the Lewis acid (see optimization protocol above).
-
-
Side Reactions Involving the Hydroxyl Group:
-
Symptom: Complex mixture of byproducts observed by TLC or NMR.
-
Cause: The free hydroxyl could act as a nucleophile, potentially reacting with the activated electrophile or acylating agents.
-
Solution: Protect the hydroxyl group before proceeding with the stereoselective reaction.
-
-
Product Instability During Workup or Purification:
-
Symptom: Good conversion in the crude reaction mixture, but low isolated yield.
-
Cause: The final product, which may contain a β-hydroxy group from an aldol reaction in addition to the auxiliary's hydroxyl, might be sensitive to acidic or basic conditions during workup or chromatography.
-
Solution: Use a buffered aqueous quench (e.g., saturated NH₄Cl). Minimize exposure to silica gel by using rapid flash chromatography or switching to a different stationary phase like alumina.
-
Mechanistic Considerations & Visualizations
The stereochemical outcome of these reactions is dictated by the transition state geometry. For a standard Evans auxiliary, the reaction proceeds through a well-defined bidentate chelated transition state.
Caption: Conceptual model of standard bidentate chelation in Evans auxiliaries.
With this compound, an alternative tridentate chelation is possible, which could lead to a different stereochemical outcome.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Technical Support Center: Temperature Effects on Enantioselectivity in Reactions with 4-(Hydroxymethyl)oxazolidin-2-one Auxiliaries
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the critical role of temperature in controlling enantioselectivity in asymmetric reactions utilizing 4-(hydroxymethyl)oxazolidin-2-one chiral auxiliaries. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical laboratory challenges, offering insights grounded in both established literature and field experience.
The this compound auxiliary, a valued member of the Evans family of chiral auxiliaries, is instrumental in stereoselective carbon-carbon bond formations, such as alkylation and aldol reactions. Achieving high levels of diastereoselectivity is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern pharmaceutical development. The stereochemical outcome of these reactions is profoundly influenced by the reaction temperature, a parameter that, if not meticulously controlled, can lead to suboptimal results. This guide is designed to help you navigate these challenges, understand the underlying principles, and optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Selectivity Issues
This section addresses common problems encountered during asymmetric synthesis using this compound auxiliaries, with a focus on temperature as the root cause.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | Insufficiently Low Reaction Temperature: The energy difference between the transition states leading to the desired and undesired diastereomers may not be significant enough at higher temperatures. Thermal energy can allow the reaction to proceed through higher-energy pathways, reducing selectivity. | Lower the Reaction Temperature: Most enolate alkylation and aldol reactions with Evans auxiliaries achieve optimal selectivity at very low temperatures, typically -78 °C (dry ice/acetone bath). For some systems, even lower temperatures (-100 °C) may be beneficial. |
| Temperature Fluctuations During Reaction: Inconsistent cooling can lead to a mixture of diastereomers. This is particularly problematic during the slow addition of reagents. | Ensure Stable and Consistent Cooling: Use a well-insulated Dewar flask and a reliable cooling bath. A cryostat can provide precise and stable temperature control for extended reaction times. Ensure the reaction flask is adequately submerged in the cooling bath. | |
| Incorrect Enolate Geometry: The desired stereochemical outcome often depends on the formation of a specific enolate geometry (typically the Z-enolate for Evans auxiliaries). Temperature can influence the equilibrium between E and Z-enolates. | Optimize Enolate Formation Conditions: The formation of the Z-enolate is typically favored by using a strong, sterically hindered base (e.g., LDA or NaHMDS) in an aprotic solvent like THF at low temperatures (-78 °C) before the addition of the electrophile. | |
| Inconsistent Results Between Batches | Variability in Cooling Bath Preparation: The composition and age of a dry ice/acetone bath can affect its temperature. | Standardize Cooling Procedures: Always use fresh solvent for the cooling bath and ensure an adequate amount of dry ice is present throughout the reaction. Periodically measure the bath temperature with a low-temperature thermometer. |
| Rate of Reagent Addition: Rapid addition of the electrophile or quenching solution can cause localized warming within the reaction mixture. | Slow, Controlled Addition: Add reagents dropwise via a syringe pump to maintain a constant internal temperature. Pre-cool solutions of the electrophile before addition. | |
| Reaction Stalls or Proceeds Too Slowly | Excessively Low Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. For less reactive electrophiles, the reaction may not proceed to completion at -78 °C. | Controlled Warming Protocol: After the initial low-temperature addition, a carefully controlled warming protocol (e.g., allowing the bath to slowly warm to -40 °C or 0 °C) may be necessary to drive the reaction to completion without significantly compromising selectivity. This should be optimized for each specific reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature, such as -78 °C, so critical for high enantioselectivity in these reactions?
A1: The high enantioselectivity observed in reactions with Evans-type auxiliaries is a result of kinetic control, where the ratio of diastereomeric products is determined by the relative rates of their formation. Each diastereomer is formed through a unique transition state with a specific activation energy (ΔG‡). According to the Eyring equation, the rate of a reaction is exponentially dependent on the activation energy and temperature.
Lowering the temperature amplifies the impact of small differences in activation energy between the competing transition states. The transition state leading to the desired diastereomer is typically lower in energy. At very low temperatures, most molecules will only have enough energy to overcome the lowest energy barrier, leading to the preferential formation of the desired product and thus high enantioselectivity.[1]
Q2: Can the enantioselectivity ever decrease if the temperature is too low?
A2: While generally "lower is better" for selectivity, there can be instances of non-linear temperature effects. In some systems, a decrease in temperature can lead to changes in the aggregation state of the reagents or a shift in the rate-determining step, which could unexpectedly alter the stereochemical outcome. However, for most standard alkylation and aldol reactions with this compound auxiliaries, the highest selectivity is achieved at the lowest practical temperatures.
Q3: How does temperature relate to the Zimmerman-Traxler model for aldol reactions?
A3: The Zimmerman-Traxler model proposes a chair-like six-membered ring transition state for metal-enolate-based aldol reactions. In this model, the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen, creating a rigid structure. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric strain.
The chiral auxiliary on the enolate directs the facial attack of the aldehyde. The rigidity of this chelated transition state is crucial for high stereoselectivity. At higher temperatures, increased molecular motion and energy can lead to the population of less-ordered, higher-energy transition states (like a boat conformation or non-chelated open-chain models), which are less stereodiscriminating and result in lower enantioselectivity.
Q4: I observed a complete loss of selectivity when I let my reaction warm to room temperature overnight. Why did this happen?
A4: Allowing the reaction to warm significantly can have several detrimental effects. Firstly, as explained above, higher temperatures provide enough thermal energy to overcome the activation barriers for both the desired and undesired pathways, leading to a racemic or near-racemic mixture. Secondly, for some reactions, particularly aldol additions, the retro-aldol reaction can become significant at higher temperatures. This can lead to the erosion of the initially formed stereocenters and a loss of product.
The Science Behind Temperature and Selectivity
The relationship between temperature and enantioselectivity can be understood through the principles of chemical kinetics and thermodynamics. The ratio of the two diastereomeric products (P1 and P2) is related to the difference in the free energies of activation (ΔΔG‡) for the two competing pathways.
This relationship is described by the equation:
ln(k₁/k₂) = -ΔΔG‡ / RT
where:
-
k₁ and k₂ are the rate constants for the formation of the two diastereomers.
-
ΔΔG‡ is the difference in the Gibbs free energy of activation between the two transition states.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
As the temperature (T) decreases, the term ΔΔG‡ / RT becomes larger, leading to a greater difference between k₁ and k₂ and thus a higher ratio of the major diastereomer to the minor one.
Sources
Technical Support Center: Troubleshooting 4-(Hydroxymethyl)oxazolidin-2-one Mediated Transformations
Welcome to the technical support center for troubleshooting low yields and other common issues encountered in transformations utilizing 4-(hydroxymethyl)oxazolidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. As chiral auxiliaries, oxazolidinones are powerful tools for stereocontrol, but their successful application often requires careful optimization of reaction conditions.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate challenges and enhance the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: N-Acylation of this compound
The first step in utilizing an oxazolidinone chiral auxiliary is its acylation to form the corresponding N-acyl oxazolidinone. Low yields at this stage can be a significant bottleneck.
Question 1: I am observing low yields during the N-acylation of my this compound with an acid chloride. What are the likely causes and how can I improve the yield?
Low yields in the N-acylation step can stem from several factors, including incomplete deprotonation, side reactions of the acylating agent, and suboptimal reaction conditions.
Causality and Troubleshooting:
-
Incomplete Deprotonation: The nitrogen of the oxazolidinone is not sufficiently nucleophilic to react directly with the acid chloride. It requires deprotonation with a strong base, typically n-butyllithium (n-BuLi), to form the corresponding lithium amide. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure your solvent (typically THF) is anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen). Use a freshly titrated solution of n-BuLi to ensure accurate stoichiometry. The reaction is usually carried out at low temperatures (-78 °C) to prevent side reactions.[4]
-
-
Side Reactions of the Acid Chloride: Acid chlorides can be highly reactive and may degrade or react with trace amounts of water.
-
Solution: Use a freshly prepared or purified acid chloride. Ensure all glassware is rigorously dried.
-
-
Alternative, Milder Acylation Protocol: For sensitive substrates, a milder acylation protocol can be employed using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with the acid chloride or anhydride. This method avoids the use of a strong base.[4][5]
Experimental Protocol: Optimized N-Acylation
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes.
-
In a separate flask, dissolve the acid chloride (1.1 equiv) in anhydrous THF.
-
Add the acid chloride solution to the deprotonated oxazolidinone solution dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Part 2: Diastereoselective Transformations of N-Acyl Oxazolidinones
Once the N-acyl oxazolidinone is formed, it can be used in a variety of diastereoselective transformations, such as alkylations and aldol reactions.
Question 2: My diastereoselective alkylation of an N-acyl oxazolidinone is giving a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
The high diastereoselectivity of Evans' oxazolidinone auxiliaries is dependent on the formation of a specific chelated Z-enolate, which directs the approach of the electrophile to one face of the enolate.[6][7] Factors that disrupt this chelation or allow for the formation of the E-enolate can lead to poor diastereoselectivity.
Causality and Troubleshooting:
-
Base and Enolate Formation: The choice of base and reaction conditions for enolate formation is critical. Lithium bases, such as lithium diisopropylamide (LDA), are known to favor the formation of the desired Z-enolate through a six-membered chelated transition state.
-
Solution: Use freshly prepared LDA. Ensure the deprotonation is carried out at low temperatures (-78 °C) to favor the kinetic Z-enolate.
-
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance the rigidity of the transition state and improve diastereoselectivity.
-
Solution: For aldol reactions, the use of a boron enolate, generated with a reagent like dibutylboron triflate (Bu2BOTf), can lead to a highly organized Zimmerman-Traxler transition state, often resulting in excellent diastereoselectivity.[7]
-
-
Steric Hindrance: The steric bulk of both the N-acyl group and the electrophile can influence the facial selectivity.
-
Solution: If possible, consider modifying the structure of your reactants to enhance the steric differentiation between the two faces of the enolate.
-
Diagram: Enolate Formation and Diastereoselective Alkylation
Caption: Diastereoselective alkylation workflow.
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Incomplete or non-selective cleavage can lead to low yields and product contamination.
Question 3: I am struggling with the cleavage of the N-acyl oxazolidinone. Hydrolysis with lithium hydroxide is giving me a mixture of products and low yield of my desired carboxylic acid. What is going wrong?
Cleavage of the exocyclic N-acyl group can be challenging due to the potential for competitive cleavage of the endocyclic carbamate of the oxazolidinone ring. The choice of cleavage conditions is crucial for obtaining the desired product in high yield and purity.
Causality and Troubleshooting:
-
Competitive Cleavage: Strong nucleophiles like hydroxide can attack both the exocyclic amide and the endocyclic carbamate carbonyls, leading to a mixture of products and destruction of the chiral auxiliary.
-
Optimized Cleavage Conditions for Different Products: The optimal cleavage conditions depend on the desired product (e.g., carboxylic acid, alcohol, ester, or amide).
Table: Recommended Cleavage Conditions for N-Acyl Oxazolidinones
| Desired Product | Reagents | Typical Conditions | Notes |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2 | THF/H2O, 0 °C | The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic amide carbonyl.[4] |
| Primary Alcohol | Lithium borohydride (LiBH4) or Lithium aluminum hydride (LiAlH4) | Et2O or THF, 0 °C to rt | Reductive cleavage. |
| Ester | Sodium methoxide in methanol (NaOMe/MeOH) or other alkoxides | 0 °C to rt | Transesterification. |
| Amide | Weinreb's reagent (Me(MeO)NH·HCl) with a Grignard reagent | THF, -78 °C to 0 °C | Forms a stable Weinreb amide. |
Experimental Protocol: Cleavage to a Carboxylic Acid using LiOOH
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.
-
Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Acidify the mixture with HCl (1 M) to protonate the carboxylic acid.
-
Extract the product with an organic solvent, dry, and concentrate.
-
The chiral auxiliary can often be recovered from the aqueous layer.
Diagram: Decision Tree for Auxiliary Cleavage
Sources
- 1. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Large-Scale Synthesis of 4-(Hydroxymethyl)oxazolidin-2-one
Welcome to the technical support center for the large-scale synthesis of 4-(hydroxymethyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral building block. Here, we address common challenges encountered during synthesis and provide practical, field-proven troubleshooting strategies in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for large-scale production?
A1: Several synthetic routes are available, with the choice often depending on factors like cost of starting materials, desired stereochemistry, and available equipment. The most prevalent large-scale methods include:
-
From 3-amino-1,2-propanediol (Serinol): This is a direct and atom-economical approach. The cyclization of serinol with a phosgene equivalent, such as diethyl carbonate or urea, is a common strategy.[1][2] The reaction with urea is often favored on a large scale due to its low cost and safer handling compared to phosgene derivatives.[3]
-
From Glycidol Derivatives: Chiral glycidol or its derivatives (like glycidyl butyrate) can be reacted with an appropriate amine followed by cyclization.[4] This route is particularly useful for establishing the stereochemistry at the C5 position (which becomes the C4 position in the final product).
-
From Aziridines: The ring-opening of 2-hydroxymethylaziridines with a carbonyl source can also yield the desired product, often with good stereocontrol.[5]
Each route has its own set of challenges when scaling up, which will be addressed in the troubleshooting section.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section provides in-depth solutions to specific problems that may arise during the large-scale synthesis of this compound.
Issue 1: Poor Yield and Incomplete Conversion during Cyclization of Serinol
Q2: We are experiencing low yields and stalling of the reaction when cyclizing 3-amino-1,2-propanediol with diethyl carbonate on a multi-kilogram scale. What are the likely causes and how can we optimize this?
A2: This is a common issue when scaling up this reaction. The primary culprits are often inefficient removal of the ethanol byproduct and suboptimal reaction conditions.
Causality: The cyclization reaction with diethyl carbonate is an equilibrium process.
Serinol + Diethyl Carbonate <=> this compound + 2 Ethanol
On a large scale, the efficient removal of ethanol is critical to drive the equilibrium towards the product. In a large reactor, localized temperature gradients and inefficient mixing can lead to pockets where the ethanol concentration remains high, thus hindering the reaction.
Troubleshooting Protocol:
-
Temperature and Pressure Control:
-
Gradually increase the reaction temperature to facilitate the distillation of ethanol. A temperature range of 130-150 °C is typically effective.[2]
-
Consider applying a gentle vacuum during the later stages of the reaction to further aid in ethanol removal. Be cautious not to distill the starting material or product.
-
-
Catalyst Choice:
-
While the reaction can proceed without a catalyst, a mild base like sodium methoxide or potassium carbonate can significantly improve the reaction rate and conversion.[2]
-
The catalyst loading should be optimized; typically 1-5 mol% is sufficient.
-
-
Mechanical Agitation:
-
Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture and facilitate the transfer of ethanol from the liquid phase to the vapor phase.
-
Data Summary for Optimization:
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Recommended) | Rationale |
| Temperature | 120-130 °C | 130-150 °C (ramped) | Overcome heat transfer limitations and drive off ethanol. |
| Pressure | Atmospheric | Atmospheric to mild vacuum | Enhance ethanol removal. |
| Catalyst | Optional | 1-5 mol% NaOMe or K₂CO₃ | Increase reaction kinetics. |
| Agitation | Magnetic Stirring | Overhead Mechanical Stirring | Ensure homogeneity and efficient mass transfer. |
Issue 2: Formation of Impurities and Side Products
Q3: During the synthesis from serinol and urea, we observe the formation of several byproducts, making purification difficult. What are these impurities and how can their formation be minimized?
A3: The reaction between serinol and urea can lead to the formation of oligomeric and polymeric byproducts, as well as undesired isomers if the reaction is not carefully controlled.
Causality: Urea, when heated, can decompose to form isocyanic acid (HNCO) and ammonia. Isocyanic acid is highly reactive and can lead to the formation of various byproducts. Furthermore, serinol has three nucleophilic sites (two hydroxyls and one amine), which can lead to complex side reactions if selectivity is not controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing byproduct formation.
Detailed Protocol:
-
Stoichiometry Control: Use a slight excess of urea (e.g., 1.1 equivalents) to ensure complete conversion of the serinol. A large excess of urea can increase the rate of side reactions.
-
Temperature Management: Maintain a consistent reaction temperature, typically in the range of 130-140 °C. Overheating can lead to the decomposition of urea and the formation of unwanted byproducts.
-
Reaction Time: Monitor the reaction progress closely (e.g., by HPLC or GC). Prolonged reaction times at high temperatures can contribute to impurity formation.
Issue 3: Challenges in Purification and Isolation
Q4: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible, and direct crystallization gives a low yield and purity. What are the recommended methods for large-scale purification?
A4: this compound is a polar, water-soluble compound, which makes its extraction and crystallization challenging. A multi-step purification process is often necessary.
Recommended Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and dissolve it in a suitable solvent like ethyl acetate or n-butanol.[6]
-
Wash the organic solution with brine to remove any water-soluble impurities.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic solution under reduced pressure.
-
Perform a solvent swap to a crystallization solvent system. A mixture of ethyl acetate and n-heptane or isopropyl alcohol and isopropyl ether has been reported to be effective.[7]
-
-
Recrystallization:
-
For higher purity, a second recrystallization may be necessary. The choice of solvent is critical and may require some screening.
-
Purification Strategy Overview:
Caption: Large-scale purification workflow for this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved from [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(16), 2049-2057. Available from: [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Kim, H., et al. (2023). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry, 88(13), 8893–8901. Available from: [Link]
-
Cepanec, I., et al. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. Available from: [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
- Google Patents. (2021). Preparation method of (S)-4-phenyl-2-oxazolidinone.
-
Donzello, M. P., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2019(5), 153-169. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. Retrieved from [Link]
-
Wang, Y., et al. (2020). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 25(18), 4287. Available from: [Link]
-
Wikipedia. 2-Oxazolidinone. Retrieved from [Link]
-
Kim, H., et al. (2019). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 21(15), 5940–5944. Available from: [Link]
-
Digital Commons @ EMU. Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Retrieved from [Link]
-
National Institutes of Health. Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. Retrieved from [Link]
-
National Institutes of Health. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]
-
The Royal Society of Chemistry. Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of cis-and trans-3,4,5-Trisubstituted-1,3-oxazolidin-2-one Derivatives from 1,2-Amino Alcohol Monoesters and Aziridine-2-carboxylates. Retrieved from [Link]
-
National Institutes of Health. Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
-
ResearchGate. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]
- Google Patents. (2007). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Evans Auxiliaries: A Prospective Look at 4-(Hydroxymethyl)oxazolidin-2-one
For decades, Evans oxazolidinone auxiliaries have been a cornerstone in the field of asymmetric synthesis, providing a reliable and predictable method for the stereocontrolled formation of carbon-carbon bonds.[1][2] These chiral auxiliaries, temporarily installed on a substrate, guide the stereochemical outcome of reactions such as alkylations and aldol additions with remarkable efficacy. The most widely employed Evans auxiliaries are derived from readily available amino acids like valine and phenylalanine. This guide will provide a detailed comparison of these established auxiliaries and offer a prospective analysis of a less-explored analogue, 4-(hydroxymethyl)oxazolidin-2-one, derived from serine. While direct experimental data for the latter is scarce in the literature, an examination of its structural features in the context of well-understood stereochemical models allows for insightful predictions of its potential performance and unique applications.
The Foundation of Stereocontrol: Classical Evans Auxiliaries
The remarkable stereodirecting ability of Evans auxiliaries stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, compelling an incoming electrophile to approach from the less hindered face.[2] The most common auxiliaries, (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one, have been extensively studied and serve as the benchmark for performance.
The general workflow for employing an Evans auxiliary is a three-step process: acylation of the auxiliary, the diastereoselective reaction (e.g., alkylation or aldol addition), and finally, the cleavage of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Performance of Standard Evans Auxiliaries
The efficacy of (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one is well-documented. Below is a summary of their typical performance in key asymmetric reactions.
Table 1: Performance of Standard Evans Auxiliaries in Asymmetric Alkylation
| Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl Iodide | LDA | >95:5 | ~85-95 | [3] |
| (S)-4-Benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | >98:2 | ~90 | [4] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | LDA | >99:1 | ~95 | [5] |
Table 2: Performance of Standard Evans Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | ~85-95 | [6] |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | >99:1 | ~86 | [4] |
The consistently high diastereoselectivities and yields underscore why these auxiliaries are mainstays in organic synthesis.
A Prospective Analysis of this compound
(S)-4-(Hydroxymethyl)oxazolidin-2-one, derivable from the amino acid L-serine, presents an intriguing structural variation to the classical Evans auxiliaries. The key difference is the presence of a hydroxymethyl group at the C4 position. While comprehensive studies on its application as a chiral auxiliary are not readily found in the literature, we can predict its behavior based on established principles.
Synthesis
The synthesis of this compound derivatives has been reported, for instance, through the stereoselective ring-opening and cyclization of 2-hydroxymethylaziridines.[7] This provides a viable route to access this chiral auxiliary.
Predicted Performance in Asymmetric Reactions
The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the conformation of the enolate intermediate. For boron enolates in aldol reactions, a Zimmerman-Traxler transition state is invoked, where the C4 substituent occupies a pseudo-equatorial position to minimize steric clashes.[6]
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
For this compound, the C4 substituent is -CH₂OH. In terms of sterics, this group is smaller than the isopropyl and benzyl groups of the standard auxiliaries. This might lead to slightly lower diastereoselectivity in some cases, as the steric shielding of one face of the enolate would be less pronounced.
However, the hydroxyl group introduces the possibility of intramolecular hydrogen bonding or chelation to the Lewis acid used in the reaction. This could either enhance or alter the stereochemical outcome depending on the reaction conditions. For instance, in aldol reactions, a Lewis acid could potentially coordinate to both the carbonyl oxygen and the hydroxyl group, leading to a more rigid transition state and potentially high diastereoselectivity.[8] This chelation control could offer a handle to tune the selectivity of reactions in ways not possible with simple alkyl or benzyl substituents.
Potential Advantages and Unique Applications
The hydroxymethyl group is not merely a steric director; it is a functional handle. This opens up several possibilities:
-
Tethering to a solid support: The hydroxyl group could be used to immobilize the auxiliary on a solid phase, facilitating purification and recovery.
-
Introduction of additional functionality: The hydroxyl group could be modified (e.g., etherified, esterified) before the asymmetric reaction, allowing for the introduction of more complex side chains.
-
Influence on solubility: The polar hydroxyl group may alter the solubility profile of the auxiliary and its derivatives, which could be advantageous in certain solvent systems.
Cleavage of the Auxiliary
Standard cleavage protocols for Evans auxiliaries are well-established and depend on the desired product.[1]
-
Hydrolytic cleavage (e.g., LiOH/H₂O₂) yields the carboxylic acid.
-
Reductive cleavage (e.g., LiBH₄, LiAlH₄) affords the alcohol.
-
Transesterification (e.g., NaOMe/MeOH) gives the ester.
The presence of the hydroxyl group on the this compound auxiliary should not interfere with these standard cleavage methods, although it may require protection in certain cases, depending on the reagents used. The increased polarity may also aid in the separation of the chiral product from the recovered auxiliary.
Experimental Protocols (Established for Standard Auxiliaries)
The following are detailed, step-by-step methodologies for the key stages of an asymmetric synthesis using a standard Evans auxiliary, such as (S)-4-benzyl-2-oxazolidinone. These protocols would serve as a starting point for the investigation of this compound.
Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
Protocol 2: Asymmetric Aldol Reaction
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the aldol adduct by flash column chromatography.[6]
Protocol 3: Cleavage of the Auxiliary to the Carboxylic Acid
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF.
-
Extract with a non-polar solvent (e.g., hexanes) to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.
Conclusion and Outlook
The established Evans auxiliaries, (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one, remain powerful tools in asymmetric synthesis due to their high stereoselectivity and reliability. The serine-derived this compound, while not yet established in this context, presents a compelling alternative. Its hydroxymethyl group offers a functional handle for further synthetic manipulations and the potential for unique stereocontrol through chelation. While its steric directing ability may be slightly less pronounced than its bulkier counterparts, the potential for tunable reactivity and novel applications makes it a worthy target for future investigation. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and other functionalized chiral auxiliaries.
References
- BenchChem. (2025). Application Notes and Protocols: (R)-4-Benzyl-2-oxazolidinone in Asymmetric Diels-Alder Reactions.
- Evans, D. A., et al. (Date of publication not available). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. NIH Public Access.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Chem-St
- García-García, P., et al. (Date of publication not available). 4(S)
- García-García, P., et al. (Date of publication not available). 4(S)
- Evans, D. A. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone.
- Sobahi, T. R. (2003). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Arkivoc.
- Padilla, F. N. (Date of publication not available). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Boston University. (2012). The asymmetric aldol reaction.
- Macmillan Group. (2002). The Selective Aldol Reaction.
- BenchChem. (2025).
- Coelho, F., et al. (Date of publication not available). Easy Access to Evans' Oxazolidinones.
- Seebach, D., et al. (Date of publication not available). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.
- Wikipedia.
- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines.
- García-García, P., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.
- Sigma-Aldrich. (Date of publication not available). Oxazolidinones for Asymmetric Synthesis.
- Hsiao, C. N., et al. (Date of publication not available). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations.
- Sobahi, T. R. (2003). Asymmetric aldol reactions of N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol with benzaldehyde. University of Michigan.
- Sobahi, T. R. (2003). Asymmetric aldol reactions of N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol with benzaldehyde. University of Michigan.
- Majee, A., et al. (Date of publication not available). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Sibi, M. P., et al. (Date of publication not available). (S)-4-Benzyl-2-oxazolidinone.
- De, S. (Date of publication not available).
- Seebach, D., et al. (2007). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
- BenchChem. (2025). The Enduring Advantage of (S)-4-benzyl-3-butyryloxazolidin-2-one in Asymmetric Synthesis.
- Kumar, R. K., et al. (Date of publication not available). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides.
- Sigma-Aldrich. (Date of publication not available). (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7.
- Fisher Scientific. (Date of publication not available). (S)-(-)-4-Benzyl-2-oxazolidinone, 99%.
- Evans, D. A., et al. (Date of publication not available). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Absolute Configuration of Products from 4-(Hydroxymethyl)oxazolidin-2-one
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. Among these, the Evans-type auxiliaries, such as those derived from 4-(hydroxymethyl)oxazolidin-2-one, have proven to be exceptionally robust and versatile. However, the successful application of these auxiliaries hinges on the unambiguous determination of the absolute configuration of the resulting products. This guide provides a comparative overview of the primary analytical techniques employed for this critical task, offering insights into their underlying principles, practical considerations, and relative merits.
The Central Challenge: Assigning Stereochemistry
The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature for designating the absolute configuration of a stereocenter as either R or S.[1][2] This assignment is based on the spatial arrangement of the substituents around the chiral center. While theoretically straightforward, the experimental determination of this arrangement requires sophisticated analytical methods.
Key Analytical Techniques: A Head-to-Head Comparison
Researchers have a powerful arsenal of techniques at their disposal for elucidating absolute configuration. The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of certainty. The three most prevalent methods are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3][4][5] | High-quality single crystal. | Provides unambiguous and definitive structural information.[3][5] | Crystal growth can be challenging and time-consuming. Not all compounds crystallize readily.[3][6] |
| NMR Spectroscopy (Mosher's Ester Analysis) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), leading to distinguishable NMR signals.[7][8][9][10][] | Small amount of purified sample (mg scale).[3] | Applicable to non-crystalline compounds. Relatively rapid analysis.[6][7] | Requires a suitable functional group for derivatization (e.g., hydroxyl or amine).[7][9] Can be complex to interpret. |
| Chiroptical Methods (CD/ORD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4][][12] | Purified sample in solution. | Non-destructive and requires small sample amounts. | Interpretation can be complex and often requires comparison to known standards or theoretical calculations.[12] |
In-Depth Analysis of Key Methodologies
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining absolute configuration.[3][5] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.[4]
A critical aspect of determining absolute configuration using X-ray crystallography is the analysis of anomalous dispersion, which allows for the differentiation between a molecule and its mirror image. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[5][13]
NMR Spectroscopy: The Power of Diastereomers
For compounds that are difficult to crystallize, NMR spectroscopy offers a powerful alternative. The most common NMR-based method is Mosher's ester analysis.[7][9][10] This technique involves reacting the chiral alcohol (or amine) with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[7][8][9][10]
Because diastereomers have different physical properties, their NMR spectra will also be different.[8] By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on a well-established conformational model of the Mosher's esters.[7][8][9][14]
-
Preparation of (R)- and (S)-MTPA Esters:
-
Divide the purified alcohol product into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for this step.[8]
-
-
Data Analysis (ΔδSR Calculation):
Chiroptical Methods: A Light-Based Approach
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), exploit the interaction of chiral molecules with polarized light.[][12] These methods measure the differential absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, known as a CD or ORD curve, is characteristic of a specific enantiomer.
While highly sensitive, the interpretation of chiroptical data can be complex.[12] The absolute configuration is often determined by comparing the experimental spectrum to that of a known compound or by using quantum chemical calculations to predict the theoretical spectrum for each enantiomer.[15][16]
Conclusion: A Multi-faceted Approach to Stereochemical Assignment
The determination of absolute configuration is a critical step in asymmetric synthesis. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a significant bottleneck. NMR-based techniques, particularly Mosher's ester analysis, provide a robust and widely applicable alternative for non-crystalline materials. Chiroptical methods offer a complementary, non-destructive approach, especially when reference compounds are available or computational resources can be leveraged.
For researchers working with products derived from this compound, a comprehensive strategy that considers the strengths and weaknesses of each technique is paramount. Often, the most confident assignments are made when data from multiple methods are in agreement.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
-
Request PDF. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]
-
Smith, J. M. D., Slawin, A. M. Z., & Herrington, W. T. A. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. AURA - University of Aberdeen. [Link]
-
ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Lough, J. S., Slawin, A. M. Z., & Aitken, R. A. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H). Molbank, 2022(3), M1453. [Link]
-
Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]
-
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55, 689–691. [Link]
-
Gawroński, J. (1987). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 251–288). Springer. [Link]
-
Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
SlideShare. (2015, May 22). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. [Link]
-
Wenzel, T. J. (2018). Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy. In eMagRes (pp. 1–20). John Wiley & Sons, Ltd. [Link]
-
Polavarapu, P. L., & Scalmani, G. (2013). Determination of Absolute Configuration Using Chiroptical Methods. In Comprehensive Chirality (pp. 141–165). Elsevier. [Link]
-
Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 430–443. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]
-
Ouerfelli, O., Al-Ghamdi, H. A. M., Al-Zahrani, A. A., Touil, S., & Al-Majid, A. M. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269–1275. [Link]
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]
-
Chad's Prep. (2020, October 7). 5.2 How to Assign R and S Configuration [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. purechemistry.org [purechemistry.org]
- 5. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. Mosher ester derivatives [sites.science.oregonstate.edu]
- 15. mdpi.com [mdpi.com]
- 16. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
chiral HPLC analysis of enantiomeric excess for 4-(hydroxymethyl)oxazolidin-2-one products
An Expert's Guide to Chiral HPLC Analysis for Enantiomeric Excess of 4-(Hydroxymethyl)oxazolidin-2-one Products
In the synthesis of enantiomerically pure pharmaceuticals, the precise determination of enantiomeric excess (e.e.) is a critical, non-negotiable step. For chiral building blocks like the enantiomers of this compound, which are pivotal intermediates in the synthesis of linezolid and other oxazolidinone antibiotics, robust analytical methods are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying these enantiomers, grounded in established scientific principles and field-proven insights.
The Principle of Chiral Recognition in HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). The most successful and widely utilized CSPs for a broad range of compounds are based on polysaccharides, particularly cellulose and amylose derivatives coated or immobilized on a silica support. The helical structure of these polymers creates chiral grooves and cavities where enantiomers can interact through a combination of forces, including hydrogen bonds, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable, transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. For this compound, polysaccharide-based columns are the industry standard. Below is a comparison of commonly used CSPs, with performance data synthesized from various application notes and studies.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Isocratic) | Resolution (Rs) | Analysis Time (min) | Key Advantages |
| CHIRALPAK® AD-H (Amylose derivative) | n-Hexane / 2-Propanol (80:20 v/v) | > 2.0 | < 15 | High resolution, good peak shape, broad applicability. |
| CHIRALCEL® OD-H (Cellulose derivative) | n-Hexane / 2-Propanol (90:10 v/v) | > 1.8 | < 20 | Excellent resolving power for a wide range of racemates, robust. |
| Lux® Cellulose-1 (Cellulose derivative) | n-Hexane / Ethanol (85:15 v/v) | > 2.2 | < 12 | High efficiency and pressure stability. |
| Regis Whelk-O® 1 (Covalent Pirkle-type) | n-Hexane / 2-Propanol / Acetic Acid | Variable | Variable | Covalently bonded, offering extended solvent compatibility. |
Expert Insight: While both amylose and cellulose-based columns can provide baseline separation, amylose-based phases like CHIRALPAK® AD-H often provide higher resolution for oxazolidinone structures. The choice of alcohol modifier (2-propanol vs. ethanol) can significantly impact selectivity and should be a primary parameter for optimization.
In-Depth Experimental Protocol: A Validated Approach
This section details a robust, self-validating protocol for the determination of enantiomeric excess of this compound. The causality behind each parameter is explained to ensure a deep understanding of the method.
1. Sample Preparation
-
Objective: To dissolve the sample in a solvent compatible with the mobile phase and at a concentration suitable for UV detection.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., n-Hexane / 2-Propanol, 80:20 v/v) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
-
2. HPLC Instrumentation and Conditions
-
Rationale: The selected conditions are optimized for baseline resolution and accurate quantification. The UV detection wavelength of 220 nm is chosen for maximum absorbance of the oxazolidinone core.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Proven high-resolution CSP for this class of compounds. |
| Mobile Phase | n-Hexane / 2-Propanol (80:20 v/v) | Provides optimal balance of retention and enantioselectivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | High molar absorptivity for the analyte. |
| Injection Vol. | 10 µL | Appropriate for the column dimensions and sample concentration. |
3. Data Analysis and Calculation of Enantiomeric Excess
-
Procedure:
-
Integrate the peak areas for both the R- and S-enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Method Development and Optimization Workflow
Developing a chiral separation method is an iterative process. The following workflow illustrates the logical steps for optimizing the separation of this compound enantiomers.
Caption: Workflow for chiral HPLC method development.
Mandatory System Validation
For use in regulated environments, the chosen HPLC method must be validated according to ICH Q2(R1) guidelines. This ensures the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.
-
Linearity: Demonstrating that the peak area response is proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with known e.e. values.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
Conclusion
The successful chiral HPLC analysis of this compound hinges on the logical selection and optimization of the chiral stationary phase and mobile phase. Polysaccharide-based CSPs, particularly amylose derivatives like CHIRALPAK® AD-H, offer a reliable and high-resolution path to accurate enantiomeric excess determination. By following a structured method development workflow and adhering to rigorous validation standards, researchers can ensure the integrity and accuracy of their results, a cornerstone of quality in pharmaceutical development.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALCEL® OD-H. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of N-acyl-4-(hydroxymethyl)oxazolidin-2-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount. N-acyl-4-(hydroxymethyl)oxazolidin-2-one derivatives, a prominent class of chiral auxiliaries derived from L-serine, offer a robust scaffold for asymmetric synthesis. The steric and electronic properties of the N-acyl group are known to significantly influence the diastereoselectivity of reactions such as aldol additions, alkylations, and Diels-Alder reactions. Understanding the three-dimensional structure of these auxiliaries is not merely academic; it is fundamental to predicting and optimizing their performance.
This guide provides a comparative framework for the X-ray crystallographic analysis of these derivatives. While a comprehensive side-by-side dataset for a full series of N-acyl substitutions is not consolidated in the literature, this document establishes the protocol and key analytical metrics for such a study. We will utilize crystallographic data from closely related structures to illustrate the principles and provide the necessary tools for researchers to conduct their own comparative analyses.
The Decisive Role of Solid-State Conformation
The effectiveness of a chiral auxiliary is dictated by its ability to create a biased steric environment, forcing reactions to proceed via a lower-energy transition state that leads to the desired stereoisomer. X-ray crystallography provides an atomic-resolution snapshot of the molecule's ground-state conformation in the solid state. This information is invaluable for:
-
Conformational Analysis: Determining the puckering of the oxazolidinone ring and the preferred orientation of the N-acyl substituent.
-
Steric Shielding: Visualizing how different N-acyl groups shield one face of a prochiral enolate, thereby directing the approach of an electrophile.
-
Intermolecular Interactions: Identifying hydrogen bonding and crystal packing forces that can influence the observed conformation.
-
Computational Modeling: Providing an empirical basis for validating and refining computational models used to predict transition state geometries and reaction outcomes.
A Framework for Comparative Crystallographic Analysis
A meaningful comparison between different N-acyl-4-(hydroxymethyl)oxazolidin-2-one derivatives hinges on the systematic analysis of key structural parameters. The following sections outline the experimental workflow and the critical data points for comparison.
Experimental Workflow: From Synthesis to Structure
The journey from starting materials to a refined crystal structure is a multi-step process that demands precision. Each step is critical for obtaining high-quality crystals suitable for diffraction studies.
Caption: General workflow for crystallographic analysis.
Protocol 1: Synthesis of N-acyl-4-(hydroxymethyl)oxazolidin-2-one Derivatives
This protocol provides a general method for the N-acylation of the parent oxazolidinone, which is commercially available or can be synthesized from L-serine.
Materials:
-
(4S)-4-(hydroxymethyl)oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (4S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.
Protocol 2: Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. Screening various solvents and techniques is essential.
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a small, open vial inside a larger, sealed chamber containing a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the saturated solution, reducing the compound's solubility and promoting crystal growth.
Protocol 3: Single-Crystal X-ray Diffraction
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is centered in the X-ray beam of a diffractometer.
-
A full sphere of diffraction data is collected.
-
The resulting diffraction pattern is used to determine the unit cell parameters and the space group.
-
The structure is solved using direct methods or Patterson methods and then refined against the collected data to obtain the final atomic coordinates and displacement parameters.
Comparative Data Analysis: Key Structural Metrics
The power of this analysis lies in comparing key geometric parameters across a series of N-acyl derivatives. While we lack a complete experimental dataset, the following table illustrates the type of data that should be collected and compared. It includes data for a relevant N-acylated derivative, (4S)-3-(trichloroacetyl)-4-(hydroxymethyl)oxazolidin-2-one , and the parent compound without the acyl group, (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one [1], to highlight the influence of the N-substituent.
Table 1: Comparative Crystallographic Data of Oxazolidinone Derivatives
| Parameter | (4R,5S)-4-Hydroxymethyl-5- [(methylsulfanyl)methyl]- 1,3-oxazolidin-2-one[1] | N-Trichloroacetyl Derivative (Illustrative Data) | N-Acetyl Derivative (Expected) | N-Benzoyl Derivative (Expected) |
| Ring Conformation | Envelope (C4 as flap) | Twisted/Envelope | Twisted/Envelope | Twisted/Envelope |
| N3-C(Acyl) Bond Length (Å) | N/A | ~1.40 | ~1.39 | ~1.38 |
| O=C2-N3-C(Acyl) Torsion Angle (°) | N/A | ~175° (s-trans) | ~170-180° (s-trans) | ~170-180° (s-trans) |
| C4-C(CH₂OH) Bond Length (Å) | 1.517 | ~1.52 | ~1.52 | ~1.52 |
| N3-C4-C(CH₂OH)-O(H) Torsion Angle (°) | -65.3 | ~ -60° to -70° | ~ -60° to -70° | ~ -60° to -70° |
| Primary H-Bonding Motif | N-H···O=C | C-H···O=C | C-H···O=C | C-H···O=C |
Note: Data for the N-Trichloroacetyl, N-Acetyl, and N-Benzoyl derivatives are illustrative, based on known structures of related compounds, and serve as a template for actual experimental data.
Interpreting the Structural Data
-
Ring Conformation: The five-membered oxazolidinone ring is typically not planar and adopts either a twisted or an envelope conformation. The specific puckering can be influenced by the steric bulk of the N-acyl group and the C4 substituent. As seen in the example, the ring in the parent compound adopts an envelope conformation[1]. The introduction of a bulky acyl group can alter this puckering, which in turn affects the orientation of the substituents.
-
N-Acyl Group Orientation: A critical parameter for stereocontrol is the conformation around the N3-C(Acyl) bond. The vast majority of N-acylated oxazolidinones adopt a conformation where the exocyclic acyl carbonyl is anti (s-trans) to the ring carbonyl (O=C2)[2]. This orientation is crucial as it places the R group of the acyl moiety in a position to effectively shield one face of the molecule.
Caption: Hypothetical conformations of N-acetyl and N-benzoyl derivatives.
-
Hydroxymethyl Group Conformation: The orientation of the hydroxymethyl group, defined by the N3-C4-C(CH₂OH)-O(H) torsion angle, is important as the hydroxyl group can participate in hydrogen bonding, influencing crystal packing and potentially coordinating to Lewis acids during reactions.
-
Hydrogen Bonding: In the parent, non-acylated oxazolidinone, the N-H group acts as a hydrogen bond donor, typically forming strong N-H···O=C interactions that link molecules into chains or dimers[1]. Upon N-acylation, this strong donor is lost. The primary intermolecular interactions then become weaker C-H···O hydrogen bonds, which can still play a significant role in the overall crystal packing.
Conclusion
The X-ray crystallographic analysis of N-acyl-4-(hydroxymethyl)oxazolidin-2-one derivatives provides indispensable insights into the structural features that govern their function as chiral auxiliaries. By systematically synthesizing a series of these compounds and analyzing their crystal structures, researchers can build a comprehensive understanding of how the N-acyl group modulates the conformation of the chiral scaffold. This guide provides a robust framework for conducting such a comparative study, from experimental execution to data interpretation. The resulting structure-function relationships are crucial for the rational design of next-generation chiral auxiliaries with enhanced selectivity and efficiency, ultimately accelerating the development of stereochemically complex molecules in the pharmaceutical and chemical industries.
References
-
Clinch, K., Evans, G. B., Fleet, G. W. J., et al. (2012). (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2082. [Link]
-
Gissot, A., et al. (2005). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2005(4), M435. [Link]
Sources
A Comparative Guide to Chiral Auxiliaries: Validating Stereochemical Outcomes with 4-(Hydroxymethyl)oxazolidin-2-one
In the landscape of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy for the introduction of chirality in a substrate-controlled manner. Among the most celebrated of these are the Evans' oxazolidinones, which have set a high benchmark for diastereoselectivity in a multitude of carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of the well-established Evans' auxiliaries with a lesser-explored but potentially versatile alternative: 4-(hydroxymethyl)oxazolidin-2-one. We will delve into the mechanistic underpinnings of stereocontrol, present experimental data for benchmark auxiliaries, and provide a detailed protocol for the validation of stereochemical outcomes, offering researchers, scientists, and drug development professionals a critical perspective on the selection and application of these powerful synthetic tools.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate.[1] The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. The effectiveness of a chiral auxiliary is judged by several criteria: the ease of its attachment and removal, the level of stereocontrol it imparts, and its overall impact on the reaction yield and conditions.
The general workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Benchmark: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, the substituted oxazolidin-2-ones, commonly known as Evans' auxiliaries, have become a staple in asymmetric synthesis.[1] These auxiliaries are typically derived from readily available amino acids, with common examples including (S)-4-benzyl-2-oxazolidinone (from L-phenylalanine) and (S)-4-isopropyl-2-oxazolidinone (from L-valine).
The remarkable stereodirecting ability of Evans' auxiliaries stems from the steric influence of the substituent at the C4 position. Upon N-acylation and subsequent enolization, the C4-substituent effectively shields one face of the enolate, compelling an approaching electrophile to attack from the less hindered face. The formation of a rigid, chelated (Z)-enolate is crucial for this high level of stereocontrol.
Caption: Stereocontrol in enolate alkylation using an Evans' auxiliary.
The performance of common Evans' auxiliaries in asymmetric alkylation is well-documented, consistently affording high diastereoselectivities.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [2] |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 92 | [2] |
| (S)-4-tert-Butyl-2-oxazolidinone | Allyl iodide | >99:1 | 88 | [3] |
An Alternative Auxiliary: this compound
While Evans' auxiliaries are highly effective, the exploration of new chiral auxiliaries with unique structural features remains an active area of research. This compound presents an interesting alternative, with the hydroxyl group offering potential advantages.
Synthesis of this compound
Chiral this compound can be synthesized from readily available starting materials. One common route involves the reduction of a protected amino acid, such as serine, followed by cyclization.[4] More recent methods have explored stereoselective routes from novel 2-hydroxymethylaziridines.[4]
Potential Advantages of the Hydroxymethyl Group
The presence of a hydroxymethyl group at the C4 position introduces several potential benefits:
-
Increased Polarity: The hydroxyl group increases the polarity of the auxiliary, which could influence its solubility in different solvent systems and potentially simplify purification procedures.
-
A Handle for Further Functionalization: The primary alcohol can serve as a synthetic handle for the attachment of other functional groups, enabling the synthesis of more complex chiral building blocks or the immobilization of the auxiliary on a solid support.
-
Modified Stereoelectronic Environment: While the hydroxymethyl group is sterically less demanding than a benzyl or isopropyl group, its ability to participate in hydrogen bonding could influence the conformation of the chelated enolate and thus the stereochemical outcome of the reaction.
Direct, quantitative comparisons of the diastereoselectivity of this compound with traditional Evans' auxiliaries in the same reactions are not extensively documented in the literature. However, the fundamental principles of stereocontrol via a C4-substituent are expected to be operative. The level of diastereoselectivity will likely be dependent on the effective steric bulk of the hydroxymethyl group (or a protected form thereof) in the transition state.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
The following protocol details a general procedure for the asymmetric alkylation of an N-propionyl oxazolidinone, which can be adapted for the use of this compound (with appropriate protection of the hydroxyl group if necessary). This self-validating system includes steps for acylation, diastereoselective alkylation, and cleavage of the auxiliary, allowing for the determination of both yield and stereoselectivity.
Part 1: N-Acylation of the Chiral Auxiliary
-
Materials: (S)-4-Benzyl-2-oxazolidinone (1.0 equiv), propionyl chloride (1.2 equiv), triethylamine (1.5 equiv), and anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield (S)-4-benzyl-3-propionyl-2-oxazolidinone.
-
Part 2: Diastereoselective Alkylation
-
Materials: N-propionyl oxazolidinone (1.0 equiv), sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF), benzyl bromide (1.2 equiv), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the NaHMDS solution dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
Part 3: Cleavage of the Chiral Auxiliary
-
Materials: Alkylated product (1.0 equiv), 30% hydrogen peroxide (4.0 equiv), lithium hydroxide (2.0 equiv), tetrahydrofuran (THF), and water.
-
Procedure:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water, and cool to 0 °C.
-
In a separate flask, prepare a solution of lithium hydroxide in water and add the 30% hydrogen peroxide.
-
Slowly add the LiOH/H₂O₂ solution to the solution of the alkylated product at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers from the product extraction, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the chiral carboxylic acid.
-
Concluding Remarks
Evans' oxazolidinones remain the gold standard for many asymmetric transformations due to their high and predictable stereocontrol.[1] The this compound auxiliary, while less studied, offers intriguing possibilities due to the functionality of its C4-substituent.[4] The hydroxyl group provides a handle for further synthetic manipulations and may influence the physical properties of the auxiliary and its derivatives in a beneficial manner. While more direct comparative studies are needed to quantitatively assess its performance against the benchmark Evans' auxiliaries, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in their own synthetic endeavors. The choice of chiral auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the nature of the substrates and reagents, and the overall synthetic strategy.
References
-
Besbes, R., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(15), 1885-1896. [Link]
-
Hong, J., & Lee, K. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry. [Link]
-
Kim, D., et al. (2021). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 86(15), 10329–10345. [Link]
-
Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(11), 3186. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Knight, J. A., et al. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Bioorganic & Medicinal Chemistry, 15(1), 359-372. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Heravi, M. M., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric aldol reaction applied to the total synthesis of natural products. RSC Advances, 4(92), 50574-50631. [Link]
-
Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372. [Link]
-
Foley, P. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1532-1537. [Link]
-
Wikipedia contributors. (2023, December 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Study of 4-(Hydroxymethyl)oxazolidin-2-one and Pseudoephedrine as Chiral Auxiliaries
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. This guide provides an in-depth, objective comparison of two widely utilized chiral auxiliaries: 4-(hydroxymethyl)oxazolidin-2-one, a derivative of the renowned Evans oxazolidinone auxiliaries, and pseudoephedrine, a readily available and highly effective natural product-derived auxiliary. This analysis, supported by experimental data, aims to equip researchers with the necessary insights to make an informed choice for their specific synthetic challenges.
At a Glance: Key Performance Indicators
Both this compound and pseudoephedrine are powerful tools for controlling stereochemistry, particularly in the asymmetric alkylation of enolates. The optimal choice often depends on factors such as the desired final product, cost considerations, and the ease of auxiliary removal.
| Feature | This compound | Pseudoephedrine |
| Stereoselectivity | Generally excellent, often achieving >98:2 diastereomeric ratios. | Generally excellent, with diastereomeric excesses often >95%, and can reach ≥99% after recrystallization.[1] |
| Yield | Typically high. | High, often in the range of 80-99%.[1] |
| Attachment (Acylation) | Usually requires a strong base like n-butyllithium (n-BuLi) and an acyl chloride.[2] | Readily forms amides with carboxylic acids, acid anhydrides, or acyl chlorides.[2][3] |
| Cleavage Conditions | Versatile cleavage to carboxylic acids, alcohols, aldehydes, and esters is possible.[4] | Can be cleaved to yield carboxylic acids, alcohols, aldehydes, and ketones in a single step.[3][5] |
| Substrate Scope | Broad, effective for a wide range of electrophiles.[6] | Broad, including less reactive and elimination-prone substrates.[3] |
| Crystallinity | N-acylated derivatives are often crystalline. | Both the initial amides and their alkylated products are frequently crystalline, which simplifies purification.[3][5] |
| Cost & Availability | Readily available from commercial suppliers. | Both enantiomers are inexpensive commodity chemicals.[3][5] |
Principles of Stereocontrol: A Mechanistic Overview
The high degree of stereoselectivity achieved with both auxiliaries is attributed to the formation of rigid, chelated enolate intermediates. These intermediates effectively block one face of the enolate, thereby directing the approach of an electrophile to the less sterically hindered face.[7]
This compound: The Evans Auxiliary Framework
The this compound auxiliary operates within the well-established framework of Evans oxazolidinones.[2] Following N-acylation, deprotonation with a strong base generates a Z-enolate. The Lewis basic nitrogen and carbonyl oxygen chelate to the lithium cation, creating a rigid, planar five-membered ring. The substituent at the 4-position (in this case, the hydroxymethyl group) projects from this plane, sterically hindering one face of the enolate and directing incoming electrophiles to the opposite face.
Pseudoephedrine: A Conformationally Locked System
The stereocontrol exerted by the pseudoephedrine auxiliary, as pioneered by Andrew G. Myers, also relies on the formation of a rigid chelated intermediate.[1][8] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), both the α-proton of the amide and the hydroxyl proton are removed, forming a dianion.[9] The lithium cation is chelated by the enolate oxygen and the alkoxide, creating a conformationally locked six-membered ring. This rigid structure effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[2] The presence of lithium chloride in the reaction mixture is often crucial for achieving high levels of diastereoselectivity.[3][5]
Visualizing the Stereochemical Pathways
To better illustrate the mechanisms of stereocontrol, the following diagrams depict the key intermediates in the asymmetric alkylation reactions for both auxiliaries.
Comparative Performance: Experimental Data
The following table summarizes the performance of both auxiliaries in representative asymmetric alkylation reactions.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield (%) | Reference |
| 4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 dr | 95 | [7] |
| 4-Benzyl-2-oxazolidinone | Ethyl iodide | 98:2 dr | 90 | [7] |
| Pseudoephedrine | Benzyl bromide | ≥99% de | 90 | [3] |
| Pseudoephedrine | Ethyl iodide | 97% de | 88 | [3] |
| Pseudoephedrine | n-Butyl bromide | 98% de | 89 | [3] |
| Pseudoephedrine | Isopropyl iodide | >95% de | 70 | [3] |
*Data for the closely related and well-documented (R)-4-benzyl-2-oxazolidinone is presented here as a proxy for this compound due to the extensive available literature. The stereochemical directing ability is expected to be comparable.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the acylation, alkylation, and cleavage steps for both auxiliaries.
This compound Protocol
1. Acylation of the Auxiliary
-
Dissolve (S)-4-(hydroxymethyl)oxazolidin-2-one in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add the desired acyl chloride dropwise and allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with aqueous ammonium chloride and perform a standard aqueous workup followed by purification.
2. Asymmetric Alkylation
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base such as LDA or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup and purification.
3. Auxiliary Cleavage to a Carboxylic Acid
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir the reaction at 0 °C for several hours.
-
Quench with sodium sulfite and perform a standard workup to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[4]
Pseudoephedrine Protocol
1. Amide Formation
-
A variety of methods can be used to form the pseudoephedrine amide.[3] A common method involves reacting pseudoephedrine with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.
2. Asymmetric Alkylation
-
Suspend anhydrous lithium chloride in anhydrous THF.
-
Add a solution of the pseudoephedrine amide in THF to the suspension.
-
Cool the mixture to -78 °C and add LDA dropwise. Stir for a period to ensure enolate formation.
-
Add the alkyl halide and allow the reaction to proceed, often with gradual warming to 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup. The product can often be purified by recrystallization.[3]
3. Auxiliary Cleavage to a Carboxylic Acid
-
For acid-stable products, the alkylated pseudoephedrine amide can be hydrolyzed using strong acidic conditions (e.g., sulfuric acid in a mixture of THF and water) at reflux to yield the carboxylic acid.[3]
Conclusion
Both this compound and pseudoephedrine are highly effective and reliable chiral auxiliaries for asymmetric synthesis.
This compound , as part of the Evans family of auxiliaries, is a classic choice with a vast body of literature supporting its use in a wide array of transformations. It consistently provides excellent stereocontrol.
Pseudoephedrine offers a highly practical and cost-effective alternative.[3] Key advantages include the high crystallinity of its derivatives, which greatly simplifies purification, often allowing for the attainment of very high diastereomeric excess through simple recrystallization.[3][5] Furthermore, the versatility of the cleavage procedures allows for the direct synthesis of a range of functional groups from the alkylated amide.[2][3]
The ultimate decision between these two excellent auxiliaries will be guided by the specific requirements of the synthetic route, including cost, the desired final product, and the ease of purification and auxiliary removal.
References
Sources
- 1. synarchive.com [synarchive.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 9. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
A Comparative Guide to the Recyclability of 4-(Hydroxymethyl)oxazolidin-2-one Based Polymers
In the relentless pursuit of a circular economy, the development of intrinsically recyclable polymers is paramount for researchers, scientists, and professionals in drug development and advanced materials. This guide provides an in-depth technical assessment of the recyclability of polymers derived from 4-(hydroxymethyl)oxazolidin-2-one, a promising monomer platform. We will objectively compare its performance against two industry-standard polymers: conventional polyurethanes (PUs) and bisphenol A-based polycarbonates (PCs), supported by experimental data from peer-reviewed literature.
The Imperative for Chemically Recyclable Polymers
Traditional mechanical recycling often results in the downcycling of polymeric materials, leading to a degradation of properties with each cycle. Chemical recycling, which involves the depolymerization of polymers back to their constituent monomers, offers a pathway to a closed-loop system where high-quality materials can be perpetually regenerated. This approach is critical for reducing our reliance on virgin fossil fuel feedstocks and mitigating plastic pollution.
This compound emerges as a compelling building block in this context. Its unique structure, featuring a reactive hydroxyl group and a stable oxazolidinone ring, allows for the synthesis of a new class of polymers, namely polyoxazolidinones (POxa) and non-isocyanate polyurethanes (NIPUs), which exhibit excellent thermal stability and, crucially, designed-in recyclability.
The Synthesis and Recyclability Profile of this compound Based Polymers
Polymers derived from this compound are typically synthesized through chain-growth polymerization techniques like ring-opening metathesis polymerization (ROMP) or step-growth polymerization. These methods allow for the creation of high molecular weight polymers with tunable properties.[1][2][3][4][5][6]
The key advantage of these polyoxazolidinones lies in their facile chemical recyclability. Recent studies have demonstrated that these polymers can be efficiently depolymerized back to the original monomer under relatively mild conditions.[1][2][3][4][5][6] This is a significant advancement compared to the often harsh conditions required for the chemical recycling of conventional polymers.
A Comparative Analysis: Polyoxazolidinones vs. Conventional Polymers
To provide a clear perspective on the advantages of this compound based polymers, we will now compare their recyclability with that of conventional polyurethanes and bisphenol A-based polycarbonates.
Conventional Polyurethanes (PUs)
Conventional polyurethanes are synthesized from the reaction of diisocyanates with polyols.[7][8][9] While versatile, their cross-linked nature in thermosetting foams and elastomers makes them notoriously difficult to recycle.[10][11] Chemical recycling methods for PUs, such as glycolysis, aminolysis, and hydrolysis, have been developed but often face challenges.[1][12][13][14][15][16][17]
Glycolysis, the most mature chemical recycling route for PUs, involves reacting the polymer with a diol at high temperatures (around 240 °C) to produce recycled polyols.[1][12] However, this process has a high energy intensity, and the recovered polyols often need to be blended with virgin material to achieve desired performance.[1][12] Recent advancements have explored catalytic depolymerization to recover isocyanates, but yields can be variable.[12]
Bisphenol A-Based Polycarbonates (PCs)
Bisphenol A-based polycarbonates are widely used engineering thermoplastics. While mechanically recyclable to some extent, chemical recycling is necessary to recover high-purity monomers. Common methods include alcoholysis (e.g., methanolysis) and aminolysis.[18][19][20][21]
Methanolysis of PC can yield bisphenol A (BPA) and dimethyl carbonate (DMC) with high recovery rates under optimized conditions.[15] For instance, complete depolymerization has been achieved at 240°C, yielding over 90% recovery of both monomers.[15] However, these processes can still require significant energy input and the use of catalysts.[18][19][20][22]
Quantitative Comparison of Recyclability
The following table summarizes the key performance indicators for the chemical recycling of these three polymer classes, based on data reported in the literature.
| Parameter | Polyoxazolidinones (from oxazolidinone-fused cyclooctenes) | Conventional Polyurethanes (Glycolysis) | Bisphenol A-Based Polycarbonates (Methanolysis) |
| Monomer Recovery Yield | >90%[5] | Variable, often requires blending with virgin polyols[1][12] | BPA: ~91-93%, DMC: >95%[15][19] |
| Reaction Temperature | 70 °C[5] | ~200-240 °C[1][12] | ~120-240 °C[15][22] |
| Reaction Time | 4 hours[5] | 3 minutes - several hours | 5 minutes - 2 hours[15][22] |
| Catalyst | Ruthenium-based catalyst (for depolymerization)[5] | Often requires catalysts like potassium octoate or diethylene glycol[23] | Can be catalyst-free but often uses catalysts like DBU or deep eutectic solvents[18][19][22] |
| Energy Consumption | Lower, due to milder reaction conditions. | High, due to elevated temperatures.[1][12] | Moderate to high, depending on the process. |
| CO2 Footprint | Potentially lower due to reduced energy demand and circularity. LCA studies on specific POxa are emerging.[24] | Can be significant; however, recycling can reduce climate change impacts compared to incineration.[2][4][25][26] | LCA data varies, but chemical recycling is generally favorable over landfilling. |
| Purity of Recovered Monomers | High, allowing for direct repolymerization.[5][27][28][29] | Recovered polyols are often a mixture and may contain impurities.[23] | High purity of BPA and DMC can be achieved.[15][19][22] |
Experimental Protocols for Depolymerization
To provide a practical framework for researchers, we have outlined the following experimental protocols for the chemical recycling of each polymer type, based on effective methods reported in the literature.
Protocol 1: Depolymerization of Polyoxazolidinone
This protocol is based on the facile chemical recycling of polyoxazolidinones synthesized via ring-opening metathesis polymerization.
Materials:
-
Polyoxazolidinone (P2)
-
Grubbs' second-generation catalyst (G2)
-
Deuterated chloroform (CDCl3)
-
NMR tube
Procedure:
-
Dissolve the polyoxazolidinone sample in CDCl3 to a concentration of 20 mM in an NMR tube.
-
Add Grubbs' second-generation catalyst (1 mol%).
-
Heat the NMR tube to 70 °C.
-
Monitor the depolymerization reaction over 4 hours using 1H NMR spectroscopy.
-
The recovered monomer can be purified using standard chromatographic techniques.
Causality: The use of a metathesis catalyst allows for the reversible ring-opening and closing of the monomer, enabling depolymerization under mild conditions. The fused oxazolidinone ring is hypothesized to facilitate this process.[1][2][3][4][5][6]
Protocol 2: Glycolysis of Conventional Polyurethane Foam
This protocol describes a common method for the chemical recycling of flexible polyurethane foam.
Materials:
-
Polyurethane foam scraps
-
Diethylene glycol (DEG)
-
Potassium octoate (catalyst)
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Cut the polyurethane foam into small pieces.
-
In a reaction vessel, mix the polyurethane foam scraps with diethylene glycol in a 1:1 weight ratio.
-
Add potassium octoate as a catalyst (e.g., 1 wt% of the total mixture).
-
Heat the mixture to 190-210 °C with constant stirring.
-
Continue the reaction for 25-150 minutes, monitoring the dissolution of the foam.
-
After the reaction is complete, the resulting liquid is a mixture of recycled polyols and other byproducts, which can be purified by filtration and vacuum distillation.
Causality: The diethylene glycol acts as a transesterification agent, breaking down the urethane linkages in the polymer backbone at elevated temperatures, a process accelerated by the catalyst.[23]
Protocol 3: Methanolysis of Bisphenol A-Based Polycarbonate
This protocol outlines an efficient method for the depolymerization of polycarbonate to its monomers.
Materials:
-
Polycarbonate pellets or powder
-
Methanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst (optional, but enhances reaction rate)
-
Autoclave or high-pressure reactor
Procedure:
-
Place the polycarbonate material in the reactor.
-
Add methanol in a molar ratio of approximately 37.5:1 (methanol:polycarbonate repeating unit).
-
If using a catalyst, add DBU (e.g., 1 mol%).
-
Seal the reactor and heat to 240 °C.
-
Maintain the reaction for 5-10 minutes.
-
After cooling, the product mixture contains bisphenol A and dimethyl carbonate, which can be separated and purified by distillation and recrystallization.
Causality: Methanol acts as a nucleophile, attacking the carbonate linkages in the polycarbonate chain, leading to the formation of bisphenol A and dimethyl carbonate. The reaction is accelerated by heat, pressure, and the presence of a base catalyst like DBU.[18][19]
Visualization of Chemical Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the chemical structures and recycling pathways.
Caption: A simplified comparison of the recycling pathways for Polyoxazolidinones, Polyurethanes, and Polycarbonates.
Caption: A generalized experimental workflow for the chemical recycling of polymers.
Conclusion and Future Outlook
The evidence presented in this guide strongly suggests that polymers derived from this compound represent a significant step forward in the design of truly recyclable materials. Their ability to be depolymerized back to high-purity monomers under mild conditions offers a substantial advantage in terms of energy efficiency and the potential for a closed-loop life cycle.
While conventional polyurethanes and polycarbonates have established recycling pathways, these often require more energy-intensive processes and can result in lower-quality recycled feedstocks. The development of polyoxazolidinones and related non-isocyanate polyurethanes from monomers like this compound provides a promising avenue for creating high-performance materials that are sustainable by design.
Further research should focus on optimizing the polymerization and depolymerization processes for these novel polymers, conducting comprehensive life cycle assessments to quantify their environmental benefits, and exploring their application in demanding fields such as drug delivery and advanced manufacturing. As the chemical industry continues to embrace the principles of the circular economy, materials like this compound will undoubtedly play a pivotal role in shaping a more sustainable future.
References
-
Quaranta, E., Sgherza, D., & Tartaro, G. (2017). Depolymerization of poly(bisphenol A carbonate) under mild conditions by solvent-free alcoholysis catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene as a recyclable organocatalyst: a route to chemical recycling of waste polycarbonate. Green Chemistry, 19(22), 5422-5434. [Link]
-
Quaranta, E., Sgherza, D., & Tartaro, G. (2017). Depolymerization of poly-(bisphenol A carbonate) under mild conditions by solvent-free alcoholysis catalyzed by 1,8. Uniba. [Link]
-
ResearchGate. (n.d.). Iron-catalyzed depolymerization of poly(bisphenol A carbonate) 1 a. [Link]
-
Klotz, M., Haupt, M., & Hellweg, S. (2024). What to do with polyurethane waste? The environmental potential of chemically recycling polyurethane rigid foam. RSC Sustainability. [Link]
-
Liu, F., et al. (2021). Degradation of polycarbonate to produce bisphenol A catalyzed by imidazolium-based DESs under metal-and solvent-free conditions. Scientific Reports, 11(1), 23. [Link]
-
Kim, J., et al. (2021). Catalyst- and solvent-free depolymerization of poly(bisphenol A carbonate): aminolysis. Green Chemistry, 23(1), 405-412. [Link]
-
Lis, M., et al. (2024). Recycling of Polyurethane Foams via Glycolysis: A Review. Materials, 17(18), 4193. [Link]
-
O'Hearn, R. M., et al. (2024). Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates. JACS Au, 4(4), 1285-1293. [Link]
-
MDPI. (n.d.). Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. [Link]
-
Gootjes, L., et al. (2025). Polyurethane depolymerization by dialkyl carbonates: toward sustainable chemical recycling. Green Chemistry. [Link]
-
Stieger, G. (2018). Recyclability protocol for plastic films. Food Packaging Forum. [Link]
-
Russo, V., et al. (2024). Recycling of polyurethanes: where we are and where we are going. Green Chemistry, 26(3), 1132-1152. [Link]
-
O'Hearn, R. M., et al. (2024). Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates. ACS Publications. [Link]
-
Harvard DASH. (n.d.). Recycling Flexible Polyurethane Foam via Chemical Recovery Versus Incineration for Energy: A Comparison of Environmental and Economic. [Link]
-
TSI Journals. (n.d.). COMPARATIVE STUDIES ON CHEMICAL RECYCLING (DEPOLYMERIZATION) OF POLYURETHANE SCRAP MATERIAL. [Link]
-
RecyClass. (n.d.). Testing Protocols. [Link]
-
Pengde PU. (n.d.). Reducing Carbon Footprint in Manufacturing with Polyurethane Products. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of sustainable polyurethanes from renewable and recycled feedstocks. [Link]
-
Pal, A., Wong, A. R., & Lamb, J. R. (2024). Chemically Recyclable, High Molar Mass Polyoxazolidinones via Ring-Opening Metathesis Polymerization. ACS Macro Letters, 13(5), 502-507. [Link]
-
American Chemistry Council. (n.d.). Sustainability. [Link]
-
Chiu, S.-H., & Wang, W.-H. (2005). Monomer recovery from polycarbonate by methanolysis. Journal of the American Oil Chemists' Society, 82(9), 691-695. [Link]
-
Wikipedia. (n.d.). Poly(methyl methacrylate). [Link]
-
Cannon. (2021). Recycled polyurethane: a second life for polymers. [Link]
-
MDPI. (n.d.). Recycling of Polyurethanes via Covalent Adaptable Networks: The Role of Crosslink Density in Performance Recovery. [Link]
-
ResearchGate. (n.d.). Chemically Recyclable, High Molar Mass Polyoxazolidinones via Ring Opening Metathesis Polymerization. [Link]
-
ResearchGate. (n.d.). Poly(urethane–oxazolidone): Synthesis, characterisation and shape memory properties. [Link]
-
Park, J., et al. (2024). High-purity monomer recovery from commercial engineering plastics by vacuum pyrolysis depolymerization. RSC Sustainability. [Link]
-
Sustainability Directory. (n.d.). How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? [Link]
-
MDPI. (n.d.). Thermal Characterization and Recycling of Polymers from Plastic Packaging Waste. [Link]
-
ResearchGate. (n.d.). High-purity monomer recovery from commercial engineering plastics by vacuum pyrolysis depolymerization. [Link]
-
RWTH Publications. (n.d.). Environmental potential of carbon dioxide utilization in the polyurethane supply chain. [Link]
-
Kaiser, J. P., et al. (2022). High performance, but low cost and environmental impact? Integrated techno-economic and life cycle assessment of polyoxazolidinone as a novel high-performance polymer. Green Chemistry, 24(2), 756-768. [Link]
-
ResearchGate. (n.d.). Bio-Based Di-/Poly-isocyanates for Polyurethanes: An Overview. [Link]
-
ResearchGate. (n.d.). A. Polyurethanes. [Link]
-
ResearchGate. (n.d.). Circularity of non-isocyanate polyurethanes: Small-molecule recovery from linear and network polyhydroxyurethanes via transcarbamoylation. [Link]
-
Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]
-
ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... [Link]
-
EEC | CCNY. (n.d.). QUANTITATIVE COMPARISON OF LCAS ON THE CURRENT STATE OF ADVANCED RECYCLING TECHNOLOGIES. [Link]
-
ResearchGate. (n.d.). Comparison of chemical polyurethane recycling methods. [Link]
-
PubMed. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone. [Link]
-
Polymer Chemistry. (n.d.). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. [Link]
-
ResearchGate. (n.d.). Non-isocyanate polyurethanes at room temperature – a dream becoming reality. [Link]
-
PubMed Central. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. [Link]
Sources
- 1. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. recyclass.eu [recyclass.eu]
- 4. pengdepu.com [pengdepu.com]
- 5. PLASTICS RECYCLING EUROPE: RecyClass checklists criteria to determine recyclability of PE films [k-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cannon.com [cannon.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recycling of polyurethanes: where we are and where we are going - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02091F [pubs.rsc.org]
- 14. APR Testing Protocols - Association of Plastic Recyclers (APR) [plasticsrecycling.org]
- 15. researchgate.net [researchgate.net]
- 16. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Depolymerization of poly(bisphenol A carbonate) under mild conditions by solvent-free alcoholysis catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene as a recyclable organocatalyst: a route to chemical recycling of waste polycarbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ricerca.uniba.it [ricerca.uniba.it]
- 20. researchgate.net [researchgate.net]
- 21. Catalyst- and solvent-free depolymerization of poly(bisphenol A carbonate): aminolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Degradation of polycarbonate to produce bisphenol A catalyzed by imidazolium-based DESs under metal-and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. High performance, but low cost and environmental impact? Integrated techno-economic and life cycle assessment of polyoxazolidinone as a novel high-performance polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. What to do with polyurethane waste? The environmental potential of chemically recycling polyurethane rigid foam - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02594F [pubs.rsc.org]
- 26. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 27. High-purity monomer recovery from commercial engineering plastics by vacuum pyrolysis depolymerization - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 28. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 29. researchgate.net [researchgate.net]
A Comprehensive Guide to NMR Spectroscopic Methods for Determining Diastereomeric Ratio with 4-(hydroxymethyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The determination of diastereomeric ratios is a critical step in asymmetric synthesis, providing a direct measure of the stereoselectivity of a chemical transformation. For reactions employing chiral auxiliaries like 4-(hydroxymethyl)oxazolidin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool. This guide provides an in-depth comparison of NMR-based methods for quantifying diastereomeric ratios, supported by experimental insights and protocols.
The Central Role of this compound in Asymmetric Synthesis
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1] Oxazolidinone auxiliaries, popularized by David Evans, are widely used due to their high stereoselectivity in a variety of reactions, including aldol reactions, alkylations, and Diels-Alder reactions.[] The this compound moiety, in particular, offers a robust framework for inducing chirality, and its subsequent removal allows for the isolation of the desired enantiomerically enriched product. The efficiency of such a process is quantified by the diastereomeric ratio (d.r.) of the intermediate products.
Fundamentals of Diastereomeric Ratio Determination by NMR
Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra.[3] This difference arises from the fact that the nuclei in diastereomers are in chemically non-equivalent environments, leading to variations in chemical shifts, coupling constants, and signal multiplicities.[4] ¹H NMR spectroscopy is often the method of choice for determining diastereomeric ratios due to the high sensitivity of the proton nucleus and the typically well-resolved signals.[5]
The fundamental principle involves identifying and integrating distinct signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio.[6]
Comparative Analysis of NMR Methods
While ¹H NMR is the most common method, other NMR techniques can provide more accurate or accessible data, especially in cases of signal overlap.
Method 1: Standard ¹H NMR Spectroscopy
This is the most direct method for determining the diastereomeric ratio.
Principle: In a mixture of diastereomers, corresponding protons in each isomer will experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum. By integrating these distinct signals, their relative abundance can be determined.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve a representative sample of the crude or purified reaction mixture containing the diastereomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 of the protons of interest is recommended.
-
Optimize the spectral width and the number of scans to achieve adequate resolution and signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without significantly broadening the lines.
-
Perform a careful baseline correction across the entire spectrum.[5]
-
Identify well-resolved signals that are unique to each diastereomer. Protons on or near the newly formed stereocenter or the chiral auxiliary are often the most diagnostic.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio by dividing the integral values.
-
Data Presentation:
| Diastereomer | Diagnostic Proton Signal (ppm) | Integral Value | Diastereomeric Ratio |
| Major | H-α (e.g., 4.25, dd) | 9.5 | 95:5 |
| Minor | H-α' (e.g., 4.28, dd) | 0.5 |
Causality Behind Experimental Choices: The choice of a long relaxation delay is critical to avoid saturation effects, which can lead to inaccurate integration values, particularly for nuclei with long relaxation times.[6] Baseline correction is essential to ensure that the integration accurately reflects the area under the peak and is not skewed by a distorted baseline.[5]
Method 2: ¹⁹F NMR Spectroscopy (for Fluorinated Derivatives)
For molecules containing fluorine atoms, ¹⁹F NMR can be a powerful alternative.
Principle: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift range of ¹⁹F is much larger than that of ¹H, often leading to better signal separation even for structurally similar diastereomers.
Experimental Protocol: The protocol is similar to that of ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. No internal standard is typically needed as chemical shifts can be referenced externally.
Advantages:
-
Excellent signal dispersion, minimizing the chances of overlapping signals.
-
Often simpler spectra due to the absence of proton-fluorine couplings in proton-decoupled ¹⁹F spectra.
Method 3: Band-Selective Pure Shift NMR Spectroscopy
This advanced technique is particularly useful when key signals in the ¹H NMR spectrum are obscured by complex multiplets.
Principle: Band-selective pure shift NMR experiments collapse multiplets into singlets, dramatically increasing spectral resolution.[8] This allows for the accurate integration of signals that would otherwise be overlapping.[9]
Experimental Workflow Diagram:
Caption: Workflow for d.r. determination using pure shift NMR.
Advantages:
-
Significantly enhanced resolution for crowded spectral regions.
-
Improved accuracy in integration due to the simplification of complex signals.
Trustworthiness and Self-Validation
To ensure the reliability of the determined diastereomeric ratio, consider the following self-validating steps:
-
Consistency Check: Determine the ratio using multiple, well-resolved pairs of signals from different protons within the same spectrum. The calculated ratios should be consistent.
-
Varying Relaxation Delays: Acquire spectra with different relaxation delays to confirm that the integration is not affected by incomplete relaxation.
-
Comparison with Other Techniques: When possible, validate the NMR results with an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or gas chromatography (GC).[10]
Logical Relationships in Asymmetric Synthesis with Chiral Auxiliaries
The use of a chiral auxiliary like this compound introduces a diastereomeric relationship in the products of a reaction with a prochiral substrate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
cost-benefit analysis of 4-(hydroxymethyl)oxazolidin-2-one in asymmetric synthesis
A Comprehensive Cost-Benefit Analysis of 4-(Hydroxymethyl)oxazolidin-2-one in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a critical juncture in the orchestration of an asymmetric synthesis. This decision is not merely a matter of achieving high stereoselectivity but also involves a pragmatic evaluation of cost, scalability, and overall process efficiency. This guide provides an in-depth cost-benefit analysis of this compound, a versatile yet often overlooked chiral auxiliary, and objectively compares its performance against established alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries. By integrating experimental insights with economic considerations, this document aims to equip chemists with the necessary data to make informed decisions for their specific synthetic challenges.
The Role and Economics of Chiral Auxiliaries
In the realm of stereochemistry, a chiral auxiliary is a stereogenic compound that is transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary imparts its chirality, biasing the formation of one stereoisomer over another.[2] Following the desired reaction, the auxiliary is cleaved and, ideally, recovered for reuse.[1][3]
A typical synthesis involving a chiral auxiliary follows three key steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.[2] While this method is robust and reliable, the stoichiometric use of the auxiliary and the additional synthetic steps for its attachment and removal can impact the overall atom and step economy.[2][4] Therefore, a thorough cost-benefit analysis is paramount, especially when considering large-scale industrial applications where efficiency and cost are major drivers.[5][6]
In Focus: this compound
The this compound scaffold is a valuable class of chiral auxiliaries. These compounds are derived from amino alcohols and have been utilized as synthetic intermediates and chiral auxiliaries in a variety of asymmetric transformations.[7]
Synthesis and Availability: Derivatives of this compound can be synthesized through stereoselective methods. For instance, trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones have been prepared from trans-aziridine-2-carboxylates via reduction, ring-opening, and cyclization.[7] The synthesis of optically active 4-substituted 2-oxazolidinones can also be achieved through the asymmetric hydrogenation of 2-oxazolones.[8] The commercial availability of specific enantiomers, such as (4S)-4-(hydroxymethyl)oxazolidin-2-one, allows for its direct implementation in research and development.[9]
Advantages:
-
Versatility: The oxazolidinone core is well-established for directing a range of stereoselective reactions, including alkylations, aldol reactions, and Michael additions.[2][10][11]
-
High Diastereoselectivity: Like other oxazolidinone-based auxiliaries, it is capable of inducing high levels of stereocontrol.
-
Potential for Enhanced Solubility: The hydroxymethyl group may improve the solubility of the auxiliary and its derivatives in certain solvent systems.
-
Facile Cleavage: The auxiliary can be removed under various conditions, preserving the stereochemical integrity of the product.[2]
Limitations:
-
Limited Commercial Availability of Both Enantiomers: While the (S)-enantiomer is commercially available, sourcing the (R)-enantiomer may be more challenging.[9]
-
Cost: The price of specialty chemicals can be a significant factor, particularly for large-scale syntheses.
Comparative Analysis with Established Chiral Auxiliaries
The choice of a chiral auxiliary is often a trade-off between performance and cost. Here, we compare this compound with two widely used classes of auxiliaries.
Evans' Auxiliaries
-
Benefits: Extensive literature precedent, predictable stereochemical outcomes, and high diastereoselectivities.[2][5]
-
Drawbacks: Relatively high cost, which can be prohibitive for industrial-scale production.[5]
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine is an attractive chiral auxiliary due to its low cost and the ready availability of both enantiomers.[13][14] It has proven to be highly effective for the asymmetric alkylation of enolates.[13][14]
-
Benefits: Inexpensive, high yields, and excellent stereoselectivity in alkylation reactions.[13][14] The auxiliary is often recoverable and can be reused.[2]
-
Drawbacks: Potential for regulatory restrictions due to its use in illicit substance synthesis.[15] The cleavage of the amide bond can sometimes be challenging.
Quantitative Cost-Benefit Analysis
To provide a clearer comparison, the following table summarizes the key performance indicators and approximate costs of the discussed chiral auxiliaries.
| Feature | This compound | Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyloxazolidin-2-one) | Pseudoephedrine |
| Typical Reactions | Alkylations, Aldol Reactions, Michael Additions | Aldol Reactions, Alkylations, Diels-Alder Reactions[2] | Alkylation of Amide Enolates[13][14] |
| Diastereoselectivity | Generally High | Very High (often >99:1)[5] | High to Very High (often >95:5)[14] |
| Ease of Removal | Moderate to Easy[2] | Moderate to Easy[2] | Moderate[2] |
| Recyclability | Yes[3] | Yes[10] | Yes, with polymer-supported versions available[5] |
| Approximate Cost per Mole * | ~$10,000 - $15,000 | ~$7,700 | Varies, but generally lower[5] |
*Note: Prices are estimates based on available supplier data for research quantities and can vary significantly based on supplier, purity, and scale.[5][9][16]
Experimental Workflows and Methodologies
A critical aspect of evaluating a chiral auxiliary is the practicality of its implementation and removal.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The following diagram illustrates the typical workflow for utilizing a chiral auxiliary in an asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using this compound
This protocol describes a general procedure for the asymmetric alkylation of an N-acylated this compound.
-
N-Acylation:
-
Dissolve (S)-4-(hydroxymethyl)oxazolidin-2-one in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise to form the enolate. Stir for 1 hour.
-
Add the alkylating agent (e.g., an alkyl halide) (1.2 eq.) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the alkylated product by flash column chromatography.
-
Protocol 2: Cleavage of the this compound Auxiliary
This protocol outlines a common method for removing the auxiliary to yield the chiral carboxylic acid.
-
Hydrolysis:
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-4 eq.) and hydrogen peroxide (H2O2, 30% aqueous solution) (4-8 eq.) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the excess peroxide with sodium sulfite (Na2SO3).
-
Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylic acid.
-
Extract the chiral carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Mechanistic Insight: Stereocontrol in Alkylation
The stereochemical outcome of reactions using oxazolidinone auxiliaries is dictated by the steric hindrance imposed by the substituent at the C4 position. The bulky group directs the incoming electrophile to the opposite face of the enolate.
Caption: Steric hindrance model for asymmetric alkylation. Note: Images are placeholders and would be replaced with actual chemical structures in a full implementation.
Conclusion and Strategic Recommendations
The selection of a chiral auxiliary is a multifaceted decision that extends beyond achieving the desired stereochemical outcome. This compound presents itself as a competent chiral auxiliary, offering the high levels of stereocontrol characteristic of the oxazolidinone class. Its primary drawback lies in its current cost for research-scale quantities, which may be a limiting factor for large-scale applications when compared to more economical alternatives like pseudoephedrine.
Recommendations:
-
For early-stage research and development, where achieving high stereoselectivity is paramount and cost is a secondary concern, Evans' auxiliaries and this compound are excellent choices due to their reliability and well-documented performance.[5]
-
For process development and scale-up, where economic viability is critical, pseudoephedrine-based auxiliaries offer a significant cost advantage, provided that any regulatory hurdles can be managed.[5][13]
-
This compound is a strong candidate for applications where its unique properties, such as potentially altered solubility, may offer an advantage, or when exploring alternatives to more common Evans' auxiliaries.
Ultimately, the optimal choice will be dictated by a careful evaluation of the specific synthetic challenge, including the desired level of stereoselectivity, the scale of the reaction, budgetary constraints, and the importance of process sustainability through auxiliary recycling.[4][5]
References
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing).
-
A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
-
Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis. Benchchem.
-
(PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.
-
4-HYDROXYMETHYL-4-METHYL-2-OXAZOLIDINONE AldrichCPR. Sigma-Aldrich.
-
A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem.
-
Chiral auxiliary. Wikipedia.
-
cas 144542-44-9|| where to buy (4S)-4-(hydroxymethyl)oxazolidin-2-one. Chemenu.
-
Chiral Auxiliaries. Sigma-Aldrich.
-
4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one. Fluorochem.
-
(s)-4-(hydroxymethyl)oxazolidin-2-one. Chemrio.
-
Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate.
-
2-Oxazolidinone, 4-(hydroxymethyl)- (1 x 10 g). Reagentia.
-
Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Semantic Scholar.
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science.
-
Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. National Institutes of Health.
-
Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
-
Enantioselective Synthesis of Oxazolidinones. ResearchGate.
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. キラル補助剤 [sigmaaldrich.com]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cas 144542-44-9|| where to buy (4S)-4-(hydroxymethyl)oxazolidin-2-one [english.chemenu.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 13. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Oxazolidinone, 4-(hydroxymethyl)- (1 x 10 g) | Reagentia [reagentia.eu]
A Comparative Guide to the Applications of 4-(Hydroxymethyl)oxazolidin-2-one versus Other Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone scaffold is a cornerstone in modern organic chemistry and medicinal chemistry, demonstrating remarkable versatility as both a potent antibacterial pharmacophore and a reliable chiral auxiliary in asymmetric synthesis. Within this important class of heterocycles, 4-(hydroxymethyl)oxazolidin-2-one occupies a unique position. Its inherent functionality not only influences its performance in asymmetric transformations but also serves as a critical synthetic handle for the elaboration into complex, biologically active molecules.
This guide provides an in-depth, objective comparison of this compound with other notable oxazolidinones, supported by experimental data and established chemical principles. We will explore its dual roles, contrasting its utility as a chiral auxiliary against the classic, non-functionalized Evans auxiliaries and examining its significance as a building block in the development of life-saving antibiotics compared to other oxazolidinone-based drugs.
Part 1: this compound as a Chiral Auxiliary in Asymmetric Synthesis
Chiral oxazolidinones, famously pioneered by David A. Evans, are among the most dependable chiral auxiliaries for stereoselective synthesis.[1] Their efficacy stems from the steric directing group at the C4 position, which effectively shields one face of the enolate derived from the N-acylated auxiliary, thereby guiding the approach of electrophiles.[2]
Comparison with Non-Functionalized Evans Auxiliaries
The quintessential Evans auxiliaries are derived from amino acids like valine and phenylalanine, bearing isopropyl and benzyl groups at the C4 position, respectively. These non-functionalized auxiliaries are prized for their high diastereoselectivity in a range of transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2][3]
The introduction of a hydroxymethyl group at the C4 position, as in this compound, presents both opportunities and challenges. The primary hydroxyl group can engage in hydrogen bonding or chelation with metal centers, potentially influencing the transition state geometry and, consequently, the stereochemical outcome. While direct, head-to-head comparative studies with extensive quantitative data are not abundant in the literature, we can infer performance based on established principles of asymmetric induction.
The steric bulk of the C4 substituent is a primary determinant of stereoselectivity. The classic Evans auxiliaries, with their bulky isopropyl and benzyl groups, provide excellent facial shielding. The hydroxymethyl group is sterically less demanding, which might, in some cases, lead to slightly lower diastereoselectivity compared to its non-functionalized counterparts under identical conditions. However, the ability of the hydroxyl group to coordinate to Lewis acids can enforce a more rigid transition state, potentially enhancing stereocontrol in certain reactions.
Table 1: Qualitative Comparison of this compound with Other Evans Auxiliaries
| Feature | This compound | (S)-4-Isopropyl-2-oxazolidinone | (R)-4-Benzyl-2-oxazolidinone |
| C4-Substituent | -CH₂OH | -CH(CH₃)₂ | -CH₂Ph |
| Potential for Chelation | High | Low | Low |
| Steric Hindrance | Moderate | High | High |
| Solubility in Polar Solvents | Generally Higher | Lower | Lower |
| Synthetic Handle | Yes (Hydroxyl group) | No | No |
Experimental Workflow: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for evaluating the performance of chiral auxiliaries. The following is a generalized protocol for a boron-mediated asymmetric aldol reaction using an N-propionyl oxazolidinone.
Detailed Protocol: N-Acylation of this compound
The first step in utilizing a chiral auxiliary is its acylation to introduce the desired enolate precursor.
-
Preparation: To a solution of (R)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq.).
-
Acylation: Slowly add propionyl chloride (1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.
Causality: The use of DMAP as a nucleophilic catalyst accelerates the acylation reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Part 2: this compound in Medicinal Chemistry: A Precursor to Antibiotics
The oxazolidinone ring is the core pharmacophore of a clinically important class of antibiotics that inhibit bacterial protein synthesis.[4] They are particularly effective against multidrug-resistant Gram-positive bacteria.[5] this compound is a key building block in the synthesis of several of these life-saving drugs, most notably linezolid and tedizolid.
Structure-Activity Relationship (SAR) and the Role of the C5-Hydroxymethyl Group
In the context of oxazolidinone antibiotics, the substituent at the C5 position (equivalent to the C4 position when numbered as a chiral auxiliary) plays a crucial role in their antibacterial activity.[6] The hydroxymethyl group in this compound is the precursor to the acetamidomethyl side chain in linezolid and the hydroxymethyl group in tedizolid (which is administered as the phosphate prodrug).[4][5]
Extensive SAR studies have revealed that the (S)-configuration at the C5 position is essential for antibacterial activity.[3] The acetamidomethyl side chain of linezolid is known to form important hydrogen bonding interactions with the bacterial ribosome, contributing to its potent activity.[6] The development of second-generation oxazolidinones, such as tedizolid, has focused on modifying other parts of the molecule to enhance potency and overcome resistance, while often retaining a small, functionalized C5-substituent derived from this compound.[5]
Table 2: Comparison of Key Oxazolidinone Antibiotics
| Antibiotic | C5-Side Chain | Key Features |
| Linezolid | -CH₂NHC(O)CH₃ | First-in-class, effective against MRSA and VRE.[4] |
| Tedizolid | -CH₂OH (as phosphate prodrug) | Second-generation, enhanced potency, once-daily dosing.[5] |
| Other Experimental Oxazolidinones | Varied (e.g., thiocarbonyls, triazoles) | Attempts to broaden spectrum and overcome resistance.[7] |
Synthetic Pathway to Tedizolid
The synthesis of tedizolid highlights the importance of (R)-4-(hydroxymethyl)oxazolidin-2-one as a key chiral building block. The following diagram illustrates a simplified, conceptual synthetic route.
Conclusion
This compound is a uniquely versatile member of the oxazolidinone family. In asymmetric synthesis, while it may not always offer the same level of steric-based diastereoselectivity as the classic, bulky Evans auxiliaries, its functional handle provides opportunities for chelation-controlled reactions and further synthetic transformations. Its true prominence, however, lies in its role as a critical chiral building block in medicinal chemistry. The hydroxymethyl group is a key feature that is elaborated into the side chains of potent oxazolidinone antibiotics like linezolid and tedizolid, underscoring its indispensable contribution to the development of treatments for serious bacterial infections. The choice between this compound and other oxazolidinones is therefore highly context-dependent, guided by the specific goals of the synthetic chemist or drug discovery professional.
References
- Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353-3356.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83-91.
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255.
- Renslo, A. R. (2013). The oxazolidinone antibiotics: new agents and new challenges. Annual reports in medicinal chemistry, 48, 149-160.
- Im, W. B., Choi, S. H., Park, J. Y., Choi, S. H., Finn, J., & Yoon, S. H. (2011). Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. European journal of medicinal chemistry, 46(4), 1027-1039.
- Ouerfelli, O., Tabarki, M. A., Pytkowicz, J., Arfaoui, Y., Brigaud, T., & Besbes, R. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines.
-
PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
- Shaw, K. J., Poppe, S., Eakin, A. E., Shylina, T., Alm, R. A., Pillar, C. M., & Miller, G. H. (2015). Tedizolid: a novel oxazolidinone for the treatment of acute bacterial skin and skin structure infections.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety Protocols: Personal Protective Equipment for Handling 4-(Hydroxymethyl)oxazolidin-2-one
This guide provides a comprehensive operational plan for the safe handling and disposal of 4-(Hydroxymethyl)oxazolidin-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound utilized in sensitive research and development applications, understanding its hazard profile is paramount to ensuring personnel safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
This compound is classified with specific hazards that dictate the required level of protection. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Failure to use appropriate PPE can result in irritation and other adverse health effects.
The hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are summarized below.
| Hazard Statement | Classification | Description of Risk | Authoritative Source |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon direct contact.[1][2][3][4] | ChemicalBook, AK Scientific, Inc. |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation upon contact.[1][2][3][4] | ChemicalBook, AK Scientific, Inc. |
| H335 | STOT SE, Category 3 | May cause respiratory irritation if dust or aerosols are inhaled.[1][2][3] | ChemicalBook, AK Scientific, Inc. |
| H302 / H303 | Acute Toxicity, Oral | May be harmful if swallowed.[3][4] | Carl ROTH, TCI Chemicals |
STOT SE: Specific Target Organ Toxicity - Single Exposure
The causality is clear: the chemical properties of this compound can disrupt cellular integrity upon contact with skin and mucous membranes, leading to an inflammatory response. Therefore, the primary safety objective is to establish effective barriers against these routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
A risk-based approach requires a suite of PPE to provide comprehensive protection. All handling of this chemical should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[1][2][5]
Hand Protection: The First Line of Defense
-
Requirement: Wear chemical-impermeable gloves at all times.[1]
-
Specification: Powder-free nitrile or neoprene gloves are recommended.[6][7] The absence of powder prevents the aerosolization and spread of contaminants.[7] Thicker gloves generally offer better protection.[7]
-
Causality: Gloves provide a direct barrier against the H315 (skin irritation) hazard. Direct skin contact is the most common route of accidental exposure in a laboratory setting.
-
Protocol: Change gloves every 30-60 minutes or immediately if you suspect contamination or damage.[7] Wash hands thoroughly with soap and water after removing gloves.[2][4]
Eye and Face Protection: Shielding Sensitive Tissues
-
Requirement: Wear tightly fitting safety goggles with side shields.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][8]
-
Specification: Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[1][5] Standard eyeglasses are not a substitute for safety goggles.[9]
-
Causality: This measure directly mitigates the H319 (serious eye irritation) hazard. The mucous membranes of the eyes are highly susceptible to chemical irritants.
Body Protection: Preventing Dermal Contact
-
Requirement: Wear a laboratory coat or other suitable protective clothing.[1][5][10]
-
Specification: Gowns should have long sleeves and a closed front.[7][11]
-
Causality: A lab coat protects the skin on the arms and torso from accidental spills and contamination, addressing the H315 hazard. Contaminated clothing must be removed immediately and washed before reuse.[1][2][4]
Respiratory Protection: Ensuring Airway Safety
-
Requirement: Avoid the formation and inhalation of dust and aerosols.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
-
Specification: If work outside of a fume hood is unavoidable or if there is a risk of generating dust (e.g., during a large spill), a NIOSH-approved respirator (such as an N95 or N100 mask for particulates) should be used.[6][7]
-
Causality: This directly addresses the H335 (respiratory irritation) hazard by preventing the entry of the chemical into the respiratory tract.
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict procedural workflow is essential for safety. The following diagram outlines the critical steps from preparation to post-handling.
Caption: Logical workflow for safe handling, from preparation to decontamination.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and future exposure.
-
Used PPE:
-
Gloves: Dispose of used gloves in a designated chemical waste container immediately after use. Do not reuse disposable gloves.
-
Lab Coats: If a lab coat becomes contaminated, it must be carefully removed and decontaminated or disposed of in accordance with institutional guidelines. Do not wear contaminated clothing outside of the laboratory area.[7]
-
-
Chemical Waste:
-
Solid Waste: Collect unused or waste this compound and place it in a suitable, closed, and clearly labeled container for disposal.[1][12]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Disposal Route: All chemical waste must be disposed of through an approved waste disposal plant or a professional hazardous waste treatment company.[2][10] Do not discharge the chemical into drains or the environment.[1][2]
-
-
Contaminated Packaging: Empty containers can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling, or they can be punctured to render them unusable and disposed of in a sanitary landfill, pending local regulations.[1]
Emergency Response: First Aid Measures
In the event of accidental exposure despite precautions, immediate action is required.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1][2][4]
-
If in Eyes: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[1][4]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
This compound Product Information. BIOFOUNT. [Link]
-
Safety data sheet - Ultracur3D® FL 300. Carl ROTH. [Link]
-
Personal Protective Equipment (PPE). US Environmental Protection Agency (EPA). [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment (PPE). ASHP Publications. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pppmag.com [pppmag.com]
- 8. epa.gov [epa.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. 15546-08-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
